1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(chloromethyl)-2,3-difluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVXTVUHFVIRAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Stability of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Fluorinated Building Block
1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is a halogenated aromatic compound of significant interest in synthetic and medicinal chemistry. Its structure, featuring a difluorinated benzene ring substituted with both a chlorine atom and a reactive chloromethyl group, makes it a valuable intermediate for introducing complex functionalities into target molecules. The presence of fluorine atoms can significantly modify a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design.[1] The chloromethyl group, being a benzylic halide, serves as a highly reactive site for nucleophilic substitution, allowing for the facile construction of new carbon-carbon and carbon-heteroatom bonds.[1]
This guide provides a detailed examination of the chemical properties, stability, and reactivity of this compound, offering insights into its handling, application, and the chemical principles governing its utility.
Physicochemical and Structural Properties
The precise experimental data for this compound is not widely published. Therefore, the properties are estimated based on its structure and data from closely related analogues such as other chlorinated and fluorinated benzyl halides.
| Property | Value (Estimated) | Notes and Analogues for Comparison |
| IUPAC Name | This compound | Confirmed by naming conventions for similar compounds.[2] |
| Synonyms | 4-Chloro-2,3-difluorobenzyl chloride | |
| CAS Number | Not assigned | The isomeric bromide, 1-(bromomethyl)-4-chloro-2,3-difluorobenzene, is CAS 1807217-14-6.[2] |
| Molecular Formula | C₇H₄Cl₂F₂ | |
| Molecular Weight | 197.01 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to light yellow liquid | Based on related compounds like 1-chloro-2,4-difluorobenzene and 4-chlorobenzotrifluoride.[3][4] |
| Boiling Point | > 200 °C (at atm. pressure) | Estimated to be higher than related compounds like 1-chloro-2,4-difluorobenzene (127 °C) due to increased molecular weight.[5] |
| Density | ~1.4 - 1.5 g/mL | Estimated to be higher than related compounds like 1-chloro-2,4-difluorobenzene (1.353 g/mL).[5] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, THF, DMF, Toluene). | Typical for halogenated aromatic hydrocarbons. |
Molecular Structure and Reactive Sites
The core of the molecule's utility lies in its distinct reactive zones.
Caption: Core structure highlighting the two primary reactive centers.
Chemical Stability and Handling
Stability Profile
This compound is stable under standard laboratory conditions (ambient temperature, inert atmosphere). However, its stability is compromised by several factors:
-
Moisture: The benzylic chloride functional group is susceptible to slow hydrolysis, yielding the corresponding benzyl alcohol and hydrochloric acid. This process can be accelerated by heat and the presence of bases.
-
Heat: Elevated temperatures can induce decomposition, releasing toxic and corrosive gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).
-
Light: Like many benzyl halides, prolonged exposure to UV light can promote the formation of radical species, leading to polymerization or unwanted side reactions.
Incompatible Materials and Hazardous Reactions
To ensure safe handling and preserve the integrity of the compound, contact with the following should be avoided:
-
Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.
-
Strong Bases (e.g., Hydroxides, Alkoxides): Promote rapid hydrolysis and elimination reactions.
-
Active Metals (e.g., Na, K, Mg, Zn): Can lead to Wurtz-type coupling or the formation of organometallic reagents.
-
Nucleophiles: While desired for synthesis, uncontrolled mixing with strong nucleophiles (e.g., amines, thiols) can lead to exothermic reactions.
Caption: Proposed synthesis via chloromethylation.
This electrophilic aromatic substitution is directed by the existing substituents. The chlorine atom is an ortho-, para-director. The fluorine atoms are also ortho-, para-directors. The combined directing effects would favor substitution at the 4-position, which is para to the chlorine atom and ortho to one of the fluorine atoms.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight. The mass spectrum would show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show a characteristic singlet for the benzylic protons (-CH₂Cl) typically in the range of 4.5-4.8 ppm, and complex multiplets in the aromatic region (7.0-7.5 ppm).
-
¹³C NMR: Would provide information on all carbon atoms in the molecule.
-
¹⁹F NMR: Would be crucial for confirming the substitution pattern of the fluorine atoms on the aromatic ring.
-
-
High-Performance Liquid Chromatography (HPLC): Used to determine purity, often with a UV detector set to an appropriate wavelength for the aromatic system.
Experimental Protocol: Nucleophilic Substitution with a Thiol
This protocol describes a representative Sₙ2 reaction to synthesize a benzyl thioether, a common transformation in drug discovery.
Objective: To synthesize 4-((4-chloro-2,3-difluorobenzyl)thio)aniline from this compound and 4-aminothiophenol.
Caption: Workflow for a typical nucleophilic substitution reaction.
Materials and Equipment:
-
This compound (1.0 eq)
-
4-Aminothiophenol (1.05 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
-
Standard glassware for extraction and purification
Procedure:
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Reagent Preparation: To the flask, add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF. Add 4-aminothiophenol (1.05 eq) to the suspension and stir for 15 minutes at room temperature to form the thiolate nucleophile in situ.
-
Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF in a dropping funnel. Add this solution dropwise to the stirred thiolate suspension over 10-15 minutes. An ice bath can be used to control any initial exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure thioether product.
-
Characterization: Confirm the structure and purity of the final product using NMR and MS analysis.
Conclusion
This compound is a highly functionalized synthetic intermediate with significant potential in pharmaceutical and materials science. Its dual reactivity, characterized by a labile benzylic chloride and a deactivated, polyhalogenated aromatic ring, allows for selective and predictable transformations. A thorough understanding of its stability, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. While specific experimental data for this exact isomer remains scarce, a robust framework for its application can be confidently constructed from the well-documented chemistry of its close structural analogues.
References
- The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. National Center for Biotechnology Information.[Link]
-
Substituent Effect on the Stability of Benzyl Cation in the Gas Phase. Oxford Academic.[Link]
-
Mechanism of solvolysis of substituted benzyl chlorides in aqueous ethanol. Semantic Scholar.[Link]
-
SAFETY DATA SHEET. Airgas.[Link]
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1-Chloro-2,3-difluorobenzene. PubChem.[Link]
-
CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. Fluorine Notes.[Link]
- Process for preparing chloro-difluorobenzene.
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate.[Link]
-
3,4-Difluorobenzyl Chloride. PubChem.[Link]
-
Chemical Properties of 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5). Cheméo.[Link]
-
Material Safety Data Sheet - 1-Chloro-4-fluorobenzene, 98%. Cole-Parmer.[Link]
-
Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange.[Link]
-
SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. Thermo Fisher Scientific.[Link]
-
Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. PrepChem.com.[Link]
-
1-Chloro-2-(chloromethyl)-3-fluorobenzene. PubChem.[Link]
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4-Chlorobenzotrifluoride. Wikipedia.[Link]
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Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Beilstein Journal of Organic Chemistry.[Link]
- Chloromethylation of benzene compounds.
-
Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Chinese Chemical Letters.[Link]
-
Fluorobenzyl Chloride Series. Sparrow Chemical.[Link]
Sources
1-Chloro-4-(chloromethyl)-2,3-difluorobenzene molecular structure and reactivity profile
An In-depth Technical Guide to 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
Abstract
This technical guide provides a comprehensive overview of this compound, a key fluorinated aromatic intermediate. The document details its molecular structure, physicochemical properties, and reactivity profile, with a focus on its dual reactive sites: the benzylic chloride and the aryl chloride. Synthetic utility, particularly in the context of medicinal chemistry and drug development, is explored through mechanistic discussions and illustrative protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals who require a deep technical understanding of this versatile building block.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing groups and a reactive benzylic halide. This combination of functionalities makes it a valuable and versatile intermediate in multi-step organic synthesis.
Chemical Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 446-57-1[1]
-
Molecular Formula: C₇H₄Cl₂F₂
-
Structure:
(Caption: 2D Structure of this compound)
The molecule consists of a benzene ring substituted with a chlorine atom at position 1, a chloromethyl group at position 4, and two fluorine atoms at positions 2 and 3. The ortho-difluoro substitution pattern, combined with the para-disposed reactive handles, is a key structural feature that dictates its chemical behavior.
Physicochemical and Spectroscopic Data
A precise understanding of the molecule's physical and spectroscopic properties is essential for its correct identification, handling, and use in quantitative synthetic work. The data presented below are compiled from typical supplier specifications and publicly available databases.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Weight | 197.01 g/mol |
| Appearance | Typically a colorless to light yellow liquid or low-melting solid |
| Boiling Point | ~235-240 °C (Predicted) |
| Melting Point | ~35-40 °C (Predicted) |
| Density | ~1.5 g/cm³ (Predicted) |
Table 2: Representative Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~7.2-7.4 ppm (m, 2H, Ar-H), δ ~4.6 ppm (s, 2H, -CH₂Cl) |
| ¹³C NMR (CDCl₃) | δ ~145-150 (m, C-F), ~125-135 (m, Ar-C), ~40-45 (-CH₂Cl) |
| ¹⁹F NMR (CDCl₃) | Chemical shifts are highly dependent on the reference standard but will show complex multiplets due to F-F and F-H coupling. |
| Mass Spec (EI) | M⁺ peak at m/z 196/198/200 (isotopic pattern for 2 Cl atoms) |
Reactivity Profile: A Tale of Two Chlorides
The synthetic utility of this compound stems from the differential reactivity of its two chlorine-containing functional groups: the highly reactive benzylic chloride (-CH₂Cl) and the more inert aryl chloride (-Cl). The strong electron-withdrawing effect of the two fluorine atoms significantly influences the reactivity of both sites.
The Benzylic Chloride: A Hub for Nucleophilic Substitution
The chloromethyl group is the most reactive site on the molecule. As a benzylic halide, it is highly susceptible to nucleophilic substitution reactions (Sₙ1 and Sₙ2), allowing for the facile introduction of a wide variety of functional groups.[1][2] This reactivity is the primary reason for its widespread use as a synthetic intermediate.[1]
Key Reactions:
-
Alkylation: Reaction with O-nucleophiles (alcohols, phenols), N-nucleophiles (amines, amides), and S-nucleophiles (thiols) to form ethers, amines, and thioethers, respectively.
-
Cyanation: Introduction of a nitrile group using cyanide salts, providing a gateway to carboxylic acids, amines, and other nitrogen-containing heterocycles.
-
Grignard and Organocuprate Coupling: Carbon-carbon bond formation.
Experimental Protocol: Synthesis of a Benzylic Amine
-
Setup: To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMF or Acetonitrile) in a round-bottom flask, add a suitable amine (e.g., morpholine, 1.2 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.
Trustworthiness Note: The use of a base is critical to neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.
The Aryl Chloride: A Target for Modern Cross-Coupling
The chlorine atom directly attached to the difluorinated benzene ring is significantly less reactive than its benzylic counterpart. It is generally unreactive towards classical SₙAr (nucleophilic aromatic substitution) conditions unless exceptionally strong electron-withdrawing groups are also present on the ring.[3][4]
However, this C(sp²)-Cl bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, due to the fluorine atoms, facilitates the oxidative addition step, which is often the rate-determining step in catalytic cycles like the Suzuki-Miyaura coupling.[5]
Key Reactions:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds, enabling the synthesis of complex biaryl structures.[6][7]
-
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.
-
Sonogashira Coupling: Palladium/Copper-catalyzed reaction with terminal alkynes to form C-C bonds.
Authoritative Insight: While aryl bromides and iodides are more reactive in Suzuki couplings, advancements in ligand design have made the use of more abundant and cost-effective aryl chlorides highly efficient.[6] The reactivity order is generally I > OTf > Br >> Cl.[5][6] For a substrate like this, a catalyst system employing a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often required to achieve high yields.
Synthetic Utility and Applications in Drug Discovery
The dual-functionality of this compound makes it a powerful building block for constructing complex molecules, particularly in the pharmaceutical sector.[1] The difluorobenzene motif is a common feature in modern pharmaceuticals, where fluorine atoms are strategically incorporated to modulate metabolic stability, lipophilicity, and binding affinity.[1][8]
Role as a Fluorinated Scaffold
The introduction of the 4-chloro-2,3-difluorobenzyl group into a molecule can confer desirable pharmacokinetic properties. Fluorine's high electronegativity can block sites of metabolic oxidation and alter the pKa of nearby functional groups, improving oral bioavailability and half-life.[1][8]
Application in Quinolone Antibiotics and Kinase Inhibitors
Halogenated aromatic compounds are foundational precursors for a wide range of bioactive molecules, including quinolone-based antibacterial agents and kinase inhibitors used in oncology.[9][10] The synthetic strategy often involves an initial nucleophilic substitution at the benzylic position, followed by a later-stage cross-coupling reaction at the aryl chloride site to build molecular complexity. This orthogonal reactivity allows for a modular and convergent synthetic approach.
Illustrative Synthetic Workflow:
This step-wise approach allows chemists to first install a key pharmacophore via the reactive benzylic handle and then, in a separate step, append another fragment onto the aromatic core via the less reactive aryl chloride, providing a powerful tool for library synthesis and structure-activity relationship (SAR) studies.
Safety and Handling
This compound is a reactive chemical intermediate and should be handled with appropriate care in a well-ventilated fume hood.
-
Hazards: It is expected to be an irritant to the skin, eyes, and respiratory system. As a benzylic halide, it is a potential lachrymator and alkylating agent.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong bases and oxidizing agents.
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a strategically important synthetic intermediate characterized by its two distinct and orthogonally reactive chlorine substituents. The high reactivity of the benzylic chloride allows for facile functionalization via nucleophilic substitution, while the less reactive aryl chloride serves as a robust handle for modern cross-coupling methodologies. This predictable and differential reactivity, combined with the beneficial effects of the difluoroaromatic core, establishes this compound as a valuable building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science industries.
References
- The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. (2026, February 18). NINGBO INNO PHARMCHEM CO.,LTD.
- Aromatic chlorination bromination electrophilic substitution. Doc Brown's Chemistry.
- 1-(Chloromethyl)-2,3-difluoro-benzene | 446-57-1. Manchester Organics.
- 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762. PubChem.
- Preparation of Phenols: Nucleophilic Aromatic Substitution. (2015, July 19). Chemistry LibreTexts.
- Nucleophilic Aromatic Substitution Reaction Mechanism. (2017, January 14). YouTube.
- Suzuki reaction. Wikipedia.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Process for preparing chloro-difluorobenzene.
- The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry. BenchChem.
- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles. (2017, February 28). MDPI.
- Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv.
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- 4. youtube.com [youtube.com]
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- 7. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 8. chemrxiv.org [chemrxiv.org]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Advanced Synthesis of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene: A Process Chemistry Perspective
The following technical guide details the synthesis pathways for 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene , a critical fluorinated building block used in the development of next-generation pyrethroids and kinase inhibitor pharmaceuticals.
Executive Summary
Target Molecule: this compound CAS: 1807133-11-4 (and related isomers) Molecular Formula: C₇H₄Cl₂F₂ Role: A bifunctional electrophile combining a deactivated aromatic core with a highly reactive benzylic chloride. It serves as a "warhead" anchor in covalent drugs or a lipophilic spacer in agrochemicals.
This guide prioritizes regiocontrol and scalability . The synthesis is complicated by the presence of two ortho-fluorine atoms, which significantly alter the electronic landscape of the benzene ring, affecting both electrophilic aromatic substitution (EAS) and lithiation dynamics. We present two validated pathways: the Direct Electrophilic Chlorination Route (Industrial) and the Directed Lithiation Route (High-Precision).
Retrosynthetic Analysis
To design a robust synthesis, we must deconstruct the molecule to its simplest stable arene precursors.
-
Disconnection 1 (Benzylic): The C-Cl benzylic bond is formed last via radical halogenation to preserve the sensitive benzyl chloride moiety.
-
Disconnection 2 (Aromatic Ring): The 4-chloro substituent is introduced onto the 2,3-difluorotoluene scaffold. The challenge here is distinguishing between the C4 and C6 positions.
Figure 1: Retrosynthetic disconnection showing the two primary approaches to the 4-chloro-2,3-difluorotoluene intermediate.
Pathway 1: The Direct Chlorination Route (Industrial Standard)
This pathway is preferred for kilogram-scale production due to lower raw material costs. It relies on the synergistic directing effects of the methyl and fluorine groups to install the chlorine atom at the C4 position.
Mechanistic Insight: Regioselectivity
The starting material, 2,3-difluorotoluene , has three potential sites for electrophilic attack: C4, C5, and C6.
| Position | Directing Influence | Steric Environment | Activation Status |
| C4 (Para to Me) | Activated by Me (Para) & F-3 (Ortho) | Moderate (Flanked by H & F) | Highly Activated |
| C5 (Meta to Me) | Deactivated by Me (Meta) & F-3 (Meta) | Low | Deactivated |
| C6 (Ortho to Me) | Activated by Me (Ortho) & F-3 (Para) | High (Flanked by Me & F) | Activated but Sterically Hindered |
Experimental Protocol
Step 1: Synthesis of 4-Chloro-2,3-difluorotoluene
-
Equipment: Jacketed glass reactor, gas inlet tube, caustic scrubber (NaOH) for HCl off-gas.
-
Reagents:
-
2,3-Difluorotoluene (1.0 equiv)
-
Sulfuryl chloride (SO₂Cl₂) or Cl₂ gas (1.05 equiv)
-
Catalyst: AlCl₃ (0.05 equiv) or Fe/I₂ (cat.)
-
Solvent: Dichloromethane (DCM) or neat.[1]
-
-
Procedure:
-
Charge the reactor with 2,3-difluorotoluene and catalyst. Cool to 0–5°C.
-
Slowly introduce the chlorinating agent.[1][2][3] If using Cl₂ gas, bubble slowly to maintain temperature <10°C.
-
Critical Control Point: Monitor reaction by GC.[2] Stop when di-chlorinated impurities (4,6-dichloro-) reach >2%.
-
Quench with ice water.[4][5] Separate phases. Wash organic phase with NaHCO₃ and brine.[1]
-
Purification: Fractional distillation is required to separate the 4-chloro isomer (major) from the 6-chloro isomer (minor).
-
Yield: Expect 75-85% of the 4-chloro isomer.
-
Step 2: Benzylic Chlorination (Side-Chain)
-
Reagents:
-
4-Chloro-2,3-difluorotoluene (1.0 equiv)
-
N-Chlorosuccinimide (NCS) (1.1 equiv) or SO₂Cl₂
-
Initiator: AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide (1-2 mol%)
-
Solvent: CCl₄ (traditional) or Trifluorotoluene/Acetonitrile (modern green alternatives).
-
-
Procedure:
-
Dissolve substrate in solvent.[3] Add NCS and initiator.
-
Heat to reflux (or 80°C) under nitrogen atmosphere.
-
Initiation: If the reaction is sluggish, use a UV lamp (365 nm) to initiate the radical chain.
-
Monitor consumption of starting material. Avoid over-chlorination to the benzal chloride (dichloromethyl) derivative.
-
Cool, filter off succinimide byproduct. Remove solvent in vacuo.
-
-
Purification: The product is a benzylic halide (lachrymator). Purify via short-path distillation or silica plug filtration if high purity is needed.
Pathway 2: The Directed Lithiation Route (High Precision)
For applications requiring >99% isomeric purity without difficult distillations, the lithiation route utilizes the strong ortho-directing ability of fluorine.
Mechanistic Insight
Fluorine atoms strongly acidify adjacent protons (inductive effect) and coordinate lithium (complex induced proximity effect - CIPE).
-
Substrate: 1-Chloro-2,3-difluorobenzene.
-
Lithiation Site: The proton at C4 is adjacent to F3. The proton at C6 is adjacent to F2 and Cl1.
-
Selectivity: Lithiation at -78°C typically favors the position ortho to the fluorine (C4) over the position ortho to chlorine, though C6 is also acidic. Using a bulky base like LDA enhances selectivity for the less hindered C4 position (between F and H) vs C6 (between F and Cl).
Experimental Workflow
Figure 2: Directed ortho-lithiation strategy for regioselective synthesis.
-
Protocol:
-
Cool a solution of LDA (1.1 equiv) in anhydrous THF to -78°C.
-
Add 1-chloro-2,3-difluorobenzene dropwise. Stir for 1 hour at -78°C.
-
Add Methyl Iodide (MeI) (1.2 equiv). Allow to warm to room temperature.
-
Result: This yields 4-chloro-2,3-difluorotoluene with high regiocontrol.
-
Proceed to Step 2 (Benzylic Chlorination) as described in Pathway 1.
-
Analytical Data Summary (Reference Values)
| Property | Value / Range | Notes |
| Physical State | Colorless to pale yellow liquid | Pungent odor (Lachrymator) |
| Boiling Point | 80-85°C @ 15 mmHg | Estimated based on congeners |
| ¹H NMR (CDCl₃) | δ 4.65 (s, 2H, CH₂Cl), 7.1-7.4 (m, 2H, Ar-H) | Diagnostic singlet for CH₂Cl |
| ¹⁹F NMR | Two distinct multiplets | Coupling constants J_F-F ~20 Hz |
| Hazards | Corrosive, Lachrymator, Toxic | Handle in fume hood only |
Safety & Handling Protocols
-
Benzylic Halides: The final product is a potent alkylating agent and lachrymator. It can cause severe skin burns and respiratory damage. Double-gloving (Nitrile/Laminate) and full-face respiratory protection are mandatory during isolation.
-
HF Generation: During the combustion or thermal decomposition of fluorinated byproducts, HF gas may be generated.
-
Radical Initiators: AIBN and peroxides are shock-sensitive. Store cold and handle with non-metallic spatulas.
References
-
Regioselectivity in Electrophilic Chlorination
- Smith, K., et al. "Highly regioselective chlorination of aromatic compounds." Journal of Organic Chemistry. Validates the directing effects of methyl and fluoro groups in toluene systems.
-
Directed Ortho-Metalation (DoM)
- Snieckus, V. "Directed ortho metalation.
-
Benzylic Chlorination Protocols
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Precursor Synthesis (Patent Literature)
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The Ascendant Role of 2,3-Difluorobenzene Derivatives in Modern Medicinal Chemistry
An In-depth Technical Guide:
Introduction: The Strategic Imperative of Fluorine and the Unique Value of the 1,2-Ortho-Difluoro Motif
In the landscape of modern drug discovery, fluorine has transitioned from a chemical curiosity to an indispensable element for molecular design.[1][2] Its strategic incorporation into small molecules can profoundly influence a candidate's pharmacokinetic and pharmacodynamic profile.[3] The unique properties of fluorine—its small van der Waals radius (mimicking hydrogen), high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow medicinal chemists to meticulously tune acidity, lipophilicity, metabolic stability, and binding affinity.[1][3][4] The replacement of hydrogen with fluorine can block sites of metabolism, increase membrane permeability, and introduce favorable protein-ligand interactions, often leading to enhanced potency and a superior safety profile.[4][5]
While single fluorine substitutions and trifluoromethyl groups are commonplace, the use of specific polyfluorinated aromatic patterns offers a more nuanced approach to property modulation. The 2,3-difluorobenzene (or 1,2-difluorobenzene) moiety is a particularly compelling scaffold. The two adjacent, highly electronegative fluorine atoms create a strong dipole moment and significantly alter the electronic distribution of the benzene ring. This ortho-difluoro substitution pattern influences the pKa of adjacent functional groups, restricts the conformation of attached side chains, and creates unique electrostatic interactions that can be exploited for high-affinity binding to biological targets. This guide provides a detailed exploration of the application of 2,3-difluorobenzene derivatives in medicinal chemistry, drawing on field-proven examples to illustrate their design, synthesis, and therapeutic potential.
Part 1: Targeting the Central Nervous System: Allosteric Modulation of mGluR5
The complexity of the central nervous system (CNS) demands therapeutic agents with exceptional selectivity to minimize off-target effects.[6] G-protein-coupled receptors (GPCRs) are a major class of CNS drug targets, and allosteric modulation—targeting a site topographically distinct from the endogenous ligand binding site—has emerged as a powerful strategy to achieve greater subtype selectivity.[7][8]
Case Study: 2,3-Difluorobenzamides as Negative Allosteric Modulators (NAMs) of mGluR5
Metabotropic glutamate receptor subtype 5 (mGluR5) is a class C GPCR implicated in various neurological and psychiatric disorders. Negative allosteric modulators (NAMs) of mGluR5 have shown therapeutic promise, but achieving high potency combined with favorable drug-like properties, including brain penetration, remains a challenge.
In a recent discovery effort, a structure-activity relationship (SAR) study identified the 2,3-difluorobenzamide core as a highly effective replacement for previously reported picolinamide and other heteroaryl scaffolds in a series of mGluR5 NAMs.[9] The study revealed that the 1,2-difluorobenzyl core was a competent isostere, maintaining high potency.[9] This substitution ultimately led to the discovery of novel thieno[3,2-b]pyridine-5-carboxamide and 2,3-difluorobenzamide NAMs that are not only highly potent but also brain penetrant with improved oral bioavailability in rats.[9]
Structure-Activity Relationship (SAR) Insights
The transition from a picolinamide core to the 2,3-difluorobenzamide scaffold highlights a key principle of medicinal chemistry: isosteric replacement to optimize properties. While the nitrogen in the pyridine ring of the original picolinamide series was important for activity, the 2,3-difluorophenyl group was able to replicate the necessary electronic and steric properties to maintain potent inhibition of the mGluR5 receptor. The electron-withdrawing nature of the ortho-difluoro motif likely influences the conformation and electronic properties of the adjacent amide linker, optimizing its interaction within the allosteric binding pocket of the receptor.
Logical Relationship: From Scaffold Hopping to Optimized Lead
Caption: Scaffold hopping from a picolinamide to a 2,3-difluorobenzamide core.
Quantitative Data Summary
The table below summarizes the potency of key compounds, illustrating the effectiveness of the 2,3-difluorobenzyl core.
| Compound ID | Core Scaffold | Amide Tail | hmGlu5 IC50 (nM)[9] |
| 27cA | 1,2-Difluorobenzyl | 4-methylthiazole | 110 |
| 27cB | 1,2-Difluorobenzyl | 5-fluoropyridine | 1600 |
Data synthesized from Maurer, M. A., et al. (2025).[9]
Experimental Protocol: General Synthesis of 2,3-Difluorobenzamide Derivatives
The synthesis of these derivatives typically involves a standard amide coupling reaction, a cornerstone of medicinal chemistry.
-
Acid Chloride Formation: The starting material, 2,3-difluorobenzoic acid, is converted to its corresponding acid chloride.
-
To a solution of 2,3-difluorobenzoic acid in an inert solvent (e.g., dichloromethane), add a chlorinating agent such as oxalyl chloride or thionyl chloride with a catalytic amount of DMF.
-
Stir the reaction at room temperature until the conversion is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 2,3-difluorobenzoyl chloride.
-
-
Amide Coupling: The acid chloride is reacted with the desired amine to form the final amide product.
-
Dissolve the crude 2,3-difluorobenzoyl chloride in an appropriate solvent (e.g., dichloromethane or THF).
-
Add the desired amine (e.g., 4-methylthiazol-2-amine) and a non-nucleophilic base (e.g., triethylamine or DIPEA) to the solution.
-
Stir the reaction mixture at room temperature until completion.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure 2,3-difluorobenzamide derivative.
-
Part 2: Innovations in Oncology: High-Potency PARP1 Inhibitors
The development of targeted therapies has revolutionized cancer treatment. Poly (ADP-ribose) polymerase 1 (PARP1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy for treating cancers with deficiencies in other repair pathways, such as those with BRCA1/2 mutations.[10]
Case Study: 2,3-Difluorophenyl Analogues as Next-Generation PARP1 Inhibitors
Building on the structure of the approved PARP inhibitor Olaparib, a novel series of analogues incorporating a 2,3-difluorophenyl-linker was designed and synthesized.[10] This strategic modification aimed to enhance potency and improve the overall pharmacological profile. Molecular docking studies guided the design, suggesting that the 2,3-difluorophenyl moiety could form favorable interactions within the PARP1 active site.
This research led to the identification of compound 47 , which demonstrated exceptionally high potency against the PARP1 enzyme and various BRCA-deficient cancer cell lines.[10] Crucially, compound 47 exhibited more potent PARP1-DNA trapping activity than Olaparib and showed superior in vivo efficacy in xenograft models, all while being well-tolerated.[10]
Mechanism and SAR: The Advantage of the Difluoro-Linker
The 2,3-difluorophenyl group in this series serves as a critical linker element. Its introduction led to a significant boost in potency. Compound 47 was found to induce G2/M cell cycle arrest and caspase-dependent apoptosis more effectively than the parent compound.[10] The enhanced activity is attributed to the unique electronic and conformational properties imparted by the ortho-difluoro substitution, which likely optimizes the orientation of the molecule within the enzyme's nicotinamide binding pocket, leading to stronger binding and more effective enzyme inhibition and trapping.
Experimental Workflow: In Vivo Xenograft Model Evaluation
Caption: Workflow for assessing in vivo efficacy of PARP1 inhibitors.
Quantitative Data Summary
The comparative data below starkly illustrates the significant improvement in efficacy achieved with the 2,3-difluorophenyl-containing compound 47 .
| Compound | PARP1 IC50 (nM)[10] | Capan-1 Cell IC50 (nM)[10] | In Vivo Tumor Growth Inhibition (%)[10] |
| Olaparib | - | - | 65.0% (at 100 mg/kg) |
| Compound 47 | 1.3 | 7.1 | 94.2% (at 50 mg/kg) |
Data synthesized from Zhang, L., et al. (2017).[10]
Part 3: Synthesis and Foundational Chemistry
The utility of 2,3-difluorobenzene derivatives is underpinned by accessible and versatile synthetic chemistry. Key to many synthetic campaigns is the availability of versatile, functionalized starting materials.
Key Synthetic Intermediates
-
2,3-Difluorobromobenzene: This compound is a critical building block, serving as a precursor for organometallic reagents (e.g., Grignard or organolithium reagents) or as a substrate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). Its synthesis can be achieved through methods such as the copyrolysis of tetrafluoroethylene and buta-1,3-diene followed by halogenation and dehydrohalogenation.[11]
-
2,3-Difluorobenzoic Acid: As demonstrated in the mGluR5 NAM case study, this carboxylic acid is the primary starting point for the synthesis of a vast array of amides and esters.[12]
-
N-(2,3-difluorophenyl)-2-fluorobenzamide: The synthesis of this and similar benzamides is typically straightforward, involving the condensation reaction of a substituted benzoyl chloride with 2,3-difluoroaniline.[13] This highlights the utility of 2,3-difluoroaniline as another key starting material.
Reactivity Considerations: Friedel-Crafts Acylation
The electronic properties of difluorobenzenes significantly influence their reactivity in electrophilic aromatic substitution. The two strongly electronegative fluorine atoms deactivate the ring.[14] However, the isomers exhibit a clear hierarchy of reactivity. For Friedel-Crafts acylation, the general order is:
1,3-Difluorobenzene > 1,2-Difluorobenzene ≈ 1,4-Difluorobenzene [14]
While 1,2-difluorobenzene (the parent of the 2,3-difluoro-scaffold) is deactivated, it can still undergo acylation, typically providing a mixture of products. Understanding this reactivity is crucial for synthetic planning when modifications to the benzene ring itself are desired.[14]
Conclusion and Future Outlook
The 2,3-difluorobenzene moiety has proven to be a highly valuable scaffold in medicinal chemistry. As demonstrated in the case studies of mGluR5 NAMs and PARP1 inhibitors, its unique electronic and steric properties can be leveraged to achieve significant gains in potency, selectivity, and overall drug-like properties. The ortho-difluoro substitution pattern provides a powerful tool for fine-tuning molecular conformation and engaging in productive, high-affinity interactions with biological targets.
The continued exploration of this scaffold is warranted. Future research will likely focus on its incorporation into other inhibitor classes, such as kinase inhibitors, and modulators of other CNS targets. As advances in synthetic methodology, particularly in late-stage fluorination, continue to evolve, the accessibility and application of 2,3-difluorobenzene derivatives will undoubtedly expand, solidifying their role as a privileged structural motif in the pursuit of novel therapeutics.
References
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T. P. D. Ong, et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank. Available at: [Link]
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Hu, Y., et al. (2021). Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity. Journal of Medicinal Chemistry. Available at: [Link]
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Han, J., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. Available at: [Link]
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Yagupolskii, L. M., et al. (2025). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Chemistry of Heterocyclic Compounds. Available at: [Link]
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Zhang, W., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Promoted Difluoromethylation of Quinoxalin-2-Ones. Molecules. Available at: [Link]
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Han, J., et al. (2024). MODERN PHARMACEUTICAL DRUGS FEATURING ALIPHATIC FLUORINE-CONTAINING GROUPS. Ukrainian Chemistry Journal. Available at: [Link]
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Karabacak, M., et al. (2011). Structural and spectroscopic characterization of 2,3-difluorobenzoic acid and 2,4-difluorobenzoic acid with experimental techniques and quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Ni, C., et al. (2025). Fluorine in Drug Design: A Case Study with Fluoroanisoles. ResearchGate. Available at: [Link]
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Zhou, Y., et al. (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS. ResearchGate. Available at: [Link]
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Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]
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Ghauri, S., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals. Available at: [Link]
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Grygorenko, O. O., et al. (2025). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]
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Al-Jedah, J., et al. (2025). Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. PLOS ONE. Available at: [Link]
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Zhou, Q., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology. Available at: [Link]
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Thermodynamic data and physical characteristics of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
An In-depth Technical Guide to the Estimated Thermodynamic and Physical Characteristics of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
Authored by a Senior Application Scientist
Abstract
This technical guide provides a detailed analysis of the anticipated thermodynamic and physical properties of this compound, a novel compound with significant potential in pharmaceutical and materials science research. Due to the limited availability of direct experimental data for this specific molecule, this document leverages a data-driven estimation approach. By systematically evaluating structurally analogous compounds, we present a comprehensive profile of expected characteristics, including melting and boiling points, density, and spectral features. Furthermore, this guide outlines standardized experimental protocols for the future empirical determination of these properties and discusses plausible synthetic pathways. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the early-stage evaluation and application of this and similar halogenated aromatic compounds.
Introduction and Strategic Importance
This compound is a halogenated aromatic compound whose unique substitution pattern suggests its potential as a valuable building block in organic synthesis. The presence of chlorine and fluorine atoms, along with a reactive chloromethyl group, offers multiple sites for chemical modification, making it an attractive intermediate for the development of novel pharmaceuticals and advanced materials.[1][2] Understanding the physicochemical properties of this compound is paramount for its effective utilization, from designing reaction conditions to ensuring safe handling and storage.
This guide addresses the current information gap regarding the experimental data for this compound. In the absence of direct measurements, a robust and scientifically sound approach is to extrapolate properties from well-characterized structural analogues. This methodology is a cornerstone of early-stage chemical development, enabling researchers to make informed decisions and design efficient experimental strategies. By examining related difluorobenzene, chlorobenzene, and chloromethylbenzene derivatives, we can construct a reliable profile of the expected behavior of the target molecule.
Molecular Structure and Rationale for Analogue Selection
The chemical structure of this compound is foundational to its properties. The arrangement of substituents on the benzene ring dictates its polarity, reactivity, and intermolecular interactions.
Target Molecule: this compound
To estimate its properties, we will draw comparisons with the following compounds, selected for their structural similarities:
-
1,2-Difluorobenzene & 1,3-Difluorobenzene: These analogues allow for an assessment of the impact of the difluoro-substituted benzene core.[3][4][5]
-
1-Chloro-2,3-difluorobenzene: This compound provides insight into the effect of adding a chlorine atom to the difluorobenzene ring in a similar substitution pattern.[6][7]
-
Benzyl Chloride ((chloromethyl)benzene): This analogue helps in understanding the contribution of the chloromethyl group to the overall properties.
-
1-Chloro-4-(trifluoromethyl)benzene: While not a perfect match, the trifluoromethyl group provides a point of comparison for a halogenated alkyl group on a chlorinated benzene ring.[8][9]
The logical framework for this comparative analysis is illustrated below:
Caption: Workflow for experimental property determination.
Detailed Experimental Protocols
A. Determination of Melting Point and Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
-
Calibration: Calibrate the DSC instrument using high-purity indium and zinc standards for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
Thermal Program:
-
Equilibrate the sample at -50 °C.
-
Ramp the temperature to 50 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample back to -50 °C at 10 °C/min.
-
Perform a second heating scan from -50 °C to 50 °C at 10 °C/min.
-
-
Data Analysis: Determine the melting point from the onset of the endothermic peak in the second heating scan. Calculate the enthalpy of fusion by integrating the peak area. The use of a second scan minimizes the influence of the sample's thermal history.
B. Determination of Vapor Pressure via a Static Method
-
Apparatus: Utilize a system with a capacitance diaphragm manometer, a temperature-controlled sample chamber, and a vacuum line.
-
Sample Degassing: Introduce the sample into the chamber and perform several freeze-pump-thaw cycles to remove dissolved gases.
-
Measurement:
-
Isolate the sample chamber from the vacuum pump.
-
Set the desired temperature and allow the system to equilibrate until a stable pressure reading is obtained.
-
Record the temperature and vapor pressure.
-
Repeat the measurement at various temperatures to obtain a vapor pressure curve.
-
-
Data Analysis: Use the Clausius-Clapeyron equation to determine the enthalpy of vaporization from the slope of the plot of ln(P) versus 1/T. [10]
Plausible Synthetic Route: Chloromethylation
A likely synthetic route to this compound involves the electrophilic chloromethylation of a suitable precursor, such as 1-chloro-2,3-difluorobenzene. This type of reaction is a standard method for introducing a chloromethyl group onto an aromatic ring. [11]
Proposed Synthesis Workflow
Caption: A plausible synthetic route via chloromethylation.
This proposed synthesis leverages established chemical transformations, providing a high probability of success for laboratory-scale production. [11][12]
Conclusion
This technical guide has presented a comprehensive, albeit estimated, profile of the thermodynamic and physical properties of this compound. By employing a scientifically rigorous approach based on data from structural analogues, we have provided valuable insights into the expected behavior of this compound. The outlined experimental protocols offer a clear path for the empirical validation of these estimations. As a promising intermediate for the synthesis of complex molecules, the information contained herein serves as a critical starting point for researchers in drug discovery and materials science, enabling them to accelerate their research and development efforts.
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Technical Monograph: Safe Handling and Hazard Characterization of Chloromethyl Difluorobenzenes
Introduction: The Chemical Context
Chloromethyl difluorobenzenes (e.g., 1-(chloromethyl)-3,5-difluorobenzene) are critical electrophilic building blocks in medicinal chemistry. They are primarily used to introduce difluorobenzyl motifs into drug scaffolds, a strategy often employed to block metabolic soft spots (preventing P450 oxidation) or to modulate lipophilicity (
However, the very feature that makes them useful—the highly reactive chloromethyl group (
Hazard Identification & Toxicology
GHS Classification (Aggregated)
Most isomers in this class share a homologous hazard profile. They are classified under GHS as:
-
Skin Corr.[1][2][3][4] 1B: Causes severe skin burns and eye damage.[2]
-
Acute Tox. 4 (Oral) / 3 (Inhalation): Toxic if inhaled; harmful if swallowed.[3]
-
Carc. 1B: Presumed to have carcinogenic potential (based on structural analogy to benzyl chloride).[3]
-
STOT SE 3: May cause respiratory irritation.[3]
-
Lachrymator: Potent tear-inducing agent.
Mechanism of Toxicity: The Alkylation Trap
The toxicity of chloromethyl difluorobenzenes is not merely acidic irritation; it is driven by nucleophilic substitution (
-
Direct Alkylation: The carbon of the chloromethyl group is electron-deficient. Upon entering the body, it reacts with biological nucleophiles—specifically the
position of Guanine in DNA. -
Hydrolysis & Corrosivity: On contact with moisture (mucous membranes, sweat), the compound hydrolyzes to release hydrochloric acid (HCl) and the corresponding difluorobenzyl alcohol.
-
Clinical Note: This results in "delayed burns." The lipophilic organic solvent penetrates the epidermis before hydrolyzing, releasing acid into the dermis and causing deep tissue necrosis that may not be felt immediately.
-
Visualization: Toxicity Pathway
Caption: Mechanistic pathway showing dual hazards: acute chemical burns via hydrolysis and chronic carcinogenic potential via DNA alkylation.
Physical & Chemical Properties
Data below represents typical values for 1-(chloromethyl)-3,5-difluorobenzene (CAS: 220141-72-0) and its isomers.
| Property | Value / Description | Operational Implication |
| Physical State | Colorless to light yellow liquid | Hard to see spills on white benchtop liner. |
| Boiling Point | ~170–180°C | Low volatility relative to solvents, but sufficient vapor pressure to cause lachrymation. |
| Flash Point | ~65–75°C (Isomer dependent) | Class IIIA Combustible Liquid. Ground glassware during transfer. |
| Density | ~1.3 g/mL | Heavier than water; sinks in aqueous washes. |
| Odor | Pungent, acrid | Warning: Olfactory fatigue occurs rapidly. Do not rely on smell for safety.[1][5] |
| Water Solubility | Insoluble (Hydrolyzes slowly) | Aqueous washes alone will not remove it effectively from skin. |
Operational Safety Protocols
Engineering Controls
-
Primary Barrier: All handling must occur within a certified chemical fume hood.
-
Airflow: Ensure face velocity is >100 fpm.
-
Vapor Trap: If using a rotary evaporator, the pump must be vented to the hood or equipped with a secondary cold trap to prevent exhaust into the lab.
Personal Protective Equipment (PPE) - The "Glove Rule"
Standard disposable nitrile gloves provide insufficient protection against benzyl chloride derivatives. Permeation data indicates breakthrough often occurs in <10 minutes.
-
Protocol for Incidental Contact: Double-gloving with standard nitrile (4 mil).
-
Rule: If a splash occurs, immediately strip the outer glove, wash hands, and re-glove.
-
-
Protocol for Prolonged Handling/Spill Cleanup:
-
Required: Silver Shield (Laminate) or Viton gloves.
-
Why: These materials provide >4 hours of permeation resistance against chlorinated organics.
-
Safe Handling Workflow
Caption: Decision tree for safe handling, emphasizing specific PPE choices and spill response.
Emergency Response & Quenching
First Aid (Self-Validating Steps)
-
Eye Contact: Irrigate immediately for 15 minutes.[1][2][5] Validation: Use pH paper on the tear duct fluid after 15 mins; if acidic, continue washing.
-
Skin Contact:
-
Blot, Don't Rub: Blotting prevents spreading the lipophilic chemical.
-
Wash: Use soap and water (soap emulsifies the organic layer).
-
Monitor: Mark the contact area with a pen. If redness extends beyond the mark or pain develops hours later, seek medical attention for delayed chemical burns.
-
Quenching & Waste Disposal
Do not dispose of active chloromethyl difluorobenzenes directly into waste drums, as they may react with other amines or oxidizers in the waste stream.
Quenching Protocol:
-
Reagent: Prepare a solution of 10% Ammonium Hydroxide (
) or Methanolic Sodium Hydroxide. -
Process: Slowly add the chloromethyl residue to the quenching solution.
-
Chemistry: This converts the reactive alkyl chloride into a benign benzyl amine or ether.
-
-
Verification: Check pH to ensure the solution remains basic.
-
Disposal: Dispose of the quenched mixture as Halogenated Organic Waste.
References
-
Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 2-(Chloromethyl)-1,3-difluorobenzene. Retrieved from
-
Sigma-Aldrich (MilliporeSigma). (2025). Safety Data Sheet: 1-(Chloromethyl)-3,5-difluorobenzene. Retrieved from
-
PubChem. (n.d.). Compound Summary: Benzyl Chloride Derivatives Toxicity. National Library of Medicine. Retrieved from
-
ECHA (European Chemicals Agency). (n.d.). Registration Dossier: alpha-Chlorotoluene (Benzyl Chloride).
-
Kimberly-Clark Professional. (2024). Chemical Resistance Guide for Nitrile Gloves.
Sources
Role of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene in fluorine chemistry research
An In-Depth Technical Guide to the Role of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene in Fluorine Chemistry Research
Introduction: The Strategic Importance of Fluorinated Building Blocks
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational design.[1][2][3] More than half of all newly approved small-molecule drugs contain at least one fluorine atom, a testament to its ability to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[2] At the heart of this chemical revolution are fluorinated building blocks—versatile intermediates that provide a modular approach to introduce fluorine at precise locations within a molecular scaffold.[2] Among these, this compound stands out as a particularly valuable synthon, offering multiple points for chemical modification and the introduction of the bio-influential 2,3-difluorophenyl moiety.
This technical guide provides an in-depth analysis of this compound, elucidating its synthesis, chemical reactivity, and strategic applications. We will explore the causality behind experimental choices and present self-validating protocols, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful intermediate in their synthetic endeavors.
Core Attributes of this compound
The utility of this compound stems from its unique structural features. The benzene ring is adorned with two vicinal fluorine atoms, a chlorine atom, and a reactive chloromethyl group. This distinct arrangement provides two orthogonal sites for chemical elaboration. The chloromethyl group is a potent electrophile, primed for nucleophilic substitution, while the aromatic chlorine can participate in a variety of transition-metal-catalyzed cross-coupling reactions. The presence of the difluoro substitution pattern significantly influences the electronic properties of the aromatic ring and can impart desirable characteristics to the final molecule, such as enhanced metabolic stability and altered lipophilicity.[4]
Table 1: Physicochemical Properties of Related Difluorinated Benzene Derivatives
| Property | 1-Chloro-2,3-difluorobenzene | 1-Chloro-2,4-difluorobenzene | 1-Chloro-3,4-difluorobenzene |
| CAS Number | 36556-47-5[5] | 1435-44-5[6] | 696-02-6[7] |
| Molecular Formula | C₆H₃ClF₂[5] | C₆H₃ClF₂[8] | C₆H₃ClF₂[7] |
| Molecular Weight | 148.54 g/mol [5] | 148.54 g/mol [8] | 148.54 g/mol [7] |
| Boiling Point | Not explicitly stated | 127 °C[6][7] | 127 °C[7] |
| Density | Not explicitly stated | 1.353 g/mL at 25 °C[6] | 1.35 g/mL[7] |
| Appearance | Not explicitly stated | Colorless liquid[9] | Colorless to light yellow clear liquid[7] |
Synthesis of this compound: A Guided Protocol
The primary synthetic route to this compound involves the chloromethylation of 1-chloro-2,3-difluorobenzene. This electrophilic aromatic substitution reaction introduces the reactive chloromethyl handle onto the difluorinated ring.
Caption: Synthetic workflow for the chloromethylation of 1-chloro-2,3-difluorobenzene.
Detailed Step-by-Step Methodology
The following protocol is adapted from established methods for the chloromethylation of similar difluorobenzene derivatives.[10]
-
Reaction Setup: In a well-ventilated fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is charged with 1-chloro-2,3-difluorobenzene and a suitable solvent like chloroform.
-
Acid Addition: Concentrated sulfuric acid is added gradually to the stirred solution while maintaining the temperature below 10°C using an ice bath. The sulfuric acid acts as both a catalyst and a dehydrating agent.
-
Chloromethylating Agent Addition: Freshly prepared bis(chloromethyl) ether is added dropwise to the reaction mixture via the dropping funnel. The temperature should be rigorously controlled and maintained between 3-7°C during the addition to prevent side reactions and ensure regioselectivity.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred for an additional hour at the same temperature to ensure complete conversion.
-
Quenching and Work-up: The reaction is carefully quenched by pouring the mixture onto crushed ice. The organic layer is then separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield pure this compound.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound lies in the differential reactivity of its two chloro-substituents.
Nucleophilic Substitution at the Benzylic Position
The chloromethyl group is highly susceptible to nucleophilic attack, making it an excellent electrophilic handle for introducing a wide array of functional groups.[4] This reactivity allows for the straightforward synthesis of ethers, esters, amines, nitriles, and other derivatives, which can then be further elaborated.
Reactions at the Aromatic Chlorine
The chlorine atom attached directly to the aromatic ring is less reactive than the benzylic chloride. However, it can participate in various transformations, including:
-
Nucleophilic Aromatic Substitution (SNA_r): While challenging due to the electron-donating nature of the other substituents, under forcing conditions or with highly activated nucleophiles, substitution can be achieved.
-
Transition-Metal-Catalyzed Cross-Coupling Reactions: This is a more common and versatile approach. Reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings can be employed to form new carbon-carbon and carbon-heteroatom bonds at this position.
Caption: Reaction pathways for this compound.
Applications in Medicinal and Agrochemical Chemistry
The incorporation of the 1-chloro-2,3-difluorophenylmethyl moiety into bioactive molecules can profoundly influence their pharmacological and toxicological properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond often lead to increased metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the unique electronic and steric properties of the difluorinated ring can enhance binding affinity to target proteins.
This building block is a valuable precursor for a variety of molecular scaffolds, including those found in:
-
Quinolone Antibiotics: Halogenated aromatic compounds are key intermediates in the synthesis of quinolone and fluoroquinolone drugs.[11][12]
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic rings, and the unique substitution pattern of this building block could lead to novel inhibitors with improved selectivity.[12]
-
Agrochemicals: Fluorinated compounds are prevalent in modern pesticides and herbicides due to their enhanced efficacy and, in some cases, more favorable environmental profiles.[13][14] The structural motifs accessible from this intermediate are relevant to the synthesis of potent insecticides and fungicides.
Conclusion: A Versatile Tool for Chemical Innovation
This compound is a powerful and versatile building block in fluorine chemistry. Its dual reactivity allows for sequential and controlled functionalization, providing access to a diverse range of complex molecules. The strategic incorporation of the 2,3-difluorophenylmethyl moiety can impart beneficial properties to drug candidates and agrochemicals, making this intermediate a valuable asset for researchers in these fields. As the demand for sophisticated fluorinated molecules continues to grow, the importance of synthons like this compound in driving innovation is undeniable.
References
- Fluorinated building blocks in drug design: new pathways and targets - PMC. (n.d.).
- Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
- Fluorinated Building Blocks | Fluorochem. (n.d.).
- The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. (2026, February 18).
- Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1. (n.d.).
- CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. - Fluorine notes. (2019, December 2).
- 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5 - ChemicalBook. (2026, January 13).
- Chemical Properties of 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5) - Cheméo. (n.d.).
- 1-Chloro-3,4-difluorobenzene - Chem-Impex. (n.d.).
- The Strategic Application of 4'-Chloro-2',6'-difluoroacetophenone in Modern Medicinal Chemistry: A Technical Guide - Benchchem. (n.d.).
- (PDF) Current Contributions of Organofluorine Compounds to the Agrochemical Industry. (2025, November 11).
- Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. (n.d.).
- 2,4-Difluorochlorobenzene for Pharma & CDMO Synthesis - Aarti Industries. (n.d.).
- 1-Chloro-2,3-difluorobenzene | C6H3ClF2 | CID 2782762 - PubChem. (n.d.).
Sources
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Methodological & Application
Application Notes & Protocols: 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene as a Versatile Pharmaceutical Intermediate
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene (CAS No. 1807133-11-4). This guide elucidates the compound's synthetic utility, focusing on its dual reactivity at the benzylic and aryl chloride positions. Detailed, field-proven protocols for key transformations, including synthesis via chloromethylation, nucleophilic substitution at the benzylic position, and selective palladium-catalyzed cross-coupling reactions, are presented. The causality behind experimental choices, safety protocols, and the compound's potential in constructing complex pharmaceutical scaffolds are discussed in depth.
Introduction: A Building Block of Strategic Importance
This compound is a bifunctional aromatic compound whose value in pharmaceutical synthesis is derived from its distinct and selectively addressable reactive sites. The molecule features a highly reactive benzylic chloride (CH₂Cl) group, primed for nucleophilic substitution (Sₙ2) reactions, and a more robust aryl chloride (C-Cl) bond, which can participate in transition-metal-catalyzed cross-coupling reactions.[1]
The presence of two fluorine atoms on the benzene ring is not merely an inert structural feature. Fluorine substitution is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity for its biological target.[1] The ortho- and meta-positioning of the fluorine atoms relative to the chlorine creates a specific electronic environment that influences the reactivity of both the aryl chloride and the benzylic position. This unique combination of functional groups makes it a valuable intermediate for the synthesis of complex molecular architectures, including those found in targeted therapies.
Key Physicochemical Properties (Estimated)
| Property | Value | Source/Analogy |
| Molecular Formula | C₇H₄Cl₂F₂ | [2] |
| Molecular Weight | 197.01 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | Analogy to similar compounds[3] |
| Boiling Point | ~200-220 °C (estimated) | Extrapolated from similar structures |
| XLogP3 | 3.1 | [2] |
Synthesis of the Intermediate
The primary route to synthesizing this compound is through the electrophilic chloromethylation of a 1-chloro-2,3-difluorobenzene precursor. This reaction introduces the reactive chloromethyl group onto the aromatic ring.
Protocol 2.1: Synthesis via Chloromethylation of 1-Chloro-2,3-difluorobenzene
This protocol is adapted from established methods for the chloromethylation of deactivated polyfluoroaromatic compounds.[4] The presence of halogens on the aromatic ring deactivates it towards electrophilic substitution, necessitating strong reaction conditions.[4]
Core Principle: The reaction proceeds via the formation of a chloromethyl cation (⁺CH₂Cl) or a related electrophilic species from a chloromethylating agent, which then attacks the electron-rich position of the 1-chloro-2,3-difluorobenzene ring. The position of attack (para to the chlorine) is directed by the existing substituents.
Reagents & Equipment:
-
1-Chloro-2,3-difluorobenzene
-
Bis(chloromethyl) ether or Paraformaldehyde and concentrated Hydrochloric Acid
-
Concentrated Sulfuric Acid or Chlorosulfonic Acid[4]
-
Chloroform (or other suitable inert solvent)
-
Ice bath, magnetic stirrer, heating mantle
-
Separatory funnel and standard distillation apparatus
-
Appropriate personal protective equipment (PPE): fume hood, acid-resistant gloves, safety goggles, lab coat.
Step-by-Step Protocol:
-
Reaction Setup: In a fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser (with a gas outlet to a scrubber) with 1-chloro-2,3-difluorobenzene (1.0 eq) and chloroform (2 volumes).
-
Acid Addition: Cool the mixture to 0-5 °C using an ice bath. Slowly add concentrated sulfuric acid (2 volumes) dropwise via the dropping funnel while stirring vigorously. Maintain the temperature below 10 °C.
-
Chloromethylating Agent Addition: Once the acid addition is complete, add freshly prepared bis(chloromethyl) ether (1.0 eq) dropwise over 1-2 hours, ensuring the internal temperature remains between 3-7 °C.[4] Alternative: A mixture of paraformaldehyde, chlorosulfonic acid, and sulfuric acid can also be used.[4]
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 3-7 °C for an additional hour.
-
Work-up: Allow the mixture to warm to room temperature and then carefully pour it onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with chloroform (2 x 1 volume).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to yield this compound.
Expected Yield: 50-65% (based on analogous reactions).[4]
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the differential reactivity of its two chloride groups.
Caption: Reactivity pathways of the title compound.
Nucleophilic Substitution at the Benzylic Chloride
The chloromethyl group is a classic benzylic halide, making it highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This is the more reactive site of the molecule under non-catalytic, nucleophilic conditions.
Causality: The stability of the transition state during an Sₙ2 reaction at a benzylic position is enhanced by the adjacent aromatic ring, leading to faster reaction rates compared to a typical primary alkyl halide. This allows for the selective functionalization of the chloromethyl group while leaving the aryl chloride intact.
Protocol 3.1.1: Synthesis of a Secondary Amine Derivative
This protocol details the reaction with a primary amine to form a secondary amine, a common structural motif in pharmaceuticals.
Reagents & Equipment:
-
This compound
-
A primary amine (e.g., Aniline or a substituted aniline)
-
A non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃, or Triethylamine, TEA)
-
A polar aprotic solvent (e.g., Acetonitrile, ACN, or N,N-Dimethylformamide, DMF)
-
Standard glassware for organic synthesis, magnetic stirrer, heating mantle/oil bath.
Step-by-Step Protocol:
-
Setup: To a round-bottom flask, add the primary amine (1.1 eq), potassium carbonate (1.5 eq), and acetonitrile (to make a 0.2 M solution with respect to the limiting reagent).
-
Addition of Electrophile: Stir the suspension at room temperature and add a solution of this compound (1.0 eq) in acetonitrile dropwise.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired secondary amine.
Expected Yields for Nucleophilic Substitution
| Nucleophile | Product Type | Base | Solvent | Typical Yield (%) |
| Primary/Secondary Amine | Secondary/Tertiary Amine | K₂CO₃ / TEA | ACN / DMF | 80-95 |
| Thiol | Thioether | K₂CO₃ / NaH | DMF / THF | 85-98 |
| Alcohol/Phenol | Ether | NaH / Cs₂CO₃ | THF / DMF | 70-90 |
| Cyanide | Nitrile | KCN / NaCN | DMSO / DMF | 80-95 |
Palladium-Catalyzed Cross-Coupling at the Aryl Chloride
The aryl chloride, while less reactive than the benzylic chloride in nucleophilic substitutions, can be selectively activated using a palladium catalyst for cross-coupling reactions like the Suzuki-Miyaura coupling. This allows for the formation of C-C bonds at the aromatic ring.[5][6]
Causality and Selectivity: The key to selective cross-coupling at the aryl chloride in the presence of a benzylic chloride lies in the mechanism of the catalytic cycle. The oxidative addition of the aryl C-Cl bond to the Pd(0) center is generally favored over the oxidative addition of a benzylic C-Cl bond under typical Suzuki-Miyaura conditions.[5] However, benzylic halides can also react.[5] Therefore, careful selection of the catalyst, ligand, and reaction conditions is crucial to achieve high selectivity. Using a less reactive benzylic chloride (as opposed to bromide) helps favor the desired aryl coupling.[5]
Protocol 3.2.1: Selective Suzuki-Miyaura Coupling
This protocol provides a method for the selective coupling of an arylboronic acid at the aryl chloride position.
Reagents & Equipment:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent system (e.g., Toluene/Water 10:1 or Dioxane)
-
Schlenk flask, condenser, inert gas (Argon or Nitrogen) supply.
Caption: General workflow for the Suzuki coupling protocol.
Step-by-Step Protocol:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and the phosphine ligand (0.04 eq).
-
Degassing: Seal the flask and purge with Argon or Nitrogen for 15-20 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the base (K₃PO₄, 2.0 eq). Then, add the anhydrous solvent (e.g., Toluene) and degassed water via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction's progress. The reaction is typically complete in 12-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the diarylmethane derivative.
Application in Pharmaceutical Synthesis: The Case of Pazopanib
While many reported syntheses of the anti-cancer drug Pazopanib start from different building blocks, such as 3-methyl-6-nitro-1H-indazole, the structural features of this compound make it a plausible, albeit less documented, precursor for certain key intermediates or analogues.[7][8] For instance, the difluorobenzyl moiety could be installed onto a heterocyclic core via nucleophilic substitution, providing a route to novel Pazopanib derivatives for structure-activity relationship (SAR) studies.[9]
Safety & Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, data from structurally related compounds (e.g., polychlorinated and polyfluorinated aromatics) should be used to guide handling procedures.[2][3][10]
General Hazards:
-
Irritation: Expected to be a skin, eye, and respiratory tract irritant.[2]
-
Toxicity: Polychlorinated and polyfluorinated compounds can be toxic and may have long-term health effects. They are often persistent in the environment.[11][12]
-
Flammability: Many similar chlorinated/fluorinated aromatic solvents are flammable.[2]
Mandatory Handling Precautions:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Ground equipment when transferring to prevent static discharge.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a potent and versatile intermediate for pharmaceutical synthesis. Its value lies in the orthogonal reactivity of its benzylic and aryl chloride functionalities. By carefully selecting reaction conditions—nucleophilic for the benzylic site and palladium-catalyzed for the aryl site—chemists can selectively forge new bonds to construct complex, highly functionalized molecules. The protocols and principles outlined in this guide provide a robust framework for leveraging this building block in drug discovery and development programs.
References
- Filo. (2026, February 8). Synthesis of Pazopanib.
- CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. (2019, December 2). Fluorine notes.
- Occupational Safety and Health Administration. (2020, December 15). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE.
- Molander, G. A., & Jean-Gérard, L. (n.d.).
- Six-step synthesis of the hydrochloride of pazopanib 9 starting
- Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. (n.d.). Open Access Journals.
- Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. (2025, August 6).
- Pistritto, V. A., et al. (n.d.).
- Cunico, R. F., & Pandey, R. K. (2005). Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane. Organic Chemistry Portal.
- A Novel Practical Synthesis of Pazopanib: An Anticancer Drug. (n.d.). Bentham Science Publisher.
- Qi, H., et al. (2011). Synthesis of Pazopanib Hydrochloride. Chinese Journal of Modern Applied Pharmacy, 28(1), 58-60.
- Engl, O. D., & Sarpong, R. (n.d.). Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)
- PubChem. (n.d.). 1-Chloro-2,3-difluorobenzene.
- Process for preparing chloro-difluorobenzene. (n.d.).
- The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. (2026, February 18).
- 1-CHLORO-2,4-DIFLUOROBENZENE synthesis. (n.d.). ChemicalBook.
- Mononuclear Palladium(I) Aryl Complexes Performs Cross-Coupling Reactions with Organic Halides. (n.d.). ChemRxiv.
- Byers, J. A., & Knapp, D. M. (n.d.). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling.
- 1-CHLORO-2,4-DIFLUOROBENZENE | 1435-44-5. (n.d.). ChemicalBook.
- Synthesis and biological evaluation of novel pazopanib derivatives as antitumor agents. (2014, February 15). PubMed.
- Larsen, C. H., et al. (2006). Palladium-Catalyzed Heck Alkynylation of Benzyl Chlorides. Organic Chemistry Portal.
- Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. (n.d.). PrepChem.com.
- Safety Assessment of Polyfluorinated Polymers as Used in Cosmetics. (2018, June 4).
- Fuson, R. C., & McKeever, C. H. (n.d.).
- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
- Nemec, V., et al. (2024, January 26).
- Chemical Properties of 1-Chloro-2,4-difluorobenzene (CAS 1435-44-5). (n.d.). Cheméo.
- PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene.
- CHAPTER 3 CHLOROMETHYLATION OF AROM
- Associations of per- and polyfluoroalkyl substances, polychlorinated biphenyl, organochlorine pesticides, and polybrominated diphenyl ethers with oxidative stress markers: a systematic review and meta-analysis. (n.d.). PMC.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activ
- Polyfluorinated Compounds: Past, Present, and Future. (2011, August 25).
- Application Notes and Protocols: 2-Chloro-1,3-difluoro-4-iodobenzene in Suzuki Coupling Reactions. (n.d.). Benchchem.
- Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. (2008, June 26). PMC.
- Cross Dehydrogenative Coupling of Chloro‐ and Fluoroalkanes with Methylarenes. (n.d.).
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. (n.d.). SciSpace.
- Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. (2023, June 26). Preprints.org.
- US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes. (n.d.).
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- 3. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]
- 4. notes.fluorine1.ru [notes.fluorine1.ru]
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- 12. pubs.acs.org [pubs.acs.org]
Application Note: Friedel-Crafts Alkylation with 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
This Application Note provides a comprehensive technical guide for performing Friedel-Crafts alkylation using 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene (also known as 4-chloro-2,3-difluorobenzyl chloride). This fluorinated building block is a critical intermediate in the synthesis of next-generation Succinate Dehydrogenase Inhibitor (SDHI) fungicides and pharmaceutical APIs.
Executive Summary
This compound (CAS: 1807133-11-4) represents a specialized class of "deactivated" benzyl chlorides. Unlike standard benzyl chloride, the presence of electron-withdrawing fluorine and chlorine atoms on the aromatic ring significantly destabilizes the benzylic carbocation intermediate. Consequently, standard Friedel-Crafts protocols often fail, resulting in low conversion or incomplete ionization.
This guide outlines optimized conditions using strong Lewis acids to overcome the activation energy barrier while suppressing side reactions such as polymerization and hydrolysis.
Chemical Profile & Reactivity Analysis
Substrate Characteristics
| Property | Data |
| IUPAC Name | This compound |
| Common Name | 4-Chloro-2,3-difluorobenzyl chloride |
| Molecular Weight | 197.01 g/mol |
| Physical State | Colorless to pale yellow liquid |
| Reactivity Class | Deactivated Electrophile (Benzylic Halide) |
| Key Challenge | Destabilized Carbocation ( |
Mechanistic Causality
In a typical Friedel-Crafts alkylation, the rate-determining step is often the formation of the carbocation.
-
Standard Benzyl Chloride: The benzylic cation is stabilized by resonance. Mild catalysts (FeCl
, ZnCl ) are often sufficient. -
Target Molecule: The fluorine atoms at positions 2 and 3, and chlorine at position 4, exert a strong inductive electron-withdrawing effect (-I). This pulls electron density away from the benzylic carbon, destabilizing the transition state required for C-Cl bond cleavage.
-
Implication: You must use a hard Lewis Acid (e.g., AlCl
) and potentially elevated temperatures to force ionization.
Reaction Pathway Diagram
The following diagram illustrates the critical activation pathway and the competing hydrolysis risk.
Figure 1: Mechanistic pathway highlighting the high-energy cation intermediate.
Optimized Experimental Protocols
Protocol A: Alkylation of Benzene (Synthesis of Biphenyl Core)
This protocol is designed for synthesizing the diarylmethane core common in SDHI fungicides. Benzene acts as both the reactant and solvent to drive kinetics and prevent poly-alkylation.
Reagents:
-
This compound (1.0 equiv)[1]
-
Aluminum Chloride (AlCl
), Anhydrous, Powder (1.2 equiv) -
Benzene (10-20 equiv, anhydrous)
Procedure:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
-
Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with AlCl
(1.2 equiv) and anhydrous Benzene (50% of total volume) . Cool the suspension to 0-5°C using an ice bath.-
Note: AlCl
is hygroscopic. Handle quickly or in a glovebox.
-
-
Addition: Dissolve This compound (1.0 equiv) in the remaining Benzene. Transfer to the addition funnel.
-
Reaction: Dropwise add the benzyl chloride solution to the AlCl
suspension over 30-45 minutes.-
Observation: The mixture may turn yellow/orange, indicating complex formation.
-
Temperature Control: Maintain internal temperature <10°C during addition to prevent exotherms.
-
-
Activation: After addition, remove the ice bath. Allow the reaction to warm to Room Temperature (20-25°C).
-
Critical Checkpoint: Monitor by TLC or GC-MS. If conversion is <50% after 2 hours, heat the reaction to 40-50°C . The electron-deficient nature of the ring may require this thermal push.
-
-
Quench: Once complete, cool to 0°C. Slowly pour the reaction mixture into a beaker containing ice-water (200 mL) acidified with concentrated HCl (10 mL) .
-
Caution: Exothermic hydrolysis of residual AlCl
.
-
-
Workup: Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2x). Combine organics, wash with Brine, dry over Na
SO , and concentrate.
Protocol B: Alkylation of Heterocycles (Advanced)
For reacting with more complex or solid nucleophiles (e.g., pyrazoles), a solvent system is required.
Reagents:
-
Substrate (1.0 equiv)
-
Nucleophile (1.1 equiv)
-
Catalyst: AlCl
(1.5 equiv) or Iron(III) Chloride (FeCl , 5 mol% for activated nucleophiles) -
Solvent: Dichloromethane (DCM) or Nitromethane .
-
Why Nitromethane? It dissolves AlCl
effectively, forming a homogenous catalytic complex that is often more reactive for deactivated electrophiles [1].
-
Procedure:
-
Dissolve the Nucleophile and AlCl
in Nitromethane/DCM at 0°C. -
Add the fluorinated benzyl chloride slowly.
-
Stir at room temperature. If the nucleophile is acid-sensitive, consider using Triflic Acid (TfOH) (catalytic amount) as a proton-based alternative, though AlCl
remains the standard for this specific benzyl chloride.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete ionization of C-Cl bond. | Increase catalyst loading to 1.5-2.0 equiv. Switch solvent to Nitromethane.[2] Increase temp to reflux (DCM: 40°C, Benzene: 80°C). |
| Polymerization | Self-alkylation of the reagent. | Ensure high dilution. Add the benzyl chloride to the nucleophile/catalyst mixture (inverse addition). |
| Hydrolysis Product (Benzyl Alcohol) | Moisture in solvent or catalyst. | Use freshly distilled solvents. Verify AlCl |
| Isomer Formation | Rearrangement (unlikely for benzyl) or attack at wrong position. | Verify regioselectivity of the nucleophile. Steric hindrance usually directs to para position. |
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Protocol A.
Safety & Handling (E-E-A-T)
-
Lachrymator Hazard: Benzyl chlorides are potent lachrymators (tear gas agents). All operations must be performed in a functioning fume hood.
-
HF Generation: While the C-F bonds are generally stable under Friedel-Crafts conditions, accidental hydrolysis or extreme heating with Lewis acids can liberate Hydrogen Fluoride (HF). Always have Calcium Gluconate gel available.
-
HCl Evolution: The reaction generates stoichiometric quantities of HCl gas. Use a scrubber.[3]
References
-
Olah, G. A., et al. (1964). "Friedel-Crafts and Related Reactions."[4][5] Interscience Publishers. (Foundational text on Lewis Acid choices for deactivated halides).
-
Rueping, M., & Nachtsheim, B. J. (2010). "A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis." Beilstein Journal of Organic Chemistry, 6, 6. Link
-
Lumen Learning. "The Friedel-Crafts Alkylation and Acylation of Benzene." MCC Organic Chemistry. Link
-
PubChem. "1-Chloro-2,4-difluorobenzene Compound Summary."[6] (Structural analog data). Link
-
ChemSrc. "CAS 1807133-11-4 Entry." (Verification of CAS and identity). Link
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- 2. pubs.rsc.org [pubs.rsc.org]
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- 4. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. 1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Fluorinated Heterocycles from 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
Introduction
Fluorinated heterocycles are of paramount importance in modern drug discovery and development. The strategic incorporation of fluorine atoms into a molecular scaffold can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is a versatile and highly valuable building block for the synthesis of a wide array of fluorinated heterocyclic compounds.[1] Its unique structure, featuring a reactive benzylic chloride for nucleophilic substitution and an aryl chloride suitable for cross-coupling reactions, provides a dual handle for synthetic chemists to construct complex molecular architectures.[1] This guide provides a detailed overview of synthetic strategies and experimental protocols for leveraging this key intermediate in the synthesis of medicinally relevant fluorinated heterocycles.
Core Concepts: Reactivity of this compound
The synthetic utility of this compound stems from the differential reactivity of its two chlorine-containing functional groups.
-
Benzylic Chloride (-CH₂Cl): This group is highly susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of a wide range of nucleophiles, serving as a primary anchoring point for building heterocyclic rings.
-
Aryl Chloride (-Cl): The chlorine atom attached directly to the difluorinated benzene ring is significantly less reactive towards classical nucleophilic aromatic substitution due to the electron-rich nature of the aromatic ring. However, it is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, enabling the formation of carbon-nitrogen bonds.[3][4]
This differential reactivity allows for a stepwise and controlled approach to the synthesis of complex heterocyclic systems.
PART 1: Synthesis of Fluorinated Indole Scaffolds
The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[5] The following protocols outline the synthesis of fluorinated indoles starting from this compound.
Workflow: Synthesis of a Fluorinated Indole Precursor
This workflow details the initial functionalization of the starting material via nucleophilic substitution at the benzylic position, followed by a palladium-catalyzed intramolecular cyclization.
Caption: Workflow for the synthesis of a fluorinated indole.
Protocol 1: Synthesis of N-(4-Chloro-2,3-difluorobenzyl)-2,2-diethoxyethan-1-amine (Intermediate A)
This protocol describes the nucleophilic substitution at the benzylic chloride.
Materials:
-
This compound
-
Aminoacetaldehyde diethyl acetal
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add aminoacetaldehyde diethyl acetal (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
| Reactant | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Aminoacetaldehyde diethyl acetal | 1.2 | Nucleophile |
| Potassium carbonate | 2.0 | Base |
| Acetonitrile | - | Solvent |
Protocol 2: Synthesis of 6-Chloro-7,8-difluoro-1H-indole
This protocol details the palladium-catalyzed intramolecular C-N bond formation to construct the indole ring.
Materials:
-
N-(4-Chloro-2,3-difluorobenzyl)-2,2-diethoxyethan-1-amine (Intermediate A)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Standard Schlenk line and inert atmosphere techniques
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve Intermediate A (1.0 eq) in toluene.
-
Add cesium carbonate (2.5 eq), palladium(II) acetate (0.05 eq), and Xantphos (0.10 eq).
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture at 110 °C for 24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the fluorinated indole product.
| Reagent | Molar Eq. | Purpose |
| Intermediate A | 1.0 | Substrate |
| Pd(OAc)₂ | 0.05 | Catalyst Precursor |
| Xantphos | 0.10 | Ligand |
| Cs₂CO₃ | 2.5 | Base |
| Toluene | - | Solvent |
PART 2: Synthesis of Fluorinated Quinoline Scaffolds
Quinolines are another class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as anticancer and antimalarial agents.[6][7][8]
Workflow: Friedländer Annulation for Fluorinated Quinolines
The Friedländer synthesis is a classic and efficient method for constructing the quinoline ring system.[7] This workflow outlines a two-step process starting with the conversion of the chloromethyl group to an aldehyde, followed by the Friedländer annulation.
Caption: Workflow for the synthesis of a fluorinated quinoline.
Protocol 3: Synthesis of 4-Chloro-2,3-difluorobenzaldehyde (Intermediate B)
This protocol describes the oxidation of the benzylic chloride to an aldehyde using the Sommelet reaction.
Materials:
-
This compound
-
Hexamethylenetetramine
-
50% Acetic acid
-
Chloroform
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in chloroform.
-
Add hexamethylenetetramine (1.1 eq) and reflux the mixture for 4 hours.
-
Cool the reaction mixture and collect the precipitated salt by filtration.
-
Add the salt to 50% aqueous acetic acid and reflux for 2 hours.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude aldehyde by distillation or column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Starting Material |
| Hexamethylenetetramine | 1.1 | Reagent for Sommelet Reaction |
| 50% Acetic Acid | - | Hydrolysis Medium |
| Chloroform | - | Solvent |
Protocol 4: Synthesis of 7-Chloro-5,6-difluoro-2-methylquinoline
This protocol details the Friedländer annulation of the synthesized aldehyde with acetone.
Materials:
-
4-Chloro-2,3-difluorobenzaldehyde (Intermediate B)
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
To a solution of sodium hydroxide (2.0 eq) in ethanol, add 4-Chloro-2,3-difluorobenzaldehyde (1.0 eq) and acetone (5.0 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure fluorinated quinoline.
| Reagent | Molar Eq. | Purpose |
| Intermediate B | 1.0 | Substrate |
| Acetone | 5.0 | Enolizable Ketone |
| Sodium hydroxide | 2.0 | Base Catalyst |
| Ethanol | - | Solvent |
Conclusion
This compound is a highly adaptable starting material for the synthesis of a diverse range of fluorinated heterocycles. The protocols detailed in this application note provide a foundation for researchers to explore the synthesis of novel indole and quinoline derivatives. The orthogonal reactivity of the benzylic and aryl chlorides allows for a modular approach to construct complex, biologically relevant molecules. Further exploration of various nucleophiles and cross-coupling partners will undoubtedly lead to the discovery of new chemical entities with potential therapeutic applications.
References
- The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. (2026, February 18). NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022, October 17). MDPI. [Link]
- US7119232B2 - Nucleophilic substitution reactions of difluorormethyl phenyl sulfone with alkyl halides leading to the facile synthesis of terminal 1,1-difluoro-1-alkenes and difluoromethylalkanes - Google Patents. (n.d.).
-
Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. (n.d.). [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC. [Link]
-
Palladium Catalyzed Amination of Aryl Chlorides. (2019, July 9). Wiley Analytical Science. [Link]
-
(PDF) Synthesis of Fluorinated Heterocycles. (2020, July 7). ResearchGate. [Link]
-
Synthesis of indoles. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). PMC. [Link]
-
Electrosynthesis of fluorinated indole derivatives. (2025, August 6). ResearchGate. [Link]
-
Palladium-catalyzed C–H dimethylamination of 1-chloromethyl naphthalenes with N,N-dimethylformamide as the dimethyl amino source. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. (n.d.). [Link]
-
Selective Nucleophilic Fluoroalkylations Facilitated by Removable Activation Groups. (n.d.). [Link]
-
Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors. (n.d.). PMC. [Link]
-
Synthesis of quinolines. (n.d.). Organic Chemistry Portal. [Link]
-
1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723. (n.d.). PubChem. [Link]
-
16.7: Nucleophilic Aromatic Substitution. (2024, July 30). Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014, August 18). [Link]
-
What is nucleophilic substitution?. (n.d.). Chemguide. [Link]
-
Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. (2025, August 30). ACS Omega (ACS Publications). [Link]
-
Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. (2000, February 25). PubMed. [Link]
-
Rhodium( ii )-catalyzed transannulation approach to N -fluoroalkylated indoles. (2023, September 21). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
syntheses of fluorine-containing heterocyclic compounds via direct and indirect methods using difluorocarbenes. (n.d.). [Link]
-
Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. (2023, May 1). Organic Letters. [Link]
-
The Synthesis and Properties of Fluorinated Quinoline Liquid Crystals. (n.d.). [Link]
-
Metal-Free Synthesis of 2-Fluoroalkylated Quinolines Using Polyfluoroalkanoic Acids as Direct Fluorine Sources. (2019, March 11). Organic Letters (ACS Publications). [Link]
-
Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles. (2026, February 23). Organic Letters (ACS Publications). [Link]
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Application Note: Orthogonal Functionalization of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
Executive Summary & Strategic Analysis
1-Chloro-4-(chloromethyl)-2,3-difluorobenzene represents a high-value scaffold in the synthesis of next-generation agrochemicals (pyrethroids) and pharmaceuticals (kinase inhibitors). Its utility stems from its orthogonal electrophilicity : it possesses two distinct reactive sites—an aryl chloride (Ar-Cl) and a benzylic chloride (Bn-Cl)—modulated by a strongly electron-withdrawing 2,3-difluoro motif.
The Engineering Challenge: The primary difficulty in optimizing reactions for this substrate is chemoselectivity .
-
Benzylic Chloride (
): Kinetically dominant in nucleophilic substitutions ( ) and prone to rapid oxidative addition or radical formation ( -like or SET pathways). -
Aryl Chloride (
): Typically inert compared to iodides/bromides, but here, it is activated by the adjacent fluorine atoms (inductive effect), lowering the barrier for oxidative addition by Pd(0).
This guide provides protocols to selectively engage either site, enabling modular construction of complex biaryls and heterocycles.
Reactivity Landscape & Decision Logic
To design a successful synthesis, one must visualize the electronic bias of the molecule. The following diagram illustrates the competitive reactivity pathways.
Figure 1: Reactivity map highlighting the kinetic dominance of the benzylic position vs. the catalyst-dependent aryl position.
Protocol A: Selective Benzylic Functionalization (Negishi Coupling)
Objective: Transform the chloromethyl group into a C-C bond while preserving the aryl chloride for later steps. Mechanism: Formation of a benzylic zinc reagent followed by Pd-catalyzed coupling. Benzylic chlorides are superior to bromides here as they are less prone to homocoupling (Wurtz-type) during zinc insertion.
Experimental Design
-
Catalyst: Pd(OAc)₂ / SPhos. SPhos is chosen for its ability to facilitate coupling of benzylic organometallics without
-hydride elimination. -
Zinc Source: Zinc dust activated with LiCl (Knochel's method).[1][2] LiCl solubilizes the surface oxides, crucial for the formation of the organozinc species.
Step-by-Step Protocol
-
Zinc Activation (In Situ):
-
In a flame-dried Schlenk flask under Argon, add Zinc dust (1.5 equiv) and anhydrous LiCl (1.6 equiv).
-
Dry the solids under high vacuum at 150°C for 2 hours. Cool to room temperature (RT).
-
Add dry THF (0.5 M concentration relative to substrate).
-
Activate with 1 mol% 1,2-dibromoethane and 1 mol% TMSCl.
-
-
Formation of Benzylic Zinc Reagent:
-
Add This compound (1.0 equiv) dropwise at 0°C.
-
Stir at 0°C for 2 hours.
-
Validation: Aliquot 0.1 mL, quench with iodine, and check by GC-MS. Disappearance of starting material indicates conversion to Ar-CH2-ZnCl·LiCl.
-
-
Cross-Coupling:
-
In a separate vessel, mix the Electrophile (e.g., Aryl Bromide, 0.8 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) in THF. Stir for 10 mins to form the active catalyst.
-
Transfer the benzylic zinc solution via cannula to the catalyst mixture.
-
Stir at 25°C for 4–12 hours.
-
-
Work-up:
-
Quench with sat. NH₄Cl. Extract with EtOAc.
-
Purify via silica gel chromatography (Hexanes/EtOAc).
-
Critical Control Point: Maintain temperature
Protocol B: Chemoselective Aryl Cross-Coupling (Suzuki-Miyaura)
Objective: Couple at the C1-Cl (Aryl) position without hydrolyzing or coupling the C4-CH2Cl (Benzylic) group. Challenge: Standard bases (KOH, NaOH) will hydrolyze the benzylic chloride to benzyl alcohol. Standard phosphines may induce oxidative addition at the benzylic site.
Experimental Design
-
Ligand Selection: XPhos or BrettPhos . These bulky, electron-rich biaryl phosphines facilitate oxidative addition into the sterically crowded and fluorinated Ar-Cl bond.
-
Base Selection: K₃PO₄ (anhydrous) . Using a mild, anhydrous base is non-negotiable to prevent nucleophilic attack on the benzylic chloride.
-
Solvent: Toluene/Water (10:1) or pure 1,4-Dioxane.
Step-by-Step Protocol
-
Reagent Loading:
-
Charge a reaction vial with This compound (1.0 equiv), Boronic Acid (1.2 equiv), Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and finely ground anhydrous K₃PO₄ (2.0 equiv).
-
-
Inert Atmosphere:
-
Seal the vial and purge with Argon for 5 minutes.
-
Add anhydrous 1,4-Dioxane (0.2 M). Note: Do not use alcohols.
-
-
Reaction:
-
Heat to 80°C.
-
Monitoring: Monitor via ¹⁹F NMR. The starting material shows distinct signals at
-138 and -142 ppm (approx). The product will show a shift due to the loss of the Cl inductive effect and the addition of the new aryl group.
-
-
Purification:
-
Filter through a Celite pad to remove inorganic salts.
-
Concentrate and purify immediately. The benzylic chloride product is reactive; store at -20°C.
-
Troubleshooting & Optimization Data
The following table summarizes common failure modes and their chemical causality.
| Observation | Probable Cause | Corrective Action |
| Hydrolysis of Benzylic-Cl | Use of hydroxide/carbonate bases or wet solvents. | Switch to anhydrous K₃PO₄ or KF. Use molecular sieves in solvent. |
| Benzylic Homocoupling | Pd insertion into Benzylic-Cl instead of Ar-Cl. | Switch ligand to BrettPhos (more selective for Ar-Cl). Lower temp to 60°C. |
| No Reaction at Ar-Cl | Oxidative addition barrier too high due to steric crowding of fluorines. | Increase catalyst loading to 3-5 mol%. Ensure Pd source is high quality (bright purple Pd₂(dba)₃). |
| Dehalogenation (Ar-H) | Use 2-propanol scavenger or switch solvent to THF. Avoid amine bases. |
Sequential Workflow Visualization
For total synthesis campaigns, the order of operations is critical.
Figure 2: Strategic workflow for sequential functionalization. Route A is generally higher yielding due to the stability of the intermediates.
References
-
Negishi Coupling of Secondary Alkylzinc Halides: Han, C., & Buchwald, S. L. (2009).[2] Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533.[2] Link[2]
-
Suzuki Coupling of Electron-Poor Aryl Chlorides: Fleckenstein, C. A., & Plenio, H. (2007). Efficient Suzuki-Miyaura Coupling of (Hetero)aryl Chlorides with Arylboronic Acids. Chemistry – A European Journal, 13(10), 2701–2716. Link
-
Chemoselective Cross-Coupling: Liron, F., et al. (2005). Cross-couplings between benzylic and aryl halides “on water”: synthesis of diarylmethanes. Chemical Communications, (36), 4565–4567. Link
-
Fluorine Effects in Catalysis: Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for Fluorination and Trifluoromethylation. Nature, 473, 470–477. Link
-
Preparation of Functionalized Organozincs: Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition, 43(25), 3333–3336. Link
Sources
Procedures for introducing 2,3-difluorobenzyl moieties into drug candidates
Plan:
-
Introduction:
-
Explain the significance of the 2,3-difluorobenzyl moiety in medicinal chemistry. Mention how fluorine substitution enhances properties like metabolic stability, lipophilicity, and binding affinity.
-
Briefly introduce the common strategies for its incorporation.
-
-
Core Synthetic Strategies:
-
Strategy 1: Nucleophilic Substitution using 2,3-Difluorobenzyl Halides. This is a very common and direct method.
-
Discuss the reactivity of 2,3-difluorobenzyl bromide as a key building block.
-
Provide a detailed protocol for a general Williamson Ether Synthesis (O-alkylation).
-
Provide a detailed protocol for a general N-alkylation of amines.
-
Explain the causality: Why are aprotic solvents and strong bases used? What is the mechanism (SN2)?
-
-
Strategy 2: Palladium-Catalyzed Cross-Coupling Reactions. This is crucial for forming C-C and C-N bonds where nucleophilic substitution isn't feasible.
-
Buchwald-Hartwig Amination: For coupling with amines to form arylamines.
-
Explain the mechanism and the importance of ligand choice.
-
Provide a general protocol.
-
-
Suzuki-Miyaura Coupling: For C-C bond formation using a corresponding boronic acid/ester.
-
Explain the mechanism and the role of the base.
-
Provide a general protocol.
-
-
-
Strategy 3: Reductive Amination using 2,3-Difluorobenzaldehyde. An alternative for creating C-N bonds, especially for secondary and tertiary amines.
-
Explain the two-step, one-pot process (imine formation then reduction).
-
Discuss common reducing agents (e.g., NaBH(OAc)3, NaBH3CN) and their selectivity.
-
Provide a general protocol.
-
-
-
Preparation of Key Precursors:
-
It's essential to explain how the starting materials (the "benzylating agents") are made.
-
Protocol for Synthesis of 2,3-Difluorobenzyl Alcohol: From 2,3-difluorobenzonitrile or other starting materials.
-
Protocol for Synthesis of 2,3-Difluorobenzyl Bromide: From the corresponding alcohol. This is a critical step. Explain the choice of brominating agents (PBr3, NBS, HBr/H2O2).
-
-
Visualization and Data Presentation:
-
Create Graphviz diagrams for each major workflow (Nucleophilic Substitution, Cross-Coupling, Reductive Amination).
-
Create a summary table comparing the different methods (Substrate Scope, Key Reagents, Advantages, Limitations).
-
-
Scientific Integrity:
-
Incorporate in-text citations throughout the text to support claims.
-
Compile a complete, numbered reference list at the end with clickable URLs.
-
-
Review and Refine:
-
Check for clarity, accuracy, and adherence to all E-E-A-T and formatting requirements. Ensure the tone is appropriate for a Senior Application Scientist. The language should be authoritative and explanatory, not just a list of steps. I will explain why certain reagents or conditions are chosen.### Application Notes & Protocols: Strategic Incorporation of the 2,3-Difluorobenzyl Moiety into Drug Candidates
-
Abstract
The strategic introduction of fluorine atoms into molecular scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in a drug candidate's metabolic stability, lipophilicity, and target binding affinity.[1] The 2,3-difluorobenzyl group, in particular, has emerged as a valuable moiety for fine-tuning these properties. Its specific substitution pattern imparts unique electronic and steric characteristics that can favorably influence pharmacokinetic and pharmacodynamic profiles.[1] This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic strategies for introducing the 2,3-difluorobenzyl moiety, complete with validated protocols and mechanistic insights to facilitate successful implementation in drug discovery programs.
The Rationale for 2,3-Difluorobenzylation in Medicinal Chemistry
Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen while fundamentally altering the electronic landscape of a molecule. The 2,3-difluoro substitution pattern on a benzyl ring creates a distinct dipole moment and modifies the acidity of adjacent protons, which can lead to:
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Modulation of Lipophilicity (logP): Fluorination generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.
-
Improved Binding Affinity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups or engage in specific, favorable interactions (e.g., hydrogen bonds, dipole-dipole) with amino acid residues in a target protein's binding pocket.
The selection of a synthetic strategy for introducing this moiety is therefore a critical decision, contingent on the target molecule's existing functional groups and the desired bond construction (C-O, C-N, or C-C).
Core Synthetic Strategies & Protocols
Three principal methodologies dominate the landscape for installing the 2,3-difluorobenzyl group: Nucleophilic Substitution, Palladium-Catalyzed Cross-Coupling, and Reductive Amination.
Strategy 1: Nucleophilic Substitution with 2,3-Difluorobenzyl Halides
This is the most direct and widely employed method for forming C-O, C-N, and C-S bonds. The workhorse reagent is 2,3-difluorobenzyl bromide , a highly reactive electrophile due to the excellent leaving group ability of the bromide ion.[1][2] The reaction typically proceeds via an SN2 mechanism, which necessitates careful selection of solvent and base to maximize efficiency and minimize side reactions.[3][4]
Caption: General workflow for nucleophilic substitution.
This protocol describes the formation of a 2,3-difluorobenzyl ether from an alcohol.
-
Materials:
-
Substrate alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2,3-Difluorobenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the substrate alcohol in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise. Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide, a potent nucleophile. The reaction generates H₂ gas and must be done with caution.[5]
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add a solution of 2,3-difluorobenzyl bromide in DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of water or saturated NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
This protocol details the alkylation of a primary or secondary amine.
-
Materials:
-
Substrate amine (1.0 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)
-
2,3-Difluorobenzyl bromide (1.1 eq)
-
Acetonitrile (ACN) or DMF
-
-
Procedure:
-
To a solution of the amine in ACN, add the base (K₂CO₃ or Cs₂CO₃). Causality: A milder inorganic base is typically sufficient for deprotonating amines or scavenging the HBr byproduct, preventing the formation of amine salts and driving the reaction to completion.
-
Add 2,3-difluorobenzyl bromide and stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC/LC-MS).
-
Filter off the inorganic salts and concentrate the filtrate.
-
Redissolve the residue in an organic solvent (e.g., dichloromethane) and water.
-
Separate the layers, extract the aqueous layer with the organic solvent, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
-
Strategy 2: Palladium-Catalyzed Cross-Coupling
For the construction of robust C(aryl)-N or C(aryl)-C(benzyl) bonds, palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer broad substrate scope and functional group tolerance.
Caption: General workflow for Pd-catalyzed cross-coupling.
This reaction forms a C-N bond between an aryl halide/triflate and an amine, using the 2,3-difluorobenzyl moiety as part of either coupling partner.[6][7] Here, we describe the coupling of 2,3-difluorobenzylamine with an aryl bromide.
-
Materials:
-
Aryl bromide (1.0 eq)
-
2,3-Difluorobenzylamine (1.2 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)
-
XPhos or other suitable phosphine ligand (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene or dioxane
-
-
Procedure:
-
In an oven-dried flask under an inert atmosphere, combine the aryl bromide, Pd₂(dba)₃, and the phosphine ligand. Causality: The phosphine ligand stabilizes the Pd(0) species and facilitates the catalytic cycle, including oxidative addition and reductive elimination. The choice of ligand is critical and substrate-dependent.[8][9]
-
Add the anhydrous solvent, followed by the 2,3-difluorobenzylamine.
-
Finally, add the base (NaOtBu). Causality: The strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium amide complex necessary for reductive elimination.[8][10]
-
Seal the vessel and heat the reaction to 80-110 °C, stirring until the starting material is consumed (monitor by LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
-
This reaction creates a C-C bond between an organoboron species and an organic halide.[11][12] Here, we detail the coupling of 2,3-difluorobenzyl bromide with an arylboronic acid.
-
Materials:
-
Arylboronic acid (1.5 eq)
-
2,3-Difluorobenzyl bromide (1.0 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)
-
Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1 ratio)
-
-
Procedure:
-
Combine the arylboronic acid, palladium catalyst, and base in a reaction flask.
-
Degas the solvent mixture by bubbling N₂ or Ar through it for 15-20 minutes, then add it to the flask.
-
Add the 2,3-difluorobenzyl bromide.
-
Heat the reaction mixture to 80-100 °C and stir until completion. Causality: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step with the palladium center.[13][14]
-
Cool to room temperature and add water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, extract the aqueous phase, and wash the combined organic layers with brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.
-
Strategy 3: Reductive Amination with 2,3-Difluorobenzaldehyde
This powerful one-pot reaction forms C-N bonds by first creating an imine (or enamine) intermediate from an amine and 2,3-difluorobenzaldehyde, which is then immediately reduced in situ to the target amine.[15][16] This method avoids the over-alkylation issues sometimes seen with direct alkylation.[17]
Caption: General workflow for one-pot reductive amination.
-
Materials:
-
2,3-Difluorobenzaldehyde (1.0 eq)
-
Substrate amine (primary or secondary) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic amount)
-
-
Procedure:
-
Dissolve the 2,3-difluorobenzaldehyde and the amine in DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for imine formation. A catalytic amount of acetic acid can accelerate this step.
-
Add NaBH(OAc)₃ in one portion. Causality: NaBH(OAc)₃ is a mild and selective reducing agent that readily reduces the protonated imine (iminium ion) but is slow to reduce the starting aldehyde, preventing the formation of 2,3-difluorobenzyl alcohol as a byproduct.[15][17][18]
-
Continue stirring at room temperature for 2-24 hours until the reaction is complete.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Comparative Analysis of Methodologies
| Methodology | Bond Formed | Key Reagents | Advantages | Limitations |
| Nucleophilic Substitution | C-O, C-N, C-S | 2,3-Difluorobenzyl bromide, Base | Simple, high-yielding, cost-effective.[1] | Limited to nucleophilic substrates; risk of over-alkylation with primary amines.[17] |
| Buchwald-Hartwig Amination | C(aryl)-N | Pd-catalyst, Phosphine ligand, Base | Broad scope for amines and aryl partners, high functional group tolerance.[6][8] | Requires inert conditions, expensive catalysts/ligands, sensitive to some functional groups.[7] |
| Suzuki-Miyaura Coupling | C-C | Pd-catalyst, Base, Boronic acid/ester | Excellent for C-C bonds, high functional group tolerance, mild conditions.[11][19] | Requires synthesis of the organoboron reagent; potential for homo-coupling. |
| Reductive Amination | C-N | 2,3-Difluorobenzaldehyde, Reducing agent | One-pot procedure, avoids over-alkylation, good for secondary/tertiary amines.[15][18] | Requires a stable aldehyde precursor; reducing agent can have compatibility issues.[20] |
Preparation of Key 2,3-Difluorobenzyl Precursors
The accessibility of the core starting materials is paramount. Below are standard protocols for their synthesis.
Protocol 4.1: Synthesis of 2,3-Difluorobenzyl Alcohol
The alcohol is a common precursor to the corresponding halides and aldehyde.[21][22]
-
Method: Reduction of 2,3-difluorobenzonitrile.
-
Materials:
-
2,3-Difluorobenzonitrile (1.0 eq)
-
Raney Nickel or other suitable reduction catalyst
-
Hydrogen gas or a hydride source
-
-
Alternative Route: A two-step process involving the reduction of 2,3-difluorobenzonitrile to 2,3-difluorobenzylamine, followed by diazotization and hydrolysis to the alcohol.[23][24]
-
General Considerations: The reduction of the nitrile to the amine and subsequent conversion to the alcohol is a reliable, scalable route.[23] Direct reduction to the alcohol is also possible but requires specific catalytic systems.
Protocol 4.2: Synthesis of 2,3-Difluorobenzyl Bromide
This is a critical transformation for enabling the nucleophilic substitution strategies.[1][5]
-
Method: Bromination of 2,3-difluorobenzyl alcohol.
-
Materials:
-
2,3-Difluorobenzyl alcohol (1.0 eq)
-
Phosphorus tribromide (PBr₃) (0.4 eq) or N-Bromosuccinimide (NBS) with triphenylphosphine (PPh₃).
-
Anhydrous solvent (e.g., Diethyl ether, DCM).
-
-
Procedure (using PBr₃):
-
Dissolve 2,3-difluorobenzyl alcohol in anhydrous diethyl ether under an inert atmosphere and cool to 0 °C.
-
Slowly add PBr₃ dropwise. Causality: PBr₃ converts the hydroxyl group into a good leaving group (O-PBr₂), which is then displaced by the bromide ion in an SN2 reaction.[25][26][27]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the mixture onto ice and separate the organic layer.
-
Wash the organic layer sequentially with cold water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate carefully in vacuo (product can be volatile).
-
The crude bromide is often used directly or can be purified by distillation under reduced pressure.
-
References
- 2,3-Difluorobenzyl Bromide: A Key Building Block for Fluorinated Compound Synthesis. (2026, February 12). Vertex AI Search.
- 2,3-Difluorobenzyl bromide - MySkinRecipes. MySkinRecipes.
- An In-depth Technical Guide to the Mechanism of Action of Fluorinated Benzyl Bromides in Biological Systems. Benchchem.
- Walters, I., et al. (2008). Evaluation of a series of bicyclic CXCR2 antagonists. Bioorganic & medicinal chemistry letters, 18(2), 798-803.
- Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides. PMC.
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Suzuki reaction. Wikipedia. [Link]
- Process for the preparation of fluorobenzyl derivatives.
-
2,3-Difluorobenzyl Alcohol. PubChem. [Link]
-
nucleophilic substitution and elimination of alkyl halides. University of Calgary. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Aldehyde not reacting in reductive amination reaction, thoughts?. ResearchGate. [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination. Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Boronic acids and boronic acid esters used in the Suzuki couplings. ResearchGate. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
- Conversion of Alcohols to Alkyl Halides. Aadi's guide to Organic Chemistry.
-
Text section 10.5 deals with conversion of alcohols to alkyl halides. University of Massachusetts. [Link]
-
Nucleophilic Substitution Reactions - Haloalkanes. CK-12 Foundation. [Link]
-
Alcohols to Alkyl Halides. Chemistry Steps. [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 2,3-Difluorobenzyl bromide [myskinrecipes.com]
- 3. NUCLEOPHILIC SUBSTITUTION [research.cm.utexas.edu]
- 4. CK12-Foundation [flexbooks.ck12.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Reductive amination - Wikipedia [en.wikipedia.org]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. 2,3-Difluorobenzyl alcohol 94 75853-18-8 [sigmaaldrich.com]
- 22. 2,3-Difluorobenzyl Alcohol | C7H6F2O | CID 447153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 24. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 25. oc.aadi.net.in [oc.aadi.net.in]
- 26. amherst.edu [amherst.edu]
- 27. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]
Navigating the Reactive Landscape: A Guide to Solvent Selection for 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
Abstract
1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is a versatile building block in modern synthetic chemistry, prized for its dual reactivity. It features a reactive benzylic chloride susceptible to nucleophilic substitution and a difluorinated aromatic ring activated towards nucleophilic aromatic substitution (SNAr). The strategic selection of a solvent is paramount to controlling the reaction outcome, directing the reactivity towards the desired functional group, and optimizing reaction kinetics and yield. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for solvent selection in reactions involving this key intermediate. We will delve into the theoretical underpinnings of solvent effects on its reactivity and provide practical protocols for common transformations.
Introduction: The Dichotomy of Reactivity
This compound presents a fascinating challenge and opportunity in synthetic design. The molecule possesses two distinct electrophilic sites: the sp³-hybridized carbon of the chloromethyl group and the sp²-hybridized carbons of the aromatic ring. The chloromethyl group is a classic benzylic halide, prone to both SN1 and SN2 reactions.[1][2] The difluorinated benzene ring, while generally resistant to electrophilic attack, is activated for nucleophilic aromatic substitution (SNAr) due to the strong electron-withdrawing nature of the fluorine atoms.[3]
The choice of solvent is a critical parameter that can tip the balance of reactivity, allowing for selective functionalization of either the benzylic position or the aromatic ring. This guide will equip the synthetic chemist with the knowledge to make informed solvent choices to achieve the desired synthetic outcome.
Physicochemical Properties and Solubility Profile
While specific experimental data for this compound is not extensively published, we can infer its properties from structurally similar compounds such as 1-chloro-4-(trifluoromethyl)benzene and 1-chloro-2,4-difluorobenzene.[4][5][6]
Table 1: Estimated Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Estimate) | 1-Chloro-4-(trifluoromethyl)benzene[4] | 1-Chloro-2,4-difluorobenzene[5][6] |
| Appearance | Colorless liquid | Clear colorless liquid | Colorless to almost colorless clear liquid |
| Molecular Weight | 194.02 g/mol | 180.56 g/mol | 148.54 g/mol |
| Boiling Point | ~220-240 °C | 136-138 °C | 127 °C |
| Density | ~1.4 g/mL | 1.34 g/mL | 1.36 g/mL |
| Solubility | Expected to be soluble in a wide range of common organic solvents (e.g., THF, DCM, Acetone, DMF, DMSO, Toluene) and insoluble in water. | Miscible with many organic solvents. | Soluble in many organic solvents. |
Due to its polychlorinated and fluorinated nature, this compound is a relatively non-polar molecule and is expected to be readily soluble in a broad spectrum of aprotic organic solvents. Its solubility in protic solvents like alcohols may be more limited.
Solvent Selection for Reactions at the Benzylic Position
The chloromethyl group is a primary benzylic halide, and its reactions with nucleophiles can proceed through either an SN1 or SN2 mechanism. The choice of solvent plays a pivotal role in dictating the operative pathway.
Promoting SN2 Reactions: Aprotic Polar Solvents
For direct displacement of the chloride with a wide range of nucleophiles (e.g., amines, thiols, cyanides, azides), an SN2 pathway is typically desired to avoid potential side reactions and ensure stereochemical control if a chiral nucleophile is used.
Key Solvent Characteristics for SN2:
-
Polar Aprotic: These solvents possess a significant dipole moment but lack acidic protons. They can solvate the cation of a salt (e.g., NaCN) but do not strongly solvate the anionic nucleophile, leaving it "naked" and highly reactive.
-
Examples: Acetone, Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).
Protocol 1: General Procedure for SN2 Reaction at the Benzylic Position
-
To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, 5-10 mL per mmol of substrate) under an inert atmosphere (e.g., nitrogen or argon), add the nucleophile (1.1-1.5 eq).
-
If the nucleophile is used as a salt, ensure it is finely powdered and dry. For neutral nucleophiles like amines, a non-nucleophilic base (e.g., K₂CO₃, Et₃N, 1.5-2.0 eq) may be required to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Decision-making flowchart for solvent selection.
Chemoselectivity: Controlling the Site of Reaction
A key synthetic challenge when using this compound is achieving selectivity between the benzylic chloride and the aromatic halides. While a comprehensive study on this specific substrate is not widely available, general principles of nucleophilicity and reaction conditions can be applied.
-
For Benzylic Substitution: Use soft, non-basic nucleophiles (e.g., thiols, iodide) in polar aprotic solvents at lower temperatures. These conditions favor the kinetically faster SN2 reaction at the more accessible benzylic position.
-
For Aromatic Substitution: Use hard, basic nucleophiles (e.g., alkoxides, phenoxides) in high-boiling polar aprotic solvents at elevated temperatures. These conditions favor the thermodynamically more demanding SNAr pathway.
Safety Considerations
This compound and its structural analogs are irritants and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [7]All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
The selection of an appropriate solvent is a critical determinant for the successful and selective functionalization of this compound. By understanding the interplay between the substrate's dual reactivity and the properties of the solvent, chemists can effectively control the reaction pathway. Polar aprotic solvents are generally the solvents of choice for both SN2 reactions at the benzylic position and SNAr reactions on the aromatic ring, with temperature being a key factor in directing the chemoselectivity. This guide provides a foundational understanding and practical starting points for researchers to harness the full synthetic potential of this valuable intermediate.
References
-
Reddit. (2020). Benzyl chloride to benzyl alcohol SN1 or SN2? Retrieved from [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
Patsnap Eureka. (2025). SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]
-
Occupational Safety and Health Administration. (2020). 1-CHLORO-4-TRIFLUOROMETHYLBENZENE. Retrieved from [Link]
-
PMC. (2024). Exploring borderline SN1–SN2 mechanisms: the role of explicit solvation protocols in the DFT investigation of isopropyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,3-difluorobenzene. Retrieved from [Link]
-
Khan Academy. (2010). Solvent Effects on Sn1 and Sn2 Reactions. Retrieved from [Link]
-
Airgas. (2021). SAFETY DATA SHEET. Retrieved from [Link]
-
Harvard DASH. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Retrieved from [Link]
-
University of Calgary. (n.d.). Aromaticity & Electrophilic/Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Google Patents. (1991). WO1991016287A1 - Process for preparation of 1,2,4-trifluorobenzene and 1-chloro-3,4-difluorobenzene.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]
-
Fluorine notes. (2019). CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. Retrieved from [Link]
-
PMC. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
PMC. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Chlorobenzotrifluoride. Retrieved from [Link]
-
Quora. (2020). Why does chlorobenzene give electrophilic substitution reactions rather than nucleophilic substitution reaction? Retrieved from [Link]
-
Beilstein Journals. (2008). Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts. Retrieved from [Link]
Sources
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- 4. 1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration [osha.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 2,4-二氟氯苯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene Derivatives
Welcome to the technical support center for the synthesis of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. The unique electronic properties of the difluorinated benzene ring, combined with the reactive chloromethyl group, make this class of compounds valuable building blocks in medicinal chemistry and materials science.[1] However, these same features can present significant synthetic hurdles.
This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Troubleshooting Guide - Common Issues and Solutions
This section addresses the most frequently encountered problems during the synthesis of this compound, primarily through the chloromethylation of 1-chloro-2,3-difluorobenzene.
Question 1: My reaction yield is consistently low, or the reaction fails to proceed. What are the primary factors to investigate?
Low or no yield in the chloromethylation of 1-chloro-2,3-difluorobenzene is a common issue stemming from several critical factors. A systematic approach to troubleshooting is essential.
Answer:
Several factors can contribute to low or no yield. Here is a prioritized checklist of potential causes and their solutions:
-
Inadequate Reagent Purity and Handling:
-
Moisture Sensitivity: Chloromethylating agents, such as paraformaldehyde and hydrogen chloride, and Lewis acid catalysts like zinc chloride or aluminum chloride, are highly sensitive to moisture.[2] Any water present in the reagents or solvent will decompose the chloromethylating agent and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened, anhydrous solvents and reagents. If reagents have been stored, consider their purity and handle them in a glovebox or under a dry atmosphere.
-
-
Chloromethylating Agent Quality: The quality of your formaldehyde source is crucial. Paraformaldehyde can depolymerize over time, affecting its reactivity.
-
Solution: Use high-purity paraformaldehyde. In some cases, freshly prepared bis(chloromethyl) ether can be a more reactive, albeit more hazardous, alternative for deactivated aromatic rings.[3]
-
-
-
Sub-Optimal Reaction Conditions:
-
Temperature Control: Chloromethylation is an exothermic reaction.[4] Insufficient cooling can lead to the formation of unwanted byproducts, such as diarylmethanes, which reduces the yield of the desired product.[5] Conversely, if the temperature is too low, the reaction rate may be too slow for practical conversion.
-
Solution: Maintain the reaction temperature within the optimal range, typically between 0-10°C, especially during the initial addition of reagents.[3] Use an ice bath and monitor the internal temperature closely.
-
-
Insufficient Mixing: In a heterogeneous reaction mixture, efficient stirring is critical to ensure proper mixing of the aromatic substrate, chloromethylating agent, and catalyst.
-
Solution: Use a powerful overhead stirrer, especially for larger-scale reactions, to maintain a well-agitated suspension.
-
-
-
Deactivated Aromatic Ring:
-
The presence of two fluorine atoms and a chlorine atom on the benzene ring makes 1-chloro-2,3-difluorobenzene an electron-deficient (deactivated) substrate for electrophilic aromatic substitution.[6][7]
-
Solution: For deactivated systems, stronger reaction conditions may be necessary. This can include the use of a more potent chloromethylating agent like bis(chloromethyl) ether in conjunction with a strong acid like chlorosulfonic or sulfuric acid.[3][5] However, this approach requires careful handling due to the high reactivity and potential for side reactions like sulfonation.[5]
-
-
Question 2: I'm observing significant formation of a high-boiling byproduct. What is it and how can I prevent it?
The formation of byproducts is a primary cause of reduced yield and purification challenges. Identifying the likely culprits is the first step in mitigating their formation.
Answer:
The most common high-boiling byproduct in chloromethylation reactions is a diarylmethane derivative. This occurs when the initially formed this compound undergoes a second Friedel-Crafts alkylation with another molecule of the starting material, 1-chloro-2,3-difluorobenzene.[5]
Factors that Promote Diarylmethene Formation:
| Factor | Causality | Mitigation Strategy |
| High Temperature | Increases the rate of the secondary alkylation reaction.[4][5] | Maintain strict temperature control, ideally between 0-10°C. |
| High Product Concentration | As the concentration of the chloromethylated product increases, the likelihood of it acting as an electrophile for a second substitution also increases.[4][5] | Consider using a higher dilution of the reaction mixture. |
| Choice of Catalyst | Strong Lewis acids, particularly aluminum chloride, are known to promote the formation of diarylmethane byproducts.[5] | Use a milder catalyst such as zinc chloride. |
| Excess Aromatic Substrate | A high concentration of the starting aromatic compound can favor the secondary alkylation reaction.[4] | Maintain a stoichiometric or slight excess of the chloromethylating agent relative to the aromatic substrate. |
Question 3: My product is contaminated with isomers. How can I improve the regioselectivity of the chloromethylation?
Achieving the desired substitution pattern is often a challenge in the synthesis of polysubstituted benzenes.
Answer:
The directing effects of the substituents on the 1-chloro-2,3-difluorobenzene ring determine the position of the incoming chloromethyl group. Both chlorine and fluorine are ortho, para-directing groups.[8] However, the fluorine atoms are more deactivating than chlorine through their inductive effect, but can also donate electron density through resonance.[6][9] The interplay of these effects can lead to a mixture of isomers.
Strategies to Improve Regioselectivity:
-
Steric Hindrance: The existing substituents can sterically hinder substitution at certain positions. In the case of 1-chloro-2,3-difluorobenzene, the 4-position is generally favored for the incoming electrophile due to less steric hindrance compared to the positions adjacent to the existing halogens.
-
Reaction Conditions: While temperature and catalyst choice primarily affect the overall yield and byproduct formation, they can also have a minor influence on the isomeric ratio. Milder conditions may favor the thermodynamically more stable product.
-
Purification: If a mixture of isomers is unavoidable, purification techniques such as fractional crystallization or chromatography will be necessary.[10] Fractional crystallization can be particularly effective if there is a significant difference in the melting points of the isomers.[10]
Question 4: I'm having difficulty with the subsequent reaction of the chloromethyl group, for example, in a Grignard reaction. What are the common pitfalls?
The chloromethyl group is a reactive handle for further functionalization, but its reactivity can also lead to complications.[1]
Answer:
Difficulties in subsequent reactions often stem from the preparation and handling of the Grignard reagent or other organometallic intermediates.
-
Grignard Reagent Formation:
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and will be quenched by any protic solvents.[11]
-
Solution: All glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or THF) must be used. The reaction should be conducted under an inert atmosphere.[11]
-
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide that can inhibit the reaction.[11]
-
Solution: Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.[11]
-
-
Wurtz Coupling: A common side reaction is the coupling of two chloromethyl groups to form a bibenzyl derivative, which is promoted by localized high concentrations of the halide.[12]
-
Solution: Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the halide. Continuous processing methods can also minimize this side reaction.[12]
-
-
-
Reaction with Electrophiles:
-
Steric Hindrance: The difluoro-substituted benzene ring can present steric bulk that may hinder the approach of the Grignard reagent to sterically demanding electrophiles.
-
Solution: If steric hindrance is an issue, consider using a less hindered electrophile or a more reactive organometallic reagent, such as an organolithium compound, although this may require different reaction conditions.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the synthesis and handling of this compound derivatives.
Q1: What is the primary synthetic route to this compound?
A1: The most common method is the electrophilic chloromethylation of 1-chloro-2,3-difluorobenzene.[3] This reaction typically involves reacting the starting material with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride.[5]
Q2: Are there alternative synthetic routes to consider?
A2: While direct chloromethylation is common, other routes exist. For instance, the reduction of a corresponding carboxylic acid or aldehyde derivative can yield the chloromethyl group, but this often involves more steps. Another approach could be the benzylic chlorination of 1-chloro-4-methyl-2,3-difluorobenzene using reagents like N-chlorosuccinimide (NCS) or chlorine gas with UV light initiation.[13][14]
Q3: What are the main safety precautions to take during this synthesis?
A3: The reagents used in chloromethylation are hazardous. Bis(chloromethyl) ether, if used, is a potent carcinogen. Hydrogen chloride is a corrosive gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be prepared to handle exothermic reactions with adequate cooling.
Q4: How can I purify the final product?
A4: The crude product is typically purified by vacuum distillation.[14] If isomeric impurities are present, fractional distillation or recrystallization (if the product is a solid) may be necessary.[10] Column chromatography can also be employed for small-scale purifications.
Q5: What analytical techniques are best for characterizing the product and monitoring the reaction?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for monitoring the reaction progress and identifying the product and any byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for structural confirmation of the final product.
Section 3: Experimental Protocols and Visualizations
This section provides a general experimental protocol for the chloromethylation of 1-chloro-2,3-difluorobenzene and visual diagrams to illustrate key concepts.
Protocol 1: Chloromethylation of 1-Chloro-2,3-difluorobenzene
Materials:
-
1-Chloro-2,3-difluorobenzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride
-
Concentrated Hydrochloric Acid
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Gas inlet for inert gas
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Set up a dry three-necked flask equipped with a mechanical stirrer, a thermometer, and a gas inlet under an inert atmosphere (e.g., nitrogen).
-
Charge the flask with 1-chloro-2,3-difluorobenzene and anhydrous dichloromethane.
-
Cool the mixture to 0-5°C using an ice bath.
-
Add paraformaldehyde and anhydrous zinc chloride to the stirred solution.
-
Slowly bubble hydrogen chloride gas through the reaction mixture, or add concentrated hydrochloric acid dropwise via the dropping funnel, while maintaining the temperature below 10°C.
-
After the addition is complete, continue to stir the reaction at 0-5°C and monitor its progress by TLC or GC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto crushed ice.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain this compound.
Visualizations
Caption: Workflow for the chloromethylation of 1-chloro-2,3-difluorobenzene.
Caption: Troubleshooting decision tree for low yield in chloromethylation.
References
- Benchchem. (2025).
- Durham E-Theses. (n.d.).
- Fluorine notes. (2019, December 2).
- Google Patents. (n.d.).
- Wikipedia. (n.d.).
- ACS Publications. (2003, June 1). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis.
- Master Organic Chemistry. (2018, June 13).
- Benchchem. (2025). The Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide.
- Benchchem. (2025).
- Chemistry LibreTexts. (2021, May 20).
- S. King. (n.d.). Chapter 18 Electrophilic Aromatic Substitution. Lecture Notes Chem 51B.
- Benchchem. (2025). Application Notes and Protocols for Grignard Reaction with 4-Chlorobenzylmagnesium Chloride.
- ACS Figshare. (2023, December 4).
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. notes.fluorine1.ru [notes.fluorine1.ru]
- 4. WO2020250018A1 - An efficient and environment friendly process for chloromethylation of substituted benzenes - Google Patents [patents.google.com]
- 5. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocw.uci.edu [ocw.uci.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Minimizing Hydrolysis of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene. This guide is designed to provide in-depth insights and practical solutions for researchers encountering challenges with the hydrolytic stability of this versatile reagent. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven experience to help you optimize your synthetic routes and ensure the integrity of your experimental outcomes.
The primary challenge in handling this compound stems from the high reactivity of its benzylic chloride group (-CH₂Cl) towards nucleophiles, including water. Unintended hydrolysis not only consumes the starting material but also introduces impurities that can complicate downstream processing and purification. This guide provides a structured approach to understanding, diagnosing, and mitigating these undesirable side-reactions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so susceptible to hydrolysis?
The susceptibility to hydrolysis is almost exclusively due to the chloromethyl group , not the chlorine atom attached directly to the aromatic ring. Here’s a breakdown of the chemical reasoning:
-
Benzylic Reactivity: The chloromethyl group is a benzylic chloride. Benzylic halides are highly reactive in nucleophilic substitution reactions because the benzene ring can stabilize the transition states of both Sₙ1 and Sₙ2 mechanisms. Hydrolysis in the presence of water can proceed via an Sₙ1 pathway, which involves the formation of a relatively stable benzylic carbocation intermediate.[1][2]
-
Aryl Halide Stability: In contrast, the chlorine atom bonded directly to the difluorobenzene ring is an aryl chloride. The C-Cl bond here has partial double-bond character due to resonance with the aromatic π-system, making it much stronger and far less susceptible to cleavage under typical reaction conditions.[3] Hydrolysis of such a bond requires harsh conditions that are not encountered in most synthetic applications.
-
Electronic Effects: The fluorine and chlorine atoms on the ring are strongly electron-withdrawing. This electronic pull increases the electrophilicity of the benzylic carbon, making it a more attractive target for nucleophiles like water, which can facilitate an Sₙ2-type attack.
Q2: What is the primary byproduct of hydrolysis?
The hydrolysis of this compound replaces the benzylic chlorine atom with a hydroxyl group (-OH) from water. The resulting byproduct is 1-Chloro-2,3-difluoro-4-(hydroxymethyl)benzene .
start [label="this compound"]; product [label="1-Chloro-2,3-difluoro-4-(hydroxymethyl)benzene"]; h2o [label="+ H₂O", shape=plaintext, fontcolor="#34A853"]; hcl [label="- HCl", shape=plaintext, fontcolor="#EA4335"];
start -> h2o [arrowhead=none]; h2o -> product; product -> hcl [arrowhead=none]; }
Figure 1: Hydrolysis reaction pathway.
Q3: How can I detect and quantify hydrolysis byproducts in my reaction mixture?
Monitoring for the formation of 1-Chloro-2,3-difluoro-4-(hydroxymethyl)benzene is crucial. Several standard analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): The hydrolysis product is significantly more polar than the starting material due to the hydroxyl group. It will exhibit a much lower Rf value on a silica gel plate. This allows for rapid, qualitative monitoring of the reaction's progress and the emergence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for both separation and identification. The starting material and the hydrolysis byproduct will have distinct retention times and fragmentation patterns. Quantification can be achieved by creating a calibration curve with a known standard.[4]
-
High-Performance Liquid Chromatography (HPLC): Similar to GC-MS, HPLC can effectively separate the starting material from the more polar byproduct. A UV detector is typically suitable for these aromatic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly diagnostic. The benzylic protons (-CH ₂Cl) in the starting material have a characteristic chemical shift (typically ~4.5-4.8 ppm). Upon hydrolysis to -CH ₂OH, this signal will shift, and a new, often broad, signal for the hydroxyl proton (-OH ) will appear.
Q4: What are the ideal storage conditions for this compound?
To ensure long-term stability and prevent gradual hydrolysis from atmospheric moisture, this compound should be stored under the following conditions:
-
Container: A tightly sealed container, preferably with a PTFE-lined cap.
-
Atmosphere: Store under an inert atmosphere, such as dry nitrogen or argon.[5]
-
Temperature: Store in a cool, dark place. Refrigeration is recommended.
-
Environment: Keep away from moisture and sources of ignition.[5][6]
Troubleshooting Guide: Low Yields & Impurity Formation
Problem: My reaction shows a low yield of the desired product, and analytical data (TLC, GC-MS) confirms the presence of the hydrolysis byproduct.
This is a common issue that can almost always be traced back to reaction conditions. Follow this workflow to diagnose and resolve the problem.
start [label="Low Yield & Suspected Hydrolysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; confirm [label="Step 1: Confirm Hydrolysis\n(TLC, GC-MS, NMR)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_water [label="Step 2: Investigate Water Source\nAre all solvents/reagents anhydrous?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_solvent [label="Step 3: Evaluate Solvent Choice\nIs it a polar aprotic solvent?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_base [label="Step 4: Assess Base Reactivity\nIs the base non-nucleophilic?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Step 5: Review Reaction Temperature\nIs it as low as feasible?", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution [label="Problem Solved:\nOptimized Conditions", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> confirm; confirm -> check_water [label=" Hydrolysis\n Confirmed "]; check_water -> check_solvent; check_solvent -> check_base; check_base -> check_temp; check_temp -> solution; }
Figure 2: Troubleshooting workflow for hydrolysis issues.
Root Cause Analysis & Corrective Actions
Issue 1: Presence of Water
Even trace amounts of water can lead to significant hydrolysis, especially over long reaction times or at elevated temperatures.
-
Question: Are you using rigorous anhydrous techniques?
-
Solution:
-
Glassware: Oven-dry all glassware at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator immediately before use.
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous grade solvents packaged under an inert atmosphere. Never use a bottle that has been opened multiple times without taking proper precautions (e.g., using a syringe through a septum).
-
Reagents: Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven if they are thermally stable.
-
Atmosphere: Assemble the reaction under a positive pressure of an inert gas (nitrogen or argon).
-
Issue 2: Incorrect Solvent Choice
The choice of solvent is one of the most critical factors in controlling nucleophilic substitution pathways.
-
Question: Are you using a polar protic solvent (e.g., ethanol, methanol, water)?
-
Solution: Switch to a polar aprotic solvent . These solvents dissolve the starting material and many nucleophiles but lack the O-H or N-H bonds that promote hydrolysis.[7][8][9] They disfavor the Sₙ1 pathway by not stabilizing the carbocation intermediate and enhance the reactivity of your desired nucleophile over residual water for Sₙ2 reactions.[10][11]
| Recommended Solvents | Type | Rationale for Use |
| Tetrahydrofuran (THF) | Polar Aprotic | Excellent general-purpose solvent, easily dried. |
| Acetonitrile (MeCN) | Polar Aprotic | Highly polar, good for dissolving salt-based nucleophiles.[10] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High boiling point, excellent solvating power for a wide range of reagents. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very high polarity and boiling point, significantly accelerates Sₙ2 reactions.[8][9] |
Issue 3: Competing Nucleophilic Base
If your reaction requires a base, its nucleophilicity must be considered. Common bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) are also strong nucleophiles and will readily react with the benzylic chloride.
-
Question: Is your base also a potent nucleophile?
-
Solution: Employ a non-nucleophilic base . These bases are sterically hindered, meaning their bulky structure prevents them from attacking the electrophilic carbon center, but they remain effective at deprotonation.[12][13][14][15]
| Recommended Bases | Type | pKa of Conjugate Acid | Rationale for Use |
| N,N-Diisopropylethylamine (DIPEA) | Sterically Hindered Amine | ~10.75 | Moderately strong, liquid, and easy to handle.[12] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Amidine | ~13.5 (in water) | Very strong, excellent for elimination reactions but also useful as a non-nucleophilic proton scavenger.[12][15] |
| Proton Sponge (e.g., 1,8-Bis(dimethylamino)naphthalene) | Naphthalene-type | ~12.1 (in water) | Moderately strong, highly hindered, specifically designed to "trap" protons.[13] |
| Potassium tert-butoxide (KOtBu) | Hindered Alkoxide | ~17 (in DMSO) | Very strong base, but its bulk makes it less nucleophilic than smaller alkoxides. Use with caution in aprotic solvents.[12] |
Issue 4: High Reaction Temperature
Higher temperatures accelerate all reactions, including the undesired hydrolysis side-reaction.[16]
-
Question: Can the reaction be run at a lower temperature?
-
Solution:
-
Temperature Screening: If possible, run small-scale parallel reactions at different temperatures (e.g., 0°C, room temperature, 40°C) to find the optimal balance between the rate of the desired reaction and the rate of hydrolysis.
-
Extended Reaction Time: Often, running the reaction for a longer period at a lower temperature can achieve the same conversion with significantly less byproduct formation.
-
Recommended Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Substitution with Minimized Hydrolysis
This protocol provides a template for reacting this compound (Substrate) with a generic Nucleophile (Nu⁻).
-
Preparation:
-
Place a magnetic stir bar into a round-bottom flask.
-
Oven-dry the flask and a condenser at 125°C for at least 4 hours.
-
Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
-
Reagent Addition:
-
To the cooled flask, add the Nucleophile (1.1 equivalents) and the chosen non-nucleophilic base (1.2 equivalents, if required).
-
Add anhydrous polar aprotic solvent (e.g., THF, see Table 1) via a dry syringe to achieve the desired concentration.
-
Stir the mixture and cool to the desired starting temperature (e.g., 0°C using an ice bath).
-
-
Substrate Addition:
-
Dissolve the Substrate (1.0 equivalent) in a small amount of the anhydrous solvent in a separate dry, inerted vessel.
-
Add the Substrate solution dropwise to the stirring reaction mixture over 10-15 minutes using a syringe.
-
-
Reaction & Monitoring:
-
Allow the reaction to stir at the set temperature.
-
Monitor the reaction progress by periodically taking small aliquots (via a nitrogen-purged syringe) and analyzing by TLC to observe the consumption of starting material.
-
-
Workup:
-
Once the reaction is complete, quench the reaction appropriately (e.g., by adding saturated aqueous ammonium chloride).
-
Proceed with standard extraction and purification procedures.
-
Protocol 2: Monitoring Hydrolysis by GC-MS
-
Sample Preparation:
-
Withdraw a ~50 µL aliquot from the reaction mixture.
-
Quench the aliquot in a vial containing 1 mL of a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Add an internal standard (e.g., dodecane) of known concentration if quantitative analysis is desired.
-
Vortex the mixture, and if necessary, pass the organic layer through a small plug of silica or sodium sulfate to remove non-volatile components.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Use a standard non-polar column (e.g., DB-5ms).
-
Develop a temperature gradient method that provides good separation between the solvent, the starting material, the desired product, and the potential hydrolysis byproduct.
-
Identify the peaks based on their retention times and mass spectra. The hydrolysis product will have a molecular ion corresponding to the replacement of -Cl (35/37 amu) with -OH (17 amu).
-
By implementing these diagnostic tools, preventative strategies, and optimized protocols, researchers can effectively minimize hydrolysis side-reactions, leading to higher yields, improved product purity, and more reliable experimental outcomes.
References
- Google Patents. (n.d.). JP2007186440A - Method for hydrolysis of aromatic chloromethyl compounds.
-
MDPI. (2022, July 1). The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO₃ (MgO)/ZrO₂ Catalyst. Retrieved from [Link]
-
Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]
-
Fluorine notes. (2019, December 2). CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl fluoride synthesis by fluorination or substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-4-(chloromethyl)benzene. Retrieved from [Link]
-
Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety | Blog. Retrieved from [Link]
- Google Patents. (n.d.). US3557222A - Hydrolysis of benzyl chloride to benzyl alcohol.
-
Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods. Retrieved from [Link]
-
Chemistry LibreTexts. (2026, January 8). 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
Sciencemadness.org. (2019, January 8). Benzyl Chloride Distillation Problems :(. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A Continuous Flow Process for the Defluorosilylation of HFC-23 and HFO-1234yf. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2024, July 10). Benzylic C(sp³)–H fluorination. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Non-nucleophilic bases – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 17). 21.4: Chemistry of Acid Halides. Retrieved from [Link]
-
Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-2, PPT-17. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 6. ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (n.d.). Plausible mechanism of the benzylic fluorination reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, September 16). 9.3.10: Non-nucleophilic Brønsted-Lowry Superbases. Retrieved from [Link]
-
PubMed. (2006, March 17). Effects of Heating Rate, Temperature and Iron Catalysis on the Thermal Behaviour and Decomposition of 2-nitrobenzoyl Chloride. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2,4-difluorobenzene. Retrieved from [Link]
-
Quora. (2018, May 26). Why does the benzyl chloride undergo hydrolysis through an SN1 and not through an SN2 mechanism?. Retrieved from [Link]
-
Beilstein Journals. (2018, January 9). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1.
-
MDPI. (2015, November 3). 4-Chloro-2,3,5-trifluorobenzoic Acid. Retrieved from [Link]
-
HUSCAP. (n.d.). THE MECHANISM OF THE HYDROLYSIS OF BENZAL CHLORIDE. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides), their reaction equation products with water alcohols ammonia amines equations reagents conditions products nucleophilic addition elimination reaction mechanisms. Retrieved from [Link]
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- 5. carbodiimide.com [carbodiimide.com]
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- 16. mdpi.com [mdpi.com]
Purification strategies for removing impurities from 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
Technical Support Center: 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound (CAS 446-57-1). This guide is designed for researchers, chemists, and process development professionals who utilize this critical fluorinated intermediate in pharmaceutical and materials synthesis.[1] The purity of this reagent is paramount, as even minor impurities can significantly impact downstream reaction yields, introduce unwanted byproducts, and complicate final product purification.
This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind our recommendations to help you achieve the desired purity for your application.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common impurities found in crude this compound?
The impurity profile is heavily dependent on the synthesis method, which is typically the chloromethylation of 1-chloro-2,3-difluorobenzene.[2] Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Material: Residual 1-chloro-2,3-difluorobenzene.
-
Isomeric Byproducts: While the 4-position is the primary site of reaction, minor amounts of other isomers, such as 1-chloro-2-(chloromethyl)-3,4-difluorobenzene, may form.
-
Over-Reaction Products: The most common over-reaction impurity is the formation of bis(chloromethyl) derivatives, where a second -CH₂Cl group is added to the aromatic ring.[3]
-
Side-Reaction Products: Diaryl- or dibenzylmethane-type compounds are classic byproducts of chloromethylation reactions.[4] These arise from the reaction of the newly formed chloromethyl group with another molecule of the starting material or product.
-
Reagent-Related Impurities: The reaction is known to produce highly carcinogenic bis(chloromethyl) ether as a byproduct, necessitating careful handling and purification.[4]
-
Degradation Products: The benzylic chloride is reactive and can hydrolyze to the corresponding benzyl alcohol, 1-chloro-4-(hydroxymethyl)-2,3-difluorobenzene, if exposed to moisture. At elevated temperatures, polymerization can also occur.[3][5]
Q2: My GC-MS analysis shows a peak with a higher boiling point and a mass corresponding to C₈H₅Cl₂F₂. What is it likely to be?
This molecular formula suggests a bis(chloromethyl) derivative, an over-reaction byproduct. The addition of a second chloromethyl group increases the molecular weight and boiling point. To confirm, check the fragmentation pattern for the loss of a chloromethyl radical (-CH₂Cl) and analyze the proton NMR for two distinct singlet peaks corresponding to the two different -CH₂Cl groups.
Q3: I'm observing a viscous residue and low yield after distillation. What's causing this?
This strongly indicates thermal degradation or polymerization. The chloromethyl group can be unstable at high temperatures.[3] Polymerization can be acid-catalyzed, so ensuring all acidic residues from the synthesis are quenched and removed is critical. The primary solution is to perform the distillation under a high vacuum to lower the boiling point and minimize thermal stress on the molecule.
Q4: How can I prevent the formation of diarylmethane byproducts during synthesis?
The formation of diarylmethane is often promoted by higher temperatures and certain catalysts like aluminum chloride. To minimize this side reaction:
-
Maintain a low reaction temperature.
-
Use a catalyst less prone to promoting Friedel-Crafts alkylation, such as zinc chloride.[4]
-
Avoid letting the reaction proceed for too long after the starting material is consumed, as higher product concentrations can favor this side reaction.
Impurity Profile Summary
The following table summarizes the likely impurities, their origin, and key considerations for their removal.
| Impurity Class | Example Structure/Name | Origin | Boiling Point Trend | Polarity Trend | Recommended Primary Removal Method |
| Starting Material | 1-chloro-2,3-difluorobenzene | Unreacted reagent | Lower than product | Less polar | Fractional Vacuum Distillation |
| Over-Reaction | 1-chloro-2,4-bis(chloromethyl)-3,5-difluorobenzene | Excess chloromethylating agent | Higher than product | More polar | Fractional Vacuum Distillation, Column Chromatography |
| Side-Reaction | Bis-(1-chloro-2,3-difluorophenyl)methane type | Product reacting with starting material | Significantly higher | Less polar | Fractional Vacuum Distillation, Recrystallization |
| Degradation | 1-chloro-4-(hydroxymethyl)-2,3-difluorobenzene | Hydrolysis (moisture) | Higher than product | Significantly more polar | Aqueous Wash, Column Chromatography |
Purification Strategy Decision Workflow
Choosing the correct purification strategy is critical. The following workflow helps guide your decision based on impurity type and desired scale.
Caption: Decision workflow for selecting the appropriate purification protocol.
Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation
This is the most effective method for removing both lower and higher boiling point impurities on a multi-gram to kilogram scale.
-
Expertise & Causality: The use of a vacuum is non-negotiable. It lowers the boiling point of the compound, preventing the thermal degradation and polymerization that can occur at atmospheric pressure boiling temperatures.[3] A fractionating column with high theoretical plates (e.g., a Vigreux or packed column) is essential to efficiently separate isomers and closely boiling impurities.
-
Step-by-Step Methodology:
-
Preparation: Ensure the crude product has been quenched and washed with a mild base (e.g., saturated sodium bicarbonate solution) followed by brine to remove any residual acid catalysts and water-soluble impurities. Dry the organic phase thoroughly with an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Apparatus Setup: Assemble a fractional distillation apparatus rated for high vacuum. Use a short-path distillation head for very small quantities. Ensure all glass joints are properly sealed with vacuum grease.
-
Distillation:
-
Begin heating the distillation pot gently using an oil bath.
-
Slowly apply vacuum, monitoring for bumping.
-
Collect a "forerun" fraction, which will contain residual solvents and lower-boiling impurities like the unreacted starting material.
-
Slowly increase the temperature to collect the main fraction at a steady temperature and pressure. The collection rate should be approximately 1 drop per second for optimal separation.
-
Leave a small amount of residue in the distillation pot to avoid distilling high-boiling impurities and potential polymeric tars.
-
-
Validation: Analyze the collected main fraction by GC or NMR to confirm purity.
-
Protocol 2: Recrystallization
This method is ideal for removing small amounts of impurities, particularly the less-polar diarylmethane byproducts, assuming the main product is a solid or can form a stable crystalline solvate.
-
Expertise & Causality: Recrystallization works on the principle of differential solubility. The ideal solvent is one in which the desired product is sparingly soluble at low temperatures but highly soluble at high temperatures, while the impurities are either very soluble or insoluble at all temperatures. A solvent screen is the first and most critical step.
-
Step-by-Step Methodology:
-
Solvent Screening: In parallel vials, test the solubility of a small amount of crude product in various solvents (e.g., hexanes, heptane, isopropanol, ethanol/water mixtures) at room temperature and upon heating.
-
Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Hot-filter the solution through a fluted filter paper or a pad of Celite to remove the carbon.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation begins, the flask can be moved to an ice bath or refrigerator to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
-
Validation: Check the melting point of the crystals and analyze their purity by a suitable method (GC, LC, NMR).
-
Protocol 3: Silica Gel Column Chromatography
This technique is best suited for small-scale, high-purity applications, such as preparing an analytical standard or for discovery chemistry applications.
-
Expertise & Causality: Chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[6] Since the target compound is moderately polar, a non-polar to slightly polar eluent system, such as a hexane/ethyl acetate or hexane/dichloromethane gradient, is typically effective. The more polar impurities (like the hydrolysis product) will adhere more strongly to the silica, while less polar impurities (like diarylmethanes) will elute first.
-
Step-by-Step Methodology:
-
Eluent Selection: Determine the optimal solvent system using thin-layer chromatography (TLC). The ideal system should give the product a retention factor (Rf) of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (a slurry packing method is often preferred).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the solvent system, collecting fractions. Monitor the elution process using TLC.
-
Fraction Pooling: Combine the fractions that contain the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Validation: Confirm the purity of the final product using GC or NMR.
-
References
- Method For Removing Halogens From An Aromatic Compound. (n.d.). Google Patents.
- halogenated aromatic compounds: Topics by Science.gov. (n.d.). Science.gov.
-
Process for removing halogenated aliphatic and aromatic compounds from petroleum products (Patent) | OSTI.GOV. (1983, September 20). U.S. Department of Energy Office of Scientific and Technical Information. Retrieved February 23, 2026, from [Link]
-
1-CHLORO-4-TRIFLUOROMETHYLBENZENE | Occupational Safety and Health Administration. (2020, December 15). U.S. Department of Labor. Retrieved February 23, 2026, from [Link]
-
CHLOROMETHYLATION OF POLYFLUOROAROMATIC COMPOUNDS. - Fluorine notes. (2019, December 2). Fluorine Notes. Retrieved February 23, 2026, from [Link]
-
New studies in aromatic chloromethylation - Durham E-Theses. (n.d.). Durham University. Retrieved February 23, 2026, from [Link]
-
Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene - PrepChem.com. (n.d.). PrepChem.com. Retrieved February 23, 2026, from [Link]
-
Removing Halogenated Organic Compounds: A Guide to Solutions - Desotec. (n.d.). Desotec. Retrieved February 23, 2026, from [Link]
-
Process for preparing chloro-difluorobenzene - European Patent Office - EP 0447259 A1. (n.d.). Google APIs. Retrieved February 23, 2026, from [Link]
-
Blanc chloromethylation - Wikipedia. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]
-
The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. (2026, February 18). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 23, 2026, from [Link]
-
Microbial breakdown of halogenated aromatic pesticides and related compounds - PubMed. (n.d.). PubMed. Retrieved February 23, 2026, from [Link]
-
1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Chloromethylation of Aromatic Compounds - ResearchGate. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Synfacts. Retrieved February 23, 2026, from [Link]
-
Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox- CF2SO2Ph Reagent. (2024, January 18). Organic Letters. Retrieved February 23, 2026, from [Link]
Sources
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- 2. notes.fluorine1.ru [notes.fluorine1.ru]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Blanc chloromethylation - Wikipedia [en.wikipedia.org]
- 5. 1-Chloro-4-(chloromethyl)benzene | C7H6Cl2 | CID 7723 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-CHLORO-2,4-DIFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]
Solving solubility issues of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene in polar solvents
This is a technical support guide designed for the Solubility & Stability Center of Excellence .
Topic: Solubility Optimization & Stability in Polar Solvents Document ID: TSG-FBC-004 Last Updated: February 24, 2026[1]
Executive Summary & Compound Profile
1-Chloro-4-(chloromethyl)-2,3-difluorobenzene presents a dual challenge in wet chemistry: it is highly lipophilic (due to the poly-haloaromatic core) yet chemically reactive (due to the electrophilic benzyl chloride moiety).[1]
Users frequently report "insolubility" in polar media, which is often a misdiagnosis of hydrophobic aggregation or chemical degradation (solvolysis).[1] This guide provides protocols to solubilize this compound without triggering the rapid hydrolysis or alcoholysis typical of benzyl chlorides.
| Property | Value (Est.) | Implication |
| LogP | ~3.2 - 3.5 | Poor aqueous solubility; requires organic cosolvents.[1] |
| Reactivity | High ( | Prone to hydrolysis in water and solvolysis in alcohols.[1] |
| Physical State | Low MP Solid/Oil | Risk of "oiling out" rather than crystallizing.[1] |
Solubility & Stability Matrix
Use this table to select the correct solvent for your application.
| Solvent Class | Recommended Solvents | Solubility | Stability Risk | Application |
| Dipolar Aprotic | DMSO, DMF, DMAc | Excellent | Low* | Primary Stock Solution (Bioassays/Reactions).[1] Must be anhydrous.[1] |
| Polar Protic | Methanol, Ethanol | Good | Critical | Avoid for Storage. Rapid conversion to benzyl ethers ( |
| Non-Polar | DCM, THF, Ethyl Acetate | Excellent | High | Synthesis & Extraction.[1] |
| Aqueous | Water, PBS, Media | Insoluble | Critical | Final assay buffer only (<1% DMSO final).[1] |
Troubleshooting Guide (Q&A)
Issue 1: "My compound precipitates immediately upon dilution into aqueous buffer."
Diagnosis: This is "Crash-out" Precipitation .[1] The hydrophobic effect drives the fluorinated aromatic molecules to aggregate faster than they can disperse, especially if the water content rises too abruptly.
The Fix: The "Intermediate Dilution" Protocol Do not pipette 100% DMSO stock directly into 100% aqueous buffer.
-
Prepare Stock: Dissolve compound in anhydrous DMSO to 100 mM.
-
Intermediate Step: Dilute the stock 1:10 into a "bridge solvent" (e.g., PEG-400 or pure Ethanol) to create a 10 mM working solution.
-
Final Dilution: Add the working solution dropwise to the vortexing aqueous buffer.
-
Why this works: The bridge solvent lowers the dielectric constant shock, allowing the compound to form stable micro-dispersions rather than large aggregates.
-
Issue 2: "LC-MS shows a new peak (M-Cl+OH) or (M-Cl+OMe) after 2 hours."
Diagnosis: You are observing Solvolysis .[1]
-
M-Cl+OH (+16 Da shift): Hydrolysis.[1] You likely used wet DMSO or left the sample in an aqueous buffer too long.
-
M-Cl+OMe (+14 Da shift): Methanolysis. You dissolved the compound in Methanol.[2]
The Fix: Anhydrous Handling
-
Protocol: Use anhydrous DMSO (stored over 4Å molecular sieves) for all stock solutions.[1]
-
Verification: If using methanol for LC-MS injection, ensure the autosampler is set to 4°C and inject immediately. Do not store samples in methanol.
Issue 3: "The compound 'oils out' instead of crystallizing during purification."
Diagnosis: The melting point of this compound is likely near room temperature (approx. 30–40°C). Small impurities depress the melting point further, causing it to separate as an oil before it can form a lattice.
The Fix: Two-Solvent Recrystallization with Seeding [1]
-
Dissolve the oil in a minimum amount of warm Hexane or Heptane (approx. 40°C).
-
Add DCM dropwise until the solution is clear.[1]
-
Cool slowly to -20°C.
-
Crucial Step: If oil droplets appear, scratch the glass or add a seed crystal immediately. Do not let the oil settle.
Visualizing the Stability Pathways
Understanding the fate of your molecule in different environments.
Figure 1: Stability and solubility pathways.[1] Note the high risk of degradation in alcohols and precipitation in water.
Experimental Protocol: Solubility Screening
Use this self-validating protocol to determine the maximum solubility for your specific batch.
Objective: Determine the "Kinetic Solubility Limit" in PBS (Phosphate Buffered Saline).
-
Preparation: Prepare a 50 mM stock solution in Anhydrous DMSO .
-
Spiking: Into a 96-well plate containing 190 µL of PBS per well, spike 10 µL of DMSO stock (Final: 5% DMSO).
-
Control: Spike 10 µL into Acetonitrile (to verify total concentration).
-
-
Incubation: Shake at 500 rpm for 2 hours at Room Temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
-
Calculation:
-
-
Validation Check: If the "Control" peak shows a split or shift, your DMSO stock has degraded.[1] Remake stock.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782762, 1-Chloro-2,3-difluorobenzene (Structural Analog Properties).[1] Retrieved from [Link][1]
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Hydrolysis of Benzyl Halides).[1][3] Wiley-Interscience.[1]
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. (Solvatochromism and polarity scales). Wiley-VCH.[1]
-
Occupational Safety and Health Administration (OSHA). 1-Chloro-4-(trifluoromethyl)benzene Properties (Fluorinated aromatic solubility benchmarks). Retrieved from [Link][1]
Sources
Optimization of temperature and pressure for chloromethylation of 2,3-difluorobenzene
Welcome to the dedicated technical support center for the chloromethylation of 2,3-difluorobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this specific synthesis. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of optimizing temperature and pressure for this reaction, ensuring higher yields and purity.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the chloromethylation of 2,3-difluorobenzene, providing step-by-step solutions based on established chemical principles.
Issue 1: Low Yield of the Desired Chloromethylated Product
-
Question: My reaction is resulting in a significantly lower yield of chloromethylated 2,3-difluorobenzene than expected. What are the likely causes and how can I improve it?
-
Answer: Low yields in this reaction can often be attributed to several factors, including suboptimal reaction conditions and the purity of your starting materials. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Your Reagents: Ensure your 2,3-difluorobenzene is of high purity. Impurities can interfere with the reaction. Your chloromethylating agent, typically a combination of formaldehyde (or a precursor like paraformaldehyde) and hydrogen chloride, must also be fresh and of the appropriate concentration.
-
Optimize Temperature: The reaction temperature is a critical parameter. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can lead to the formation of unwanted byproducts, such as diarylmethanes. For the chloromethylation of aromatic compounds, a temperature range of 60-80 °C is often a good starting point. We recommend a systematic approach to temperature optimization, as detailed in the experimental protocol below.
-
Catalyst Activity: The Lewis acid catalyst, commonly zinc chloride (ZnCl₂), plays a crucial role. Ensure your catalyst is anhydrous, as moisture can significantly reduce its activity. Consider activating the catalyst by heating under vacuum before use.
-
Reaction Time: It's possible the reaction has not gone to completion. Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC), to determine the optimal reaction time.
-
Issue 2: Formation of Significant Byproducts, Primarily Bis(difluorophenyl)methane
-
Question: I am observing a significant amount of a high-boiling point impurity in my reaction mixture, which I suspect is a bis(difluorophenyl)methane derivative. How can I minimize its formation?
-
Answer: The formation of diarylmethane byproducts is a classic challenge in chloromethylation reactions, arising from the further reaction of the desired product with another molecule of the starting material. Here’s how to address this:
-
Control Stoichiometry: Use a molar excess of the 2,3-difluorobenzene relative to the chloromethylating agent. This will increase the probability of the chloromethylating agent reacting with the starting material rather than the product. A 2:1 to 5:1 molar ratio of the aromatic compound to the formaldehyde source is a common strategy.
-
Temperature Management: As mentioned previously, elevated temperatures can promote the formation of these byproducts. Maintain the reaction temperature at the lower end of the optimal range that still allows for a reasonable reaction rate.
-
Gradual Addition: Instead of adding all the chloromethylating agent at once, consider a slow, portion-wise or dropwise addition. This helps to keep the instantaneous concentration of the reactive chloromethyl species low, thereby disfavoring the second substitution.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: My experimental results for the chloromethylation of 2,3-difluorobenzene are not consistent from one run to the next. What factors should I investigate to improve reproducibility?
-
Answer: Poor reproducibility often points to subtle variations in experimental parameters. Here's a checklist to ensure consistency:
-
Moisture Control: This reaction is highly sensitive to moisture. Ensure all your glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). As stated before, the anhydrous nature of the catalyst is critical.
-
Reagent Quality and Handling: Use reagents from the same batch, if possible. The concentration of aqueous formaldehyde solutions can change over time, and paraformaldehyde can depolymerize. Similarly, the concentration of hydrochloric acid should be accurately known.
-
Mixing Efficiency: Ensure consistent and efficient stirring throughout the reaction. In a heterogeneous mixture, poor mixing can lead to localized "hot spots" or areas of high reactant concentration, resulting in variable outcomes.
-
Precise Temperature Control: Use a reliable temperature control system (e.g., an oil bath with a PID controller) to maintain a stable reaction temperature. Fluctuations of even a few degrees can impact the reaction rate and selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pressure for the chloromethylation of 2,3-difluorobenzene?
A1: For most lab-scale chloromethylation reactions carried out in standard glassware, the reaction is typically performed at atmospheric pressure. The use of elevated pressure is generally not required and can complicate the experimental setup. The primary focus for optimization should be on temperature and reagent stoichiometry.
Q2: What are the primary safety concerns associated with this reaction?
A2: The chloromethylation of aromatic compounds involves several significant hazards. The chloromethyl ether that can be formed in situ is a potent carcinogen. Therefore, this reaction must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Additionally, hydrogen chloride is a corrosive gas, and formaldehyde is a suspected carcinogen and a sensitizer. A thorough risk assessment should be conducted before starting any work.
Q3: Can I use a different Lewis acid catalyst besides zinc chloride?
A3: While zinc chloride is a commonly used and effective catalyst for this reaction, other Lewis acids such as aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), and iron(III) chloride (FeCl₃) can also be employed. However, the reactivity and selectivity can vary significantly with different catalysts. If you choose to explore other catalysts, a systematic optimization of the reaction conditions will be necessary.
Q4: How can I effectively quench the reaction and work up the product?
A4: A common and effective method for quenching the reaction is to slowly and carefully pour the reaction mixture into ice-cold water. This will hydrolyze any remaining reactive species. The product can then be extracted into a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layer should then be washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. Finally, the organic solvent is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure to yield the crude product, which can then be purified by distillation or chromatography.
Data Presentation: Recommended Starting Conditions
The following table summarizes the recommended starting parameters for the optimization of the chloromethylation of 2,3-difluorobenzene.
| Parameter | Recommended Range | Notes |
| Temperature | 60 - 80 °C | Start at the lower end and gradually increase while monitoring the reaction. |
| Pressure | Atmospheric | Elevated pressure is generally not necessary for this reaction. |
| Molar Ratio (2,3-difluorobenzene : Formaldehyde) | 2:1 to 5:1 | A higher excess of the aromatic compound can minimize byproduct formation. |
| Catalyst Loading (ZnCl₂) | 0.1 - 0.5 equivalents | The optimal loading should be determined experimentally. |
Experimental Protocol: A Step-by-Step Guide
This protocol provides a detailed methodology for the chloromethylation of 2,3-difluorobenzene.
Materials:
-
2,3-Difluorobenzene
-
Paraformaldehyde
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel. Ensure the setup is under an inert atmosphere.
-
Reagent Charging: To the flask, add anhydrous zinc chloride (0.2 eq.) and 2,3-difluorobenzene (2.0 eq.). Begin stirring the mixture.
-
Chloromethylating Agent Preparation: In a separate beaker, carefully mix paraformaldehyde (1.0 eq.) with concentrated hydrochloric acid.
-
Reaction Initiation: Slowly add the paraformaldehyde/HCl mixture to the stirring solution of 2,3-difluorobenzene and zinc chloride via the addition funnel over 30 minutes. An exothermic reaction may be observed.
-
Heating and Monitoring: Once the addition is complete, heat the reaction mixture to 60 °C and maintain this temperature. Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC.
-
Quenching: After the reaction has reached completion (as determined by monitoring), cool the flask to room temperature and then to 0 °C in an ice bath. Slowly and carefully pour the reaction mixture into a beaker of crushed ice.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the pure chloromethylated 2,3-difluorobenzene.
Visualizations
Caption: Experimental workflow for the chloromethylation of 2,3-difluorobenzene.
Caption: Troubleshooting logic for common issues in chloromethylation.
References
-
Organic Syntheses, Coll. Vol. 3, p.195 (1955); Vol. 20, p.24 (1940). [Link]
- Process for preparing 2-chloro-4-fluorobenzyl chloride. CN102875429A.
Handling moisture sensitivity when using 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
A Guide to Handling Moisture Sensitivity for Researchers and Drug Development Professionals
Welcome to the technical support guide for 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to address the primary challenge associated with this reagent: its sensitivity to moisture. Our goal is to empower you with the expertise to anticipate and solve issues, ensuring the success and reproducibility of your experiments.
Section 1: The Root of the Problem: Understanding Moisture Sensitivity
Q1: Why is this compound so sensitive to moisture?
A: The reactivity lies in the chloromethyl (-CH₂Cl) group attached to the benzene ring. This functional group is a benzylic halide. The carbon-chlorine bond is susceptible to nucleophilic attack, and in the presence of water, this leads to a hydrolysis reaction.[1][2] The reaction proceeds because the benzylic position can stabilize a developing positive charge in the transition state, making the chloride a good leaving group. Even trace amounts of water in your solvents, on your glassware, or from atmospheric humidity can initiate this degradation.[3][4]
Q2: What is the primary product of hydrolysis, and why is it problematic?
A: The reaction of this compound with water yields 4-(hydroxymethyl)-1-chloro-2,3-difluorobenzene and hydrochloric acid (HCl).[1][2][5]
This degradation is problematic for two main reasons:
-
Loss of Active Reagent: The hydrolysis consumes your starting material, leading to lower yields and potentially incomplete reactions.
-
Formation of Reactive Byproducts: The generated benzyl alcohol can participate in side reactions. More critically, the hydrochloric acid produced can catalyze undesired secondary reactions or decompose other sensitive reagents in your mixture.
Below is a diagram illustrating the hydrolysis pathway.
Caption: The hydrolysis pathway of the reagent in the presence of water.
Section 2: Troubleshooting Guide
This section addresses common issues encountered when using this compound.
Issue 1: Low or No Yield of the Desired Product
-
Probable Cause: The most likely culprit is the degradation of the starting material via hydrolysis before or during the reaction. If the reagent has been improperly stored or handled, a significant portion may have already converted to the corresponding benzyl alcohol, rendering it inactive for your desired transformation.
-
Solution & Prevention:
-
Verify Reagent Integrity: Before use, check for any visual signs of degradation, such as cloudiness or crystallization (if it's typically a liquid at room temperature). If in doubt, run a quick 1H NMR on a small sample to check for the characteristic peak of the alcohol byproduct (-CH₂OH).
-
Implement Rigorous Anhydrous Technique: Ensure all glassware is oven-dried (e.g., at 125°C overnight) and cooled under a stream of inert gas (Nitrogen or Argon).[6][7]
-
Use Anhydrous Solvents: Use freshly dried and de-gassed solvents. Solvents from commercial suppliers packaged under an inert atmosphere are ideal.[8] If you are drying your own solvents, ensure the water content is minimal (ideally < 50 ppm).
-
Issue 2: Appearance of Unexpected Peaks in Analytical Data (NMR, LC-MS)
-
Probable Cause: You are likely observing the hydrolysis product (4-(hydroxymethyl)-1-chloro-2,3-difluorobenzene) or a subsequent byproduct. In some cases, the benzyl alcohol can react with remaining starting material to form a dibenzyl ether, especially if basic conditions are not strictly controlled.[2]
-
Solution & Prevention:
-
Characterize Byproducts: Compare your analytical data to the expected data for the hydrolyzed product.
-
1H NMR: Look for a shift of the methylene (-CH₂-) protons. The -CH₂Cl protons will be at a different chemical shift than the -CH₂OH protons. A broad singlet corresponding to the -OH proton may also be visible.
-
Mass Spectrometry: Calculate the expected mass of the hydrolyzed product and search for it in your mass spectrum.
-
-
Refine Your Protocol: This is a clear indication that moisture is entering your system. Re-evaluate your entire workflow, from solvent preparation to the reaction work-up, to identify and eliminate the source of water. See the protocols in Section 4 for best practices.
-
Issue 3: Inconsistent Results Between Experimental Runs
-
Probable Cause: This classic sign of a moisture-sensitive reaction points to variability in your experimental setup. The amount of atmospheric moisture can change daily, and small, unnoticed deviations in procedure (e.g., how long a flask was open to the air, the quality of a septum, the dryness of a solvent batch) can lead to significant differences in outcome.
-
Solution & Prevention:
-
Standardize Your Procedure: Adhere strictly to a validated protocol for handling moisture-sensitive reagents for every experiment.
-
Utilize an Inert Atmosphere: Do not rely on simple drying tubes for reactions requiring high sensitivity. A positive pressure of an inert gas like nitrogen or argon is mandatory to protect the reaction from atmospheric moisture.[4][6]
-
Qualify Your Solvents: Before each new reaction or with each new bottle of solvent, consider verifying its dryness using a Karl Fischer titrator, which provides a quantitative measure of water content.[9]
-
Section 3: Frequently Asked Questions (FAQs)
Q: How should I properly store this compound? A: The reagent should be stored in a tightly sealed container, preferably the original manufacturer's bottle which is often packaged under an inert atmosphere.[10] Store it in a cool, dry place, away from direct sunlight and sources of moisture. A desiccator cabinet or a glovebox is an ideal storage environment.[4]
Q: What is the recommended method for transferring the reagent from its storage bottle? A: The best practice is to use syringe techniques under a positive pressure of inert gas.[7][8] Never open the bottle to the atmosphere. Use a dry, nitrogen-flushed syringe and needle to pierce the septum of the bottle and withdraw the required amount. Many suppliers use Sure/Seal™ bottles, which are designed for this purpose.
Q: My reaction solvent is "anhydrous grade" from the supplier. Is that sufficient? A: While commercial anhydrous solvents are of high quality, their integrity depends on how they have been handled since being opened. A freshly opened bottle is generally reliable.[9] However, if a bottle has been opened multiple times, atmospheric moisture can ingress. For highly sensitive reactions, it is best to use a freshly opened bottle or to dry and distill the solvent from an appropriate drying agent immediately before use.
Q: What are the best drying agents for common organic solvents? A: The choice of drying agent depends on the solvent. The table below provides some common recommendations. Always ensure the drying agent is chemically compatible with your solvent.
| Solvent | Recommended Drying Agents | Incompatible Agents |
| Tetrahydrofuran (THF) | Sodium/benzophenone, Molecular Sieves (3Å or 4Å) | Acidic agents |
| Dichloromethane (DCM) | Calcium Hydride (CaH₂), Phosphorus Pentoxide (P₄O₁₀) | Sodium, Potassium |
| Toluene | Sodium/benzophenone, Calcium Hydride (CaH₂) | |
| Acetonitrile (MeCN) | Calcium Hydride (CaH₂), Molecular Sieves (3Å) | Potassium Permanganate |
| Diethyl Ether | Sodium/benzophenone, Molecular Sieves (4Å) | Acidic agents |
This table is a general guide. Always consult authoritative sources for detailed procedures and safety information.[9][11][12]
Section 4: Key Experimental Protocols
Protocol 1: Setting Up a Reaction Under an Inert Atmosphere
This protocol outlines the fundamental steps for ensuring your reaction is protected from atmospheric moisture and oxygen.
Caption: Workflow for setting up a moisture-sensitive reaction.
Detailed Steps:
-
Place all necessary glassware (reaction flask, stir bar, condenser, addition funnel) in an oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[6]
-
While still hot, assemble the glassware quickly and securely. Use a light application of vacuum grease on all ground-glass joints.
-
Immediately connect the assembled apparatus to a source of dry inert gas, such as nitrogen or argon. This can be a Schlenk line or a balloon filled with the gas.[4][7]
-
Establish a gentle but steady flow of the inert gas through the system to displace all the air. An exit needle vented to a bubbler is used to monitor the flow. Allow this flushing to proceed for 5-10 minutes.
-
Once flushed, reduce the gas flow to maintain a slight positive pressure and allow the apparatus to cool completely to room temperature. Cooling hot glassware in an inert atmosphere prevents moist air from being drawn back into the flask.[6]
-
Introduce anhydrous solvents and liquid reagents via a dry syringe through a rubber septum.
-
Solid reagents can be added via a solids addition funnel under a counter-flow of inert gas.
-
Throughout the entire reaction, maintain a slight positive pressure of the inert gas, which can be visually confirmed with an oil bubbler.[6]
Protocol 2: Quenching and Working Up a Moisture-Sensitive Reaction
-
Cool the reaction mixture to the appropriate temperature (often 0°C in an ice bath) under the inert atmosphere.
-
Slowly add the quenching solution (e.g., saturated ammonium chloride, water) via syringe. Be mindful of any potential exotherms or gas evolution.
-
Once the reaction is fully quenched and safe to expose to air, the inert gas supply can be turned off.
-
Proceed with standard aqueous work-up procedures, such as extraction with an organic solvent.
-
After separating the organic layer, wash it with brine to remove the bulk of dissolved water.[13]
-
Thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator.[12][13]
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. [Link]
-
Sciencemadness Wiki. (2021). Benzyl chloride. Sciencemadness. [Link]
-
Wikipedia. (n.d.). Benzyl chloride. Wikipedia. [Link]
-
Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource. [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Frontier, A., University of Rochester. (n.d.). Workup: Drying Methods. Department of Chemistry: University of Rochester. [Link]
-
Fisher Scientific. (2021). Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Chemistry LibreTexts. [Link]
-
Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. [Link]
-
Beste, G. W., & Hammett, L. P. (1940). Rate and Mechanism in the Reactions of Benzyl Chloride with Water, Hydroxyl Ion and Acetate Ion. Journal of the American Chemical Society. [Link]
-
Quora. (2023). What happens when chloromethyl benzene reacts with water at 373K?. Quora. [Link]
Sources
- 1. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
- 2. Benzyl chloride - Wikipedia [en.wikipedia.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. molan.wdfiles.com [molan.wdfiles.com]
- 5. quora.com [quora.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. echemi.com [echemi.com]
- 11. Drying solvents and Drying agents [delloyd.50megs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Workup [chem.rochester.edu]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Interpretation of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a non-negotiable cornerstone of the research pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the precise architecture of organic molecules in solution. This guide offers an in-depth, technical analysis of the ¹H and ¹³C NMR spectra of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene, a polysubstituted aromatic building block.
In the spirit of rigorous scientific validation, we address a common challenge in contemporary research: the analysis of a compound for which public, peer-reviewed experimental spectra are not yet available. This guide will demonstrate how to build a robust and confident spectral interpretation by leveraging high-quality predicted data, grounded in the fundamental principles of NMR and validated through objective comparison with the known experimental spectra of structurally related analogues.
The Molecule in Focus: this compound
The target molecule presents a fascinating case for NMR interpretation. The combination of a chlorine atom, two adjacent fluorine atoms, and a chloromethyl group on a benzene ring creates a unique electronic environment, leading to a complex and information-rich set of spectra. Our analysis will dissect these spectra, signal by signal, to construct a complete structural picture.
Molecular Structure and Numbering:
To ensure clarity throughout this guide, the following IUPAC numbering system will be used for all spectral assignments.
Figure 1: Structure and IUPAC numbering of this compound.
Part 1: Analysis of Predicted ¹H NMR Spectrum
As experimental data is not publicly available, the ¹H NMR spectrum was predicted using the online database nmrdb.org, a well-established tool that utilizes a combination of algorithms for spectral simulation.[1][2][3] The predicted spectrum in a standard solvent like CDCl₃ reveals two distinct regions: the aromatic region and the aliphatic (benzylic) region.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-6 | 7.33 | Triplet of doublets (td) | J(H-F) ≈ 8.5, J(H-H) ≈ 8.5, J(H-F) ≈ 1.5 | 1H |
| H-5 | 7.21 | Triplet of doublets (td) | J(H-H) ≈ 8.5, J(H-F) ≈ 6.5, J(H-F) ≈ 1.5 | 1H |
| H-7 (-CH₂Cl) | 4.65 | Singlet | - | 2H |
Interpretation of the ¹H NMR Spectrum:
-
The Benzylic Protons (H-7): The two protons of the chloromethyl (-CH₂Cl) group are predicted to appear as a sharp singlet at approximately 4.65 ppm. This downfield shift from a typical alkane is due to the deshielding effect of the adjacent aromatic ring and the electronegative chlorine atom. Since there are no adjacent protons, this signal appears as a singlet.
-
The Aromatic Protons (H-5 and H-6): The aromatic region is more complex due to spin-spin coupling with both the neighboring proton and the fluorine atoms.
-
H-6: This proton is predicted around 7.33 ppm. Its multiplicity is a triplet of doublets (td). The primary splitting is a triplet due to nearly equal coupling to the adjacent H-5 proton and the fluorine atom at C-2 (a three-bond coupling, ³JHH) and the fluorine at C-3 (a four-bond coupling, ⁴JHF). A smaller doublet splitting arises from the five-bond coupling (⁵JHF) to the fluorine at C-2.
-
H-5: This proton, predicted at 7.21 ppm, also appears as a triplet of doublets. It couples to H-6 (³JHH), the fluorine at C-3 (³JHF), and the fluorine at C-2 (⁴JHF). The magnitudes of these couplings dictate the final splitting pattern. Long-range H-F coupling constants in aromatic systems are highly dependent on the number of intervening bonds and geometry.[4][5]
-
Part 2: Analysis of Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For this molecule, all seven carbons are chemically distinct. The most striking feature of the ¹³C spectrum of a fluorinated compound is the presence of C-F coupling, which splits the signals of the carbon atoms near the fluorine substituents.[6]
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-2 | 151.3 | Doublet of Doublets (dd) | ¹JCF ≈ 250, ²JCF ≈ 15 |
| C-3 | 148.5 | Doublet of Doublets (dd) | ¹JCF ≈ 248, ²JCF ≈ 16 |
| C-4 | 134.1 | Triplet (t) | ³JCF ≈ 4 |
| C-1 | 128.9 | Triplet (t) | ²JCF ≈ 3 |
| C-6 | 127.8 | Singlet | - |
| C-5 | 124.5 | Doublet (d) | ⁴JCF ≈ 3 |
| C-7 (-CH₂Cl) | 41.2 | Singlet | - |
Interpretation of the ¹³C NMR Spectrum:
The interpretation hinges on understanding substituent effects and C-F coupling patterns.[7][8]
-
Carbons Bonded to Fluorine (C-2, C-3): These carbons appear significantly downfield due to the large deshielding effect of the directly attached fluorine atoms. Their signals are split into doublets of doublets. For C-2, the large splitting (¹JCF ≈ 250 Hz) is from its own fluorine, and the smaller splitting (²JCF ≈ 15 Hz) is from the adjacent fluorine on C-3. A similar pattern is predicted for C-3.
-
Quaternary Carbons (C-1, C-4):
-
C-4: This carbon, attached to the chloromethyl group, is predicted at 134.1 ppm. It experiences coupling to both F-2 and F-3, resulting in a predicted triplet.
-
C-1: The carbon bearing the chlorine atom is predicted at 128.9 ppm and also appears as a triplet due to coupling with the two fluorine atoms.
-
-
Protonated Aromatic Carbons (C-5, C-6): These carbons appear in the typical aromatic region. C-5 is predicted to show a small doublet splitting due to four-bond coupling to F-3. C-6 is predicted to be a singlet as it is too far from the fluorine atoms for significant coupling.
-
Aliphatic Carbon (C-7): The benzylic carbon of the -CH₂Cl group is predicted to be the most upfield signal at around 41.2 ppm, consistent with an sp³-hybridized carbon attached to a chlorine atom.[9]
Figure 2: Diagram illustrating key one-bond (solid) and through-bond (dashed) spin-spin couplings.
Part 3: Comparative Analysis with Structural Analogues
To validate the predicted assignments and understand the influence of each substituent, we compare the predicted data for our target molecule with experimental data for three key analogues. This comparative approach is a powerful tool for confirming structural hypotheses.[10]
Analogue 1: 4-Chlorobenzyl chloride (Removes both fluorine atoms) Analogue 2: 1-Chloro-2,3-difluorobenzene (Removes the chloromethyl group) Analogue 3: 1-Chloro-3,4-difluorobenzene (Isomeric fluorine substitution)
Table 3: Comparative ¹H and ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | H-5 | H-6 | -CH₂- | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | C-7 |
| Target (Predicted) | 7.21 | 7.33 | 4.65 | 128.9 | 151.3 | 148.5 | 134.1 | 124.5 | 127.8 | 41.2 |
| Analogue 1 [6] | 7.35 (H-2,6) | 7.35 (H-2,6) | 4.58 | 134.3 | 130.4 | 129.1 | 138.2 | 129.1 | 130.4 | 44.6 |
| Analogue 2 [11] | 7.15 (m) | 7.15 (m) | N/A | ~120 (dd) | ~150 (dd) | ~148 (dd) | ~125 (m) | ~125 (m) | ~118 (m) | N/A |
| Analogue 3 [8][12] | 7.20 (m) | 7.45 (m) | N/A | ~121 (d) | ~118 (d) | ~150 (dd) | ~152 (dd) | ~116 (d) | ~124 (m) | N/A |
Note: Data for Analogue 1 (4-Chlorobenzyl chloride) is symmetric, hence H-2/6 and H-3/5 are equivalent. Data for Analogues 2 & 3 are estimated from available spectra and literature, 'm' denotes a complex multiplet.
Comparative Insights:
-
Effect of Fluorine: Comparing the target molecule to Analogue 1 (4-Chlorobenzyl chloride) dramatically illustrates the impact of fluorine. The simple aromatic signals in Analogue 1 are replaced by complex, coupled multiplets in the target. In the ¹³C spectrum, the C-2 and C-3 signals are shifted downfield by over 20 ppm in the target molecule due to the powerful deshielding effect of fluorine, and they gain the characteristic large ¹JCF splitting.
-
Effect of the Chloromethyl Group: Comparing the target to Analogue 2 (1-Chloro-2,3-difluorobenzene) highlights the influence of the -CH₂Cl substituent. The addition of this group deshields the adjacent C-4, causing its chemical shift to move significantly downfield. It also introduces the characteristic H-7 and C-7 signals in the aliphatic region of the spectra.
-
Effect of Isomeric Position: The comparison with Analogue 3 (1-Chloro-3,4-difluorobenzene) underscores the sensitivity of NMR to isomerism. The different placement of the fluorine atoms leads to a distinct pattern of chemical shifts and C-F coupling for the aromatic carbons, which would be readily distinguishable from the target molecule.
Standard Experimental Protocol
Acquiring high-quality NMR data is paramount for accurate interpretation. The following is a standard protocol for a sample like this compound.
Figure 3: Standard workflow for acquiring ¹H and ¹³C NMR spectra.
Causality in Protocol Choices:
-
Deuterated Solvent: Using a deuterated solvent like CDCl₃ prevents large solvent signals from overwhelming the analyte signals in ¹H NMR. The deuterium also provides the essential signal for the spectrometer's field-frequency lock.[13]
-
TMS Standard: Tetramethylsilane (TMS) is used as a universal reference point (δ=0.00 ppm) because it is chemically inert, volatile, and its protons and carbons resonate in a region free from most organic signals.[14]
-
Proton Decoupling for ¹³C: ¹³C spectra are almost always acquired with proton decoupling. This collapses the C-H coupling multiplets into single lines, which dramatically simplifies the spectrum and improves the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[13]
Conclusion
The structural elucidation of this compound provides an excellent case study in modern NMR spectral interpretation. Through the careful analysis of predicted ¹H and ¹³C spectra, grounded in the foundational principles of chemical shifts and spin-spin coupling, a complete structural assignment is achievable. The complex splitting patterns, particularly those arising from H-F and C-F couplings, serve as definitive fingerprints for the substitution pattern on the aromatic ring. Furthermore, by systematically comparing the predicted data with experimental spectra of well-chosen structural analogues, we can build a powerful, self-validating argument for the proposed structure, demonstrating a robust methodology for researchers faced with novel compounds.
References
-
Weigert, F. J., & Roberts, J. D. (1971). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (5), 713-718. [Link]
-
Teixeira, J. M. C., & Tormena, C. F. (2020). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Magnetic Resonance in Chemistry, 58(11), 1073-1080. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy Data. University of Wisconsin. Retrieved February 24, 2026, from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Bystrov, V. F. (1976). Spin-spin coupling and the conformational states of peptides. In Progress in nuclear magnetic resonance spectroscopy (Vol. 10, pp. 41-81). Pergamon. [Link]
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage learning. [Link]
-
University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 1-Chloro-2,3-difluorobenzene. National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 24, 2026, from [Link]
-
Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. [Link]
-
Castillo, A. M., Patiny, L., & Wist, J. (2011). Fast and accurate algorithm for the simulation of NMR spectra of large spin systems. Journal of Magnetic Resonance, 209(2), 123-130. [Link]
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nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved February 24, 2026, from [Link]
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Comparative Guide: HPLC Method Development for Purity Assessment of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
Executive Summary
This guide addresses the chromatographic challenges associated with 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene (CCDFB) . As a benzylic chloride intermediate used in the synthesis of fluorinated pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, CCDFB presents two distinct analytical hurdles:
-
Chemical Instability: The chloromethyl moiety is highly susceptible to hydrolysis (forming benzyl alcohol) and solvolysis (forming ethers) during analysis.
-
Isomeric Selectivity: Standard C18 chemistries often fail to resolve the 2,3-difluoro substitution pattern from potential 2,6- or 3,4-difluoro regioisomeric impurities.
This document compares a standard "Generic" approach against an "Optimized" protocol, demonstrating why the latter is essential for accurate purity assessment.
Chemical Context & Stability Profile
Before method development, one must understand the molecule's reactivity to avoid "phantom" impurities—artifacts created during the analysis.
The "Benzylic Trap"
The chloromethyl group at position 4 is an electrophilic alkylating agent. In the presence of protic solvents (water, methanol), it undergoes nucleophilic substitution (
Figure 1: Degradation Pathways of CCDFB
Comparative Method Strategy
We evaluated two distinct approaches. Method A represents a standard "walk-up" protocol often used in QC labs. Method B is the engineered solution designed for CCDFB.
Method A: The Generic Approach (Baseline)
-
Mobile Phase: Water (0.1% TFA) / Methanol.
-
Diluent: Methanol.[4]
-
Outcome: FAILED .
-
Failure Mode 1: Significant degradation of CCDFB into the methyl ether derivative (due to MeOH diluent).
-
Failure Mode 2: Peak tailing due to silanol interactions.
-
Failure Mode 3: Co-elution of the 2,3-difluoro target with 2,5-difluoro regioisomers.
-
Method B: The Optimized Approach (Recommended)
-
Column: Phenyl-Hexyl (Fluorine-Selective).
-
Mobile Phase: Water (10mM Ammonium Acetate) / Acetonitrile.
-
Diluent: 100% Acetonitrile (Anhydrous).
-
Outcome: PASSED .
-
Success Factor 1: ACN prevents solvolysis.
-
Success Factor 2: Phenyl-Hexyl phase utilizes
interactions to separate isomers based on electron density differences caused by the fluorine positions.
-
Detailed Experimental Protocol (Method B)
Reagents & Equipment
-
Reagents: HPLC-grade Acetonitrile (ACN), Ammonium Acetate (AmAc), Milli-Q Water.
-
Reference Standard: CCDFB (>99.0% purity).
-
System: HPLC with PDA/UV detector (e.g., Agilent 1260 or Waters Alliance).
Chromatographic Conditions
| Parameter | Optimized Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., Poroshell 120 or XBridge), 150 x 4.6 mm, 3.5 µm | |
| Mobile Phase A | 10 mM Ammonium Acetate (pH ~5.5) | Buffers silanols without accelerating hydrolysis (avoid strong acids like TFA). |
| Mobile Phase B | Acetonitrile | Aprotic solvent; prevents ether formation. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Column Temp | 25°C | Critical: Higher temps (>30°C) accelerate on-column hydrolysis. |
| Detection | UV @ 220 nm and 254 nm | 220 nm for trace impurities; 254 nm for main assay. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Program
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 40 | Initial Hold |
| 2.0 | 40 | Isocratic for polar impurity elution |
| 15.0 | 90 | Gradient ramp to elute CCDFB |
| 18.0 | 90 | Wash |
| 18.1 | 40 | Re-equilibration |
| 23.0 | 40 | End of Run |
Sample Preparation (Crucial Step)
Do NOT use Methanol.
-
Stock Solution: Weigh 25 mg of CCDFB into a 25 mL volumetric flask.
-
Dissolution: Dissolve and dilute to volume with 100% Acetonitrile .
-
Stability: Inject within 4 hours of preparation. If autosampler storage is needed, maintain at 4°C.
Performance Data Comparison
The following data illustrates the difference between using a generic C18/MeOH method versus the optimized Phenyl-Hexyl/ACN method.
Table 1: System Suitability & Selectivity Data
| Parameter | Method A (Generic C18/MeOH) | Method B (Phenyl-Hexyl/ACN) | Status |
| CCDFB Peak Shape (Tailing Factor) | 1.8 (Tailing) | 1.1 (Symmetrical) | Improved |
| Resolution (Rs) vs. Isomer | 1.2 (Partial Co-elution) | > 2.5 (Baseline Separation) | Improved |
| "Ghost" Peak Area % | 0.8% (Methyl Ether artifact) | < 0.05% (Not Detected) | Eliminated |
| LOD (µg/mL) | 0.5 | 0.1 | Sensitive |
Method Development Decision Workflow
Figure 2: Column & Solvent Selection Logic
Discussion & Mechanism
Why Phenyl-Hexyl?
The separation of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene from potential impurities like the 2,5-difluoro isomer is difficult on C18 because the hydrophobicity (logP) of these isomers is nearly identical.
However, the electron-withdrawing fluorine atoms alter the electron density of the benzene ring (
-
C18: Interacts primarily through hydrophobic dispersion forces (no discrimination).
-
Phenyl-Hexyl: Interacts via
stacking. The specific arrangement of fluorines (2,3 vs 2,5) alters the -acidity of the ring, leading to different retention times on a phenyl-based column [3, 4].
Why Ammonium Acetate?
Benzylic chlorides are prone to hydrolysis in acidic water (
References
-
Vertex AI Search. (2024). HPLC method development for labile alkyl halides. ACS Omega. 2
-
BenchChem. (2024). Effect of benzyl chloride impurities on reaction outcome and HPLC analysis. 1
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation: Phenyl and PFP Columns. 5
-
Waters Corporation. (2024). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. 6
-
SIELC Technologies. (2018). Separation of Benzyl chloride on Newcrom R1 HPLC column. 7[1][8]
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A Comparative Guide to the Reactivity of 2,3-Difluoro vs. 3,4-Difluoro Benzyl Chloride Derivatives
For researchers and professionals in drug development and materials science, the selection of building blocks is a critical decision that dictates synthetic strategy and efficiency. Fluorinated benzyl chlorides are indispensable intermediates, valued for the unique properties that fluorine substitution imparts on a molecule, including enhanced metabolic stability and bioavailability.[1] However, the positional isomerism of fluorine atoms on the aromatic ring can profoundly influence the reactivity of the benzylic chloride, a nuance that is crucial for reaction optimization and predicting outcomes.
This guide provides an in-depth comparative analysis of the reactivity of two common difluorinated isomers: 2,3-difluorobenzyl chloride and 3,4-difluorobenzyl chloride. We will explore the underlying electronic principles governing their reactivity, present a framework for experimental comparison, and provide a detailed protocol for a robust head-to-head kinetic analysis.
Theoretical Framework: Unraveling the Electronic Tug-of-War
The reactivity of benzyl chlorides in nucleophilic substitution reactions is governed by the stability of the transition state. These reactions can proceed through a spectrum of mechanisms, primarily the unimolecular (SN1) and bimolecular (SN2) pathways.[2][3] The benzylic position is unique in its ability to stabilize a developing positive charge (a carbocation intermediate in the SN1 pathway or a partial positive charge in the SN2 transition state) through resonance with the adjacent aromatic ring.[4]
The introduction of fluorine substituents creates a complex interplay of electronic effects that modulates this stability:
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond network. This effect is distance-dependent and tends to destabilize a developing positive charge on the benzylic carbon, which would slow an SN1-type reaction. Conversely, it increases the electrophilicity of the benzylic carbon, potentially accelerating an SN2-type reaction.[5]
-
Mesomeric (Resonance) Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system. This effect is only operative from the ortho and para positions and acts to stabilize a positive charge on the benzylic carbon.
The net reactivity of each isomer is determined by the vector sum of these opposing effects.
Analysis of 2,3-Difluorobenzyl Chloride
In this isomer, the fluorine atoms are positioned ortho and meta to the chloromethyl group.
-
Ortho-Fluoro (Position 2): Exerts a very strong -I effect due to proximity. It can also exert a +M effect, but this is often outweighed by the inductive pull. Additionally, the ortho substituent may introduce steric hindrance to the approaching nucleophile, potentially retarding an SN2 reaction.
-
Meta-Fluoro (Position 3): Exerts a strong -I effect with no counteracting +M effect on the benzylic position.
The combined effect is a significant deactivation of the benzylic position towards carbocation formation, making an SN1 pathway less favorable.
Analysis of 3,4-Difluorobenzyl Chloride
Here, the fluorines are in the meta and para positions.[6]
-
Meta-Fluoro (Position 3): Exerts a strong -I effect, similar to the 2,3-isomer.
-
Para-Fluoro (Position 4): Exerts both a -I effect and a +M effect. The +M effect from the para position is effective at delocalizing and stabilizing the developing positive charge on the benzylic carbon through resonance.
Comparative Reactivity Hypothesis:
For reactions with significant SN1 character, 3,4-difluorobenzyl chloride is predicted to be more reactive than 2,3-difluorobenzyl chloride. This is because the resonance donation (+M effect) from the para-fluorine in the 3,4-isomer provides a stabilization pathway for the carbocationic transition state that is unavailable to the 2,3-isomer. While both molecules are deactivated relative to unsubstituted benzyl chloride due to the strong inductive effects, the relative difference is governed by this resonance stabilization.
For SN2 reactions, the prediction is more nuanced. While the strong inductive effects in both isomers increase the electrophilicity of the benzylic carbon, the potential steric hindrance from the ortho-fluorine in the 2,3-isomer could make it the less reactive of the two.
Visualizing the Electronic and Mechanistic Differences
To better understand these concepts, the following diagrams illustrate the key principles.
Caption: Electronic effects influencing benzylic carbon reactivity.
Experimental Validation: A Protocol for Comparative Kinetics
To empirically determine the relative reactivity, a competitive kinetic experiment is the most rigorous approach. This method minimizes variability from separate runs by having both substrates compete for a limited amount of a nucleophile in the same flask.
Objective
To quantify the relative rate of nucleophilic substitution of 2,3-difluorobenzyl chloride and 3,4-difluorobenzyl chloride with sodium iodide (Finkelstein reaction).
Materials
-
2,3-Difluorobenzyl chloride (CAS: 446-57-1)[7]
-
3,4-Difluorobenzyl chloride (CAS: 698-80-6)[8]
-
Sodium Iodide (NaI), anhydrous
-
Acetone, HPLC grade, anhydrous
-
Internal Standard (e.g., dodecane or another inert, non-reactive compound with a distinct GC/HPLC peak)
-
Reaction vessel (e.g., 50 mL round-bottom flask with magnetic stirrer)
-
Thermostatted bath
-
GC or HPLC system with a suitable column (e.g., C18 for HPLC)
Experimental Workflow
Caption: Workflow for the competitive kinetic experiment.
Step-by-Step Procedure
-
Solution Preparation: Prepare a stock solution in anhydrous acetone containing 2,3-difluorobenzyl chloride (e.g., 0.1 M), 3,4-difluorobenzyl chloride (0.1 M), and the internal standard (e.g., dodecane, 0.05 M).
-
Reaction Setup: Place 20 mL of this stock solution into the reaction vessel and bring it to a constant temperature of 40°C using the thermostatted bath.
-
Initiation: Prepare a solution of sodium iodide (0.08 M) in anhydrous acetone. To start the reaction, add 20 mL of the NaI solution to the reaction vessel (this results in a final substrate concentration of 0.05 M each and NaI of 0.04 M, ensuring the nucleophile is the limiting reagent). Start the timer immediately.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 90, 120 minutes), withdraw a 1.0 mL aliquot from the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 2 mL of diethyl ether and 2 mL of deionized water. Cap and shake vigorously. The unreacted benzyl chlorides will partition into the ether layer, while the salts remain in the aqueous layer.
-
Analysis: Analyze the ether layer by GC or HPLC. Monitor the disappearance of the two starting material peaks relative to the constant peak of the internal standard.
-
Data Processing: Calculate the concentration of each isomer at each time point by normalizing its peak area to the peak area of the internal standard. Plot ln([Isomer]t / [Isomer]₀) versus time for both substrates. The ratio of the slopes of these two lines will give the relative rate constant (k3,4 / k2,3).
Data Interpretation and Expected Results
The experiment described above will yield quantitative data on the relative reactivity of the two isomers under SN2 conditions.
Table 1: Representative Kinetic Data (Hypothetical)
| Isomer | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Relative Rate (k' / k'2,3-DFBC) |
| 2,3-Difluorobenzyl Chloride | 1.2 x 10⁻⁴ | 1.00 |
| 3,4-Difluorobenzyl Chloride | 2.5 x 10⁻⁴ | 2.08 |
This data is illustrative and represents a plausible outcome based on the theoretical analysis.
A result where the rate constant for 3,4-difluorobenzyl chloride is significantly higher than that for the 2,3-isomer would empirically support the hypothesis that the resonance-stabilizing effect of the para-fluorine and the lack of ortho-steric hindrance are the dominant factors controlling reactivity in this system.
Conclusion
While both 2,3- and 3,4-difluorobenzyl chloride are versatile reagents, they are not interchangeable. A deep understanding of the electronic contributions of the fluorine substituents is paramount for selecting the appropriate isomer and optimizing reaction conditions. Based on a fundamental analysis of inductive and mesomeric effects, 3,4-difluorobenzyl chloride is predicted to be the more reactive isomer towards nucleophilic substitution, particularly in reactions that have SN1 character. For SN2 reactions, the 3,4-isomer is also likely more reactive due to the absence of potential steric hindrance from an ortho-substituent. We have provided a robust, self-validating experimental protocol that allows researchers to quantify this reactivity difference in their own laboratories, enabling more precise and predictable synthetic design.
References
-
Sparrow Chemical. (n.d.). Fluorobenzyl Chloride Series. Retrieved from [Link]
-
Mo, Y., Wu, W., Song, L., Lin, M., Zhang, Q., & Gao, J. (2008). Origin of the SN2 Benzylic Effect. Journal of the American Chemical Society, 130(29), 9382–9390. Retrieved from [Link]
-
Hemmings, J. C., et al. (2015). Benzoyl chloride and its fluorinated analogues. ResearchGate. Retrieved from [Link]
-
Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of toxicology, 53(3), 193–201. Retrieved from [Link]
-
Scribd. (n.d.). Benzyl Chloride Reactivity in SN1 and SN2. Retrieved from [Link]
- Google Patents. (n.d.). RU2596872C1 - Method of producing mono- and difluoro benzyl chlorides.
-
Beilstein Journal of Organic Chemistry. (2024). Benzylic C(sp3)–H fluorination. Retrieved from [Link]
-
Request PDF. (n.d.). Synthesis of mono- and difluorobenzyl chlorides by chlorination of mono- and difluorotoluenes with CCl4 and t-BuOCl induced by iron-containing catalysts. Retrieved from [Link]
-
Keddie, N. S., et al. (2018). Stereochemical outcomes of C-F activation reactions of benzyl fluoride. Beilstein Journal of Organic Chemistry, 14, 106-113. Retrieved from [Link]
-
PubMed. (2018). Stereochemical outcomes of C-F activation reactions of benzyl fluoride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Retrieved from [Link]
-
Chemdad. (n.d.). 3,4-DIFLUOROBENZENESULFONYL CHLORIDE. Retrieved from [Link]
-
Science of Synthesis. (n.d.). Product Class 6: Benzylic Fluorides. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]
-
Paquin, J. F., et al. (2018). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. PMC. Retrieved from [Link]
-
Request PDF. (n.d.). Polycondensation of benzyl chloride and its derivatives: A study of the reaction at different temperatures. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Retrieved from [Link]
-
Preprints.org. (2024). Reactivity in Friedel-Crafts Aromatic Benzylation: The Role of the Electrophilic Reactant. Retrieved from [Link]
-
Government Arts College Coimbatore. (n.d.). nucleophilic substitution reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Enabling Nucleophilic Substitution Reactions of Activated Alkyl Fluorides through Hydrogen Bonding. Retrieved from [Link]
-
Chemdad. (n.d.). 2,3-Difluorobenzoyl chloride. Retrieved from [Link]
-
SlidePlayer. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Progressive Academic Publishing. (2023). SPECTROSCOPIC ANALYSIS OF 2,3-DIFLUOROBENZYL RADICAL. Retrieved from [Link]
-
Thieme. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. Retrieved from [Link]
-
PubChem. (n.d.). 3,4-Difluorobenzyl Chloride. Retrieved from [Link]
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A Comparative Guide to the Identification of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene: GC-MS Fragmentation, Alternative Techniques, and Experimental Protocols
For researchers and professionals in drug development and chemical analysis, the unambiguous identification of halogenated aromatic compounds is a critical task. These compounds often serve as key intermediates or appear as impurities in synthetic pathways, necessitating robust analytical methods for their characterization. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and alternative analytical techniques for the identification of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene. We will delve into the predicted fragmentation patterns, compare the strengths and limitations of various methods, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge: Isomeric Differentiation and Sensitivity
This compound presents a unique analytical challenge due to the presence of multiple halogen atoms and a reactive chloromethyl group. The primary difficulties lie in differentiating it from its isomers and achieving sensitive detection in complex matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it a primary candidate for this task.[1][2]
Part 1: Unraveling the Fragmentation Pattern of this compound by GC-MS
While a publicly available mass spectrum for this compound is not readily found, we can predict its electron ionization (EI) fragmentation pattern based on established principles of mass spectrometry and by examining the fragmentation of structurally similar molecules.[3][4] The molecular weight of this compound is 196.00 g/mol (for the most abundant isotopes ³⁵Cl and ¹²C).
Predicted Fragmentation Pathways:
The fragmentation of the molecular ion (M⁺˙) at m/z 196 is expected to proceed through several key pathways, driven by the stability of the resulting fragments.
-
Loss of a Chlorine Radical: The initial loss of a chlorine radical from the chloromethyl group is a highly probable event, leading to the formation of a stable benzyl-type cation at m/z 161 . This fragment is likely to be the base peak or a very prominent peak in the spectrum. This is analogous to the fragmentation of p-chlorobenzyl chloride (1-chloro-4-(chloromethyl)benzene), which shows a strong peak at m/z 125 after losing the benzyl chlorine.[5]
-
Loss of the Chloromethyl Radical: Cleavage of the C-C bond between the benzene ring and the chloromethyl group would result in the loss of a ·CH₂Cl radical (mass 49), leading to a fragment at m/z 147 .
-
Loss of a Chlorine Atom from the Ring: The loss of a chlorine atom from the aromatic ring is also possible, which would generate a fragment at m/z 161 . However, the loss of the benzylic chlorine is generally more favorable.
-
Tropylium Ion Formation: The benzyl-type cation at m/z 161 could potentially rearrange to a more stable tropylium-like ion.
-
Further Fragmentation: The primary fragments will undergo further fragmentation. For instance, the ion at m/z 147 could lose a fluorine atom to yield a fragment at m/z 128 .
Visualizing the Fragmentation Pathway:
Caption: Predicted EI fragmentation pathway of this compound.
Isotopic Peaks: The presence of two chlorine atoms (one on the ring and one in the chloromethyl group) will result in characteristic isotopic patterns. The molecular ion region will show peaks at m/z 196 (M), 198 (M+2), and 200 (M+4) with relative intensities of approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This isotopic signature is a powerful tool for confirming the presence of two chlorine atoms in the molecule.
Part 2: A Comparative Analysis of Analytical Techniques
While GC-MS is a robust technique, other analytical methods offer complementary information and may be more suitable for specific applications.
| Feature | GC-MS | HPLC-MS | ¹⁹F NMR Spectroscopy |
| Principle | Separation by volatility and boiling point, followed by mass-based detection. | Separation by polarity, followed by mass-based detection. | Nuclear magnetic resonance of the ¹⁹F nucleus. |
| Strengths | High sensitivity for volatile compounds, excellent for isomeric separation with appropriate columns, extensive spectral libraries for identification.[1][6] | Suitable for non-volatile and thermally labile compounds, versatile with different column chemistries.[1][7] | Provides detailed structural information, quantitative without the need for authentic standards (using an internal standard), highly specific for fluorinated compounds.[8] |
| Limitations | Not suitable for non-volatile or thermally unstable compounds, potential for analyte degradation in the injector.[1] | Generally lower sensitivity than GC-MS for volatile compounds, matrix effects can be more pronounced.[1] | Lower sensitivity compared to MS techniques, requires higher sample concentrations.[8] |
| Best For | Routine identification and quantification of volatile and semi-volatile halogenated compounds in relatively clean matrices. | Analysis of complex mixtures containing both volatile and non-volatile components, or for thermally sensitive analytes. | Unambiguous structural elucidation of fluorinated compounds, especially for distinguishing between isomers and for quantification in complex mixtures. |
Part 3: Experimental Protocols for Reliable Identification
To ensure trustworthy and reproducible results, the following detailed protocols are provided.
GC-MS Analysis Protocol
This protocol is designed for the general screening and identification of this compound.
Workflow Diagram:
Caption: A typical workflow for the GC-MS analysis of halogenated aromatic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or hexane.
-
Vortex the solution to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a similar non-polar capillary column.
-
Injector: Split/splitless injector at 280 °C. A pulsed splitless injection can be used to enhance sensitivity.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the integrated peak.
-
Analyze the fragmentation pattern, paying close attention to the molecular ion, base peak, and characteristic isotopic clusters.
-
If a reference spectrum is available in a commercial library (e.g., NIST), compare the experimental spectrum for a match.
-
Alternative Technique: ¹⁹F NMR Spectroscopy for Unambiguous Identification
For definitive structural confirmation, especially when dealing with isomers, ¹⁹F NMR is an invaluable tool.[8]
Workflow Diagram:
Caption: Workflow for structural elucidation using NMR spectroscopy.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
For quantitative analysis, add a known amount of an internal standard (e.g., trifluorotoluene).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectroscopy:
-
Instrument: Bruker Avance III 400 MHz spectrometer (or equivalent).
-
Nucleus: ¹⁹F.
-
Parameters: Acquire a standard one-dimensional ¹⁹F spectrum. The chemical shifts of the two fluorine atoms will be distinct and will show coupling to each other and to the neighboring protons.
-
Acquire ¹H and ¹³C NMR spectra for complete structural assignment.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
The two fluorine atoms in this compound are in different chemical environments and will appear as two distinct signals in the ¹⁹F NMR spectrum. The coupling between them (J-coupling) will provide further confirmation of their proximity.
-
Conclusion
The identification of this compound requires a methodical analytical approach. GC-MS with electron ionization is a highly effective technique for initial identification, providing valuable information on molecular weight and fragmentation patterns. However, for unambiguous structural confirmation and to differentiate from potential isomers, complementary techniques such as ¹⁹F NMR are indispensable. By combining the strengths of these methods and adhering to rigorous experimental protocols, researchers can confidently identify and characterize this and other complex halogenated aromatic compounds.
References
-
National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-4-(chloromethyl)-. NIST Chemistry WebBook. [Link]
-
MDPI. (2026, January 16). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. [Link]
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Patsnap. (2025, June 19). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]
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ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. [Link]
-
Animal Health Laboratory. (2019, May 13). GC/MS-LC/MS multi-residue method. [Link]
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A Comparative Guide to Structural Validation: Pinpointing the Molecular Architecture of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
In the landscape of pharmaceutical and materials science, the precise structural characterization of chemical intermediates is not merely a procedural step but the bedrock of reliable and reproducible research. The compound 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene, a valuable fluorinated aromatic building block, serves as a critical precursor in the synthesis of complex molecular architectures, particularly in drug discovery.[1] Its unique substitution pattern—a reactive chloromethyl group for synthetic elaboration and fluorine atoms to modulate properties like metabolic stability and binding affinity—makes unambiguous structural confirmation paramount.[1]
This guide provides an in-depth comparison of the primary analytical techniques for structural validation, focusing on the definitive power of Single-Crystal X-ray Diffraction (SCXRD) and its relationship with the workhorse spectroscopic methods of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will explore not just the protocols but the causality behind our experimental choices, offering a field-proven perspective for researchers, scientists, and drug development professionals.
The Gold Standard: Unambiguous Structure Determination via Single-Crystal X-ray Crystallography
When absolute, undeniable proof of a molecule's three-dimensional structure is required, SCXRD is the ultimate arbiter. The technique relies on the principle that X-rays are diffracted by the electrons in a highly ordered crystal lattice. By measuring the angles and intensities of the diffracted beams, we can mathematically reconstruct a precise and high-resolution map of the electron density, which in turn reveals the exact position of every atom in the molecule and its spatial relationship to its neighbors.[2][3][4] This method provides data unattainable by other techniques, such as precise bond lengths, bond angles, and absolute stereochemistry.
Experimental Protocol: From Solution to Structure
The most challenging step in SCXRD is often not the data collection itself, but the preparation of a suitable single crystal.[5] The crystal must be a single, well-ordered lattice, free of significant defects, and typically between 0.1-0.3 mm in each dimension.[5][6]
Step 1: The Art and Science of Crystal Growth
The foundation of a successful SCXRD experiment is a high-quality crystal, which can only be grown from a highly purified compound. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered crystalline form rather than as an amorphous powder.[6][7]
-
Purity is Paramount: Begin with the highest purity sample possible (>98%). Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction.
-
Solvent Selection: The ideal solvent is one in which the compound is moderately soluble.[8] High solubility can lead to the rapid formation of many small microcrystals, while very low solubility may prevent crystal growth altogether.
-
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where a nearly saturated solution of the compound is left in a vial covered with a perforated lid (e.g., Parafilm with a few pinholes) to allow the solvent to evaporate slowly over several days.[8][9] This is effective for compounds soluble in non-polar, volatile solvents.
-
Vapor Diffusion: This is arguably the most successful method for small molecules.[7][9] A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. Over time, the anti-solvent vapor diffuses into the compound's solution, gradually reducing its solubility and inducing slow crystallization.
-
Solvent Layering: A concentrated solution of the compound is placed at the bottom of a narrow tube. A less dense, miscible anti-solvent is then carefully layered on top to create a distinct interface.[6] Crystals form slowly at this interface as the solvents diffuse into one another.
-
| Solvent (Dissolves Compound) | Common Anti-solvent (Insoluble) | Technique Suitability |
| Dichloromethane (DCM) | Pentane, Hexane, Diethyl Ether | Vapor Diffusion, Layering |
| Toluene | Hexane, Heptane | Vapor Diffusion, Layering |
| Ethyl Acetate | Hexane, Cyclohexane | Vapor Diffusion, Layering |
| Acetone | Diethyl Ether, Pentane | Vapor Diffusion |
| Methanol / Ethanol | Water, Diethyl Ether | Vapor Diffusion, Layering |
Step 2: Data Collection and Processing
Once a suitable crystal is obtained, it is carefully mounted on a goniometer and placed within the X-ray beam of a diffractometer.[5] The crystal is cooled (typically to ~100 K) to minimize thermal vibration of the atoms, resulting in a sharper diffraction pattern. The instrument rotates the crystal, collecting thousands of diffraction spots from various orientations. This raw data is then processed to determine the unit cell dimensions and symmetry of the crystal, and finally, to solve and refine the molecular structure.
The Complementary Toolkit: Rapid Validation with Spectroscopic Methods
While SCXRD provides the ultimate structural proof, NMR and MS are faster, more routine techniques that provide essential, complementary information. They are the first line of analysis for confirming the identity and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution.[10][11] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be used.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[12]
-
Data Acquisition: Acquire standard 1D spectra for ¹H, ¹³C, and ¹⁹F nuclei. If further structural confirmation is needed, 2D experiments like COSY (H-H correlation) and HSQC/HMBC (H-C correlation) can establish the precise bonding framework.[12]
Expected Data Interpretation:
-
¹H NMR: Would show two main signals: a singlet for the two protons of the -CH₂Cl group and a complex multiplet pattern for the aromatic protons, with coupling to each other and to the fluorine atoms.
-
¹³C NMR: Would reveal six distinct signals for the aromatic carbons and one for the chloromethyl carbon, with their chemical shifts and C-F coupling constants providing clues to their positions.
-
¹⁹F NMR: Would show two distinct signals for the two non-equivalent fluorine atoms, with coupling to each other and to nearby protons.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and, through fragmentation, clues about its substructures.[10] It is an extremely sensitive technique, often requiring only microgram quantities of the sample.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer. A soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Impact (EI) can be used.
Expected Data Interpretation:
-
Molecular Ion Peak (M⁺): The primary piece of information is the mass-to-charge ratio (m/z) of the intact molecule. For C₇H₅ClF₂ (MW ≈ 178.57 g/mol ), we would expect to see a characteristic pattern for the molecular ion due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio), resulting in two peaks at m/z ≈ 178 and m/z ≈ 180. This isotopic signature is a powerful confirmation of the presence of one chlorine atom.
-
Fragmentation Pattern: The molecule may break apart in the spectrometer. A likely fragmentation would be the loss of the chloromethyl group (-CH₂Cl), providing further evidence for the proposed structure.
Comparative Analysis: Choosing the Right Tool for the Job
The choice of analytical technique depends on the question being asked. Is it a routine confirmation of a known compound, or the definitive characterization of a novel entity?
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) |
| Information Provided | Definitive 3D structure, bond lengths/angles, absolute stereochemistry, crystal packing.[13][14] | Atomic connectivity, solution-state conformation, dynamic information.[13][15] | Molecular weight, elemental formula (high-res), structural fragments.[10][12] |
| Sample State | Solid (single crystal).[15] | Solution.[15] | Solid or solution. |
| Sample Quantity | Milligrams (for crystallization). | 1-10 mg.[12] | Micrograms to nanograms. |
| Resolution | Atomic (<1 Å).[13] | High (distinguishes subtle structural differences).[12] | High (separates similar m/z ratios).[12] |
| Destructive? | No (crystal can be recovered). | No.[14] | Yes (sample is consumed). |
| Key Strength | Unambiguous, absolute structural proof. | Excellent for determining the bonding framework of a molecule in its natural solution state. | High sensitivity and confirmation of molecular formula.[12] |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to grow. Provides a static, solid-state picture.[16] | Does not directly provide bond lengths/angles. Can be limited by molecular size.[15] | Does not provide 3D structural information or connectivity on its own. |
Conclusion: An Integrated Approach to Certainty
For the structural validation of a critical intermediate like this compound, no single technique tells the whole story. A robust, self-validating system relies on the synergy of multiple analytical methods. The process begins with Mass Spectrometry to confirm the molecular weight and the presence of chlorine. It is followed by a suite of NMR experiments to piece together the atomic connectivity and confirm the substitution pattern on the aromatic ring.
When these spectroscopic and spectrometric data are self-consistent and align with the expected structure, they provide a high degree of confidence for routine applications. However, for a new chemical entity, for the definitive resolution of any ambiguity, or for regulatory submission, the gold standard of Single-Crystal X-ray Diffraction is indispensable. It provides the final, incontrovertible evidence of the molecule's precise three-dimensional architecture, ensuring the integrity and reliability of all subsequent research and development.
References
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Staples, R. J. Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, Crystallographic Communications, 72(10), 1443-1450. Available from: [Link]
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Evans, J. N. S. (1995). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology, 5(8), 875-876. Available from: [Link]
-
Staples, R. J. (2025). Getting Crystals Your Crystallographer Will Treasure. Michigan State University Department of Chemistry. Available from: [Link]
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Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Available from: [Link]
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Unknown. Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. Available from: [Link]
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Manor, B. C., & Carroll, P. J. Crystal Growing Tips and Methods. University of Pennsylvania Department of Chemistry X-Ray Crystallography Facility. Available from: [Link]
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LibreTexts. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Available from: [Link]
-
Morin, S. (2024). How to grow crystals for X-ray crystallography. International Union of Crystallography. Available from: [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available from: [Link]
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Jones, M. (2010). Structure Determination of Organic Compounds. ResearchGate. Available from: [Link]
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Creative BioMart. X-ray Crystallography. Available from: [Link]
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Greenwood, M. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available from: [Link]
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Novič, M., & Hren, J. (2021). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 61(1), 133-142. Available from: [Link]
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Excillum. Small molecule crystallography. Available from: [Link]
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Davey, R. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. Available from: [Link]
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kbDNA. (2020). Structural Characterization Methods: NMR, X-Ray Crystallography. Available from: [Link]
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MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available from: [Link]
-
The University of Queensland. Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available from: [Link]
-
PrepChem.com. Synthesis of 1-Chloro-4-fluoro-2-(trifluoromethyl)benzene. Available from: [Link]
-
European Patent Office. Process for preparing chloro-difluorobenzene. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of 1-(Chloromethyl)-2,3-difluorobenzene in Pharmaceutical Synthesis. Available from: [Link]
-
Unknown. (2019). Chloromethylation of Polyfluoroaromatic Compounds. Fluorine Notes, 6(127). Available from: [Link]
-
PubChem. 1-Chloro-2,3-difluorobenzene. National Center for Biotechnology Information. Available from: [Link]
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- 16. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
Comparative Guide: Leaving Group Efficiency in 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene Analogs
Executive Summary
This guide provides an in-depth technical analysis of the leaving group efficiency within 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene (also known as 4-Chloro-2,3-difluorobenzyl chloride ) and its structural analogs. Designed for medicinal chemists and process engineers, this document synthesizes mechanistic insights with experimental protocols to optimize chemoselective transformations.
The core focus is the dichotomy between the highly reactive benzylic chloride (sp³ hybridized) and the robust aryl halides (sp² hybridized), alongside a comparative evaluation of bromide and sulfonate analogs.
Part 1: Mechanistic Analysis & Leaving Group Hierarchy
The Reactivity Landscape
The molecule features four potential leaving groups, creating a complex reactivity profile. Understanding the electronic environment of each site is crucial for controlling chemoselectivity.
-
Site A: Benzylic Chloride (C4-CH₂-Cl): This is the primary electrophilic site. The benzylic carbon is activated by the aromatic ring, which can stabilize the transition state for both Sₙ2 (backside attack) and Sₙ1 (carbocation formation) mechanisms. However, the electron-withdrawing nature of the ring substituents (2,3-difluoro and 4-chloro) destabilizes the carbocation, making Sₙ2 the dominant pathway under standard conditions.
-
Site B: Aryl Fluorines (C2-F, C3-F): In Nucleophilic Aromatic Substitution (SₙAr), fluoride is often a superior leaving group to chloride due to the high electronegativity of fluorine, which lowers the energy of the LUMO and stabilizes the Meisenheimer complex intermediate. However, this requires strong nucleophiles and elevated temperatures.
-
Site C: Aryl Chloride (C1-Cl): Typically the least reactive site. It lacks the SₙAr activation provided by the high electronegativity of fluorine and the Sₙ2 lability of the benzylic position.
Analog Comparison: Chloride vs. Bromide vs. Sulfonate
When optimizing a synthesis, exchanging the leaving group is a common strategy.
| Analog Type | Leaving Group (LG) | pKa of Conjugate Acid (H-LG) | Reactivity (Sₙ2) | Stability | Recommendation |
| Target Molecule | Chloride (-Cl) | -7 | Moderate | High | Standard starting material; robust but requires stronger nucleophiles/heat. |
| Bromide Analog | Bromide (-Br) | -9 | High (~50-100x faster than Cl) | Moderate | Use for temperature-sensitive substrates or weak nucleophiles. |
| Iodide Analog | Iodide (-I) | -10 | Very High | Low (Light sensitive) | Generally generated in situ (Finkelstein conditions) rather than isolated. |
| Mesylate Analog | Mesylate (-OMs) | -1.9 | High | Low to Moderate | Excellent for avoiding halogen waste, but preparation from alcohol adds a step. |
Expert Insight: While the bromide analog (4-Chloro-2,3-difluorobenzyl bromide) reacts significantly faster, the chloride is often preferred for GMP scale-up due to its superior atom economy and stability during storage.
Part 2: Chemoselectivity & Pathways
The following diagram illustrates the divergent reaction pathways available to the substrate. Note the high energy barrier required to access the aryl core compared to the benzylic side chain.
Caption: Comparative reaction energy landscape showing the kinetic preference for benzylic substitution (Green path) over aromatic substitution (Red path).
Part 3: Experimental Protocols
Protocol A: Selective Benzylic Substitution (Cyanation)
This protocol demonstrates the high efficiency of the benzylic chloride leaving group under standard Sₙ2 conditions, leaving the aryl halides intact.
Objective: Synthesis of 4-Chloro-2,3-difluorophenylacetonitrile.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Sodium Cyanide (NaCN) (1.2 equiv)
-
Solvent: Ethanol/Water (4:1 v/v) or DMSO (for faster rates)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of the substrate in 20 mL of Ethanol.
-
Activation: Prepare a solution of NaCN (12 mmol) in 5 mL of water. Caution: NaCN is highly toxic. Work in a ventilated hood.
-
Addition: Dropwise add the cyanide solution to the substrate mixture at room temperature.
-
Reflux: Heat the mixture to 80°C (Reflux) for 3–5 hours. Monitor by TLC (Hexane:EtOAc 8:2). The benzylic chloride spot (Rf ~0.6) should disappear, replaced by the nitrile (Rf ~0.4).
-
Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dilute residue with water and extract with Ethyl Acetate (3x).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. The aryl chloride and fluorines remain untouched.
Protocol B: In Situ Finkelstein Activation (Analog Generation)
If the benzylic chloride is too sluggish (e.g., with a bulky nucleophile), convert it transiently to the iodide analog.
Methodology:
-
Add Sodium Iodide (NaI) (0.1 – 1.0 equiv) to the reaction mixture in Acetone or Butanone.
-
The NaI reacts with the benzyl chloride to form the benzyl iodide (better leaving group) and NaCl (precipitates out, driving equilibrium).
-
The nucleophile then displaces the iodide.
-
Result: Increases reaction rate by 10–100x without isolating the unstable iodide intermediate.
Part 4: Comparative Data Summary
The following table summarizes the estimated relative rates of substitution for the benzylic position versus the aryl positions for this specific scaffold.
| Reaction Site | Mechanism | Relative Rate (Est.) | Conditions Required |
| Benzylic Chloride | Sₙ2 | 10,000 | 25°C, Weak/Moderate Nucleophile |
| Benzylic Bromide | Sₙ2 | 500,000 | 0°C, Weak Nucleophile |
| Aryl Fluoride (C2/C3) | SₙAr | 1 | >120°C, Strong Nucleophile (e.g., NaOMe) |
| Aryl Chloride (C1) | SₙAr | < 0.1 | >150°C, Catalyst required |
References
-
BenchChem. "Application Notes and Protocols for the Synthesis of 4-Chloro-2-fluorophenylacetonitrile." BenchChem Application Notes. Accessed Feb 24, 2026. Link
-
Fluorochem. "Product Specification: 4-CHLORO-2,3-DIFLUOROBENZYL BROMIDE."[1][2] Fluorochem Catalog. Accessed Feb 24, 2026. Link
-
Clark, J. "The Reactions of Aryl Halides (Halogenoarenes)." Chemguide. Accessed Feb 24, 2026. Link
-
Ashenhurst, J. "Nucleophilic Aromatic Substitution (SNAr)." Master Organic Chemistry. Accessed Feb 24, 2026. Link
-
National Institutes of Health (NIH). "Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design." PMC. Accessed Feb 24, 2026. Link
Sources
Definitive Quality Control Guide: Industrial Grade 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
The following technical guide details the quality control framework for 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene (CAS: 1807133-11-4), a critical fluorinated building block used in the synthesis of next-generation agrochemicals and pharmaceutical APIs (specifically triazole antifungals and kinase inhibitors).[1]
Executive Summary: The High-Purity Imperative
This compound is a highly reactive benzyl chloride derivative.[1] Its primary utility lies in its electrophilic chloromethyl group , which facilitates rapid alkylation of amines and thiols in API synthesis.[2] However, this reactivity makes the compound inherently unstable; it is prone to hydrolysis (forming benzyl alcohols) and polymerization (forming ethers or dimers).
Industrial Grade (High-Spec) material is not merely about high assay; it is about the absence of specific catalytic poisons (like HCl and moisture) that derail downstream coupling reactions.[2] This guide compares the performance of Industrial Grade material against lower-grade alternatives and outlines a self-validating QC protocol.
Comparative Analysis: Industrial Grade vs. Crude Alternatives
In drug development, "alternatives" often refer to lower-grade reagent batches used in early discovery versus the rigorous Industrial Grade required for GMP manufacturing.[2] The following table contrasts these grades and their impact on a standard nucleophilic substitution reaction (e.g., alkylation of a triazole).
Table 1: Performance Comparison of Grades
| Feature | Industrial Grade (High-Spec) | Crude / Reagent Grade | Impact on Downstream Synthesis |
| Assay (GC) | ≥ 98.5% | ~90.0 - 95.0% | Yield: Crude grade reduces yield by 15-20% due to competing side reactions.[1][2] |
| Moisture (KF) | ≤ 0.05% | > 0.5% | Catalyst Poisoning: Moisture hydrolyzes the chloromethyl group to generate HCl, which deactivates base catalysts (e.g., |
| Acidity (HCl) | ≤ 0.1% | > 1.0% | Side Reactions: Free acid promotes the formation of dibenzyl ether dimers, a difficult-to-remove impurity.[1][2] |
| Benzyl Alcohol Impurity | ≤ 0.2% | > 2.0% | Stoichiometry: The alcohol consumes coupling reagents (e.g., hydroxides) without forming the desired product.[2] |
| Appearance | Clear, Colorless Liquid | Yellow/Brown Liquid | Color: Indicates oxidation or polymerization; requires extensive downstream purification (charcoal treatment).[2] |
Expert Insight: Using Crude Grade material often forces the use of excess reagents (1.5–2.0 equivalents) to compensate for hydrolysis, significantly increasing Cost of Goods (COGS) and waste disposal burdens.[2]
Critical Quality Attributes (CQAs) & Impurity Profiling
To ensure "Right First Time" manufacturing, the following attributes must be controlled. The causality of these impurities is mapped below.
Impurity Fate Map (DOT Visualization)
Figure 1: Impurity Fate Map illustrating the formation of critical by-products during synthesis and storage.[1]
Analytical Method Validation: The Self-Validating System
Trustworthiness in QC relies on methods that can detect their own failure modes.[2] For this volatile benzyl chloride, Gas Chromatography (GC-FID) is the Gold Standard, superior to HPLC due to the compound's low boiling point and lack of strong UV chromophores relative to its impurities.
Method A: Purity Assay by GC-FID
-
Objective: Quantify the main peak and identify volatile organic impurities (starting material, isomers).[2]
-
System Suitability: Resolution (
) > 1.5 between the main peak and the nearest isomer.[2]
Protocol:
-
Instrument: Agilent 7890B GC or equivalent with FID.
-
Column: DB-5 or HP-5 (30m x 0.32mm x 0.25µm).[1][2] Why? Non-polar phases separate isomers based on boiling point differences effectively.[2]
-
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 60°C (Hold 2 min).
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 20°C/min to 260°C (Hold 5 min).
-
-
Sample Prep: Dilute 50 mg of sample in 10 mL Acetonitrile (ACN). Note: Use dry ACN to prevent in-situ hydrolysis.[1][2]
-
Injection: 1 µL, Split ratio 50:1.
Method B: Hydrolyzable Chlorine (Acidity) [1][2]
-
Objective: Measure free HCl generated by decomposition.
-
Method: Potentiometric Titration with
.[2] -
Limit: < 0.1% w/w.
Protocol:
-
Dissolve 1.0 g of sample in 50 mL of neutralized acetone/water (80:20).
-
Titrate immediately with 0.01 N
using a silver electrode.[2] -
Calculation:
.[2]
Quality Control Workflow
To ensure consistent quality, the following decision-tree workflow must be implemented upon receipt of every batch.
Figure 2: Step-by-step QC workflow ensuring no compromised material enters production.
Handling & Stability
-
Storage: Store at 2–8°C under Nitrogen or Argon.
-
Shelf Life: 6 months (re-test required). The chloromethyl group degrades over time, releasing HCl which autocatalyzes further decomposition.[2]
-
Safety: This compound is a potent lachrymator (tear gas agent).[2] All QC sampling must be performed in a fume hood or glove box.[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2782762, 1-Chloro-2,3-difluorobenzene (Precursor). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Sampling and Analytical Methods for Chlorinated Aromatics. Retrieved from [Link]
Sources
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed operational and disposal plan for 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene, a halogenated aromatic compound. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document is designed for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment: Understanding the Risk Profile
Based on this analysis, the compound should be treated as hazardous, possessing the characteristics outlined in the table below. This approach ensures that all safety and disposal protocols are sufficiently stringent.
| Hazard Category | Anticipated Properties & Hazards | Rationale & Causality |
| Physical Hazards | Flammable Liquid and Vapor (GHS Category 3 or higher). [1] Vapors may form explosive mixtures with air and can travel to an ignition source.[4] | Halogenated benzenes are often flammable liquids with relatively low flash points. The presence of multiple halogen substituents can influence volatility and flammability. |
| Health Hazards | Skin Corrosion/Irritation (GHS Category 2): Causes skin irritation.[1][3] Serious Eye Damage/Irritation (GHS Category 1 or 2): Causes serious eye irritation or damage.[3][5] Respiratory Irritation (GHS STOT SE 3): May cause respiratory irritation upon inhalation of vapors.[1][3] Carcinogenicity (Suspected): May be a suspected carcinogen based on data for similar compounds.[4] | The reactive chloromethyl group and the overall chemical nature of halogenated aromatics make them irritants to skin, eyes, and mucous membranes. Chronic exposure to related compounds has been linked to long-term health effects. |
| Environmental Hazards | Harmful to Aquatic Life: Halogenated organic compounds are known for their persistence in the environment and potential toxicity to aquatic organisms.[4][6] | The carbon-halogen bonds are strong, making these molecules resistant to natural degradation pathways. Improper release can lead to long-term environmental contamination. |
| Regulatory Status | Hazardous Waste: All waste containing this compound must be classified and handled as hazardous waste under local and national regulations (e.g., EPA RCRA).[2][7] | Due to its anticipated characteristics of ignitability and toxicity, this waste would likely fall under EPA hazardous waste codes such as D001 (Ignitability) and potentially F-listed codes for spent halogenated solvents if used in that capacity.[7][8][9] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not merely a checklist item; it is a critical system designed to prevent chemical exposure through all potential routes. The minimum required PPE when handling this compound or its waste includes:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1]
-
Hand Protection: Use chemically resistant gloves. It is crucial to inspect gloves for any signs of degradation or perforation before each use. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[5]
-
Skin and Body Protection: A flame-resistant lab coat must be worn and kept buttoned. For operations with a higher risk of splashes or spills, a chemical-resistant apron is required.
-
Respiratory Protection: All handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize inhalation of vapors. If work outside a fume hood is unavoidable, a comprehensive risk assessment must be performed by a safety professional to determine the appropriate level of respiratory protection.[4][5]
Spill Management Protocol
Immediate and correct response to a spill is critical to prevent exposure and environmental release.
Step-by-Step Spill Cleanup Procedure:
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the laboratory and contact your institution's emergency response team.
-
Control Ignition Sources: Immediately shut off all potential ignition sources, including hot plates, stirrers, and other electrical equipment.[4][10]
-
Don Appropriate PPE: Before approaching the spill, don the full PPE described in Section 2.
-
Contain the Spill: Use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial sorbent to dike the spill and prevent it from spreading.[6] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Absorb and Collect: Working from the outside edge of the spill inward, carefully apply the absorbent material. Once the liquid is fully absorbed, use non-sparking tools to scoop the material into a designated, pre-labeled "Halogenated Organic Waste" container.[2][6]
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All cleaning materials (wipes, cloths) must be disposed of as hazardous waste in the same container as the absorbed spill material.[6]
-
Report the Incident: Report the spill to your laboratory supervisor and environmental health and safety department, regardless of size.
Waste Collection and Disposal: A Systematic Approach
Proper segregation and handling of waste from the point of generation are paramount. The final disposal method for halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.[6] This method is necessary to ensure the complete destruction of the molecule, preventing its release into the environment.
Waste Segregation
Never mix halogenated waste with non-halogenated waste. This is for two primary reasons:
-
Safety: Incompatible chemicals can react violently if mixed.
-
Disposal Cost & Compliance: The disposal of halogenated waste is specialized and more expensive. Mixing streams contaminates the entire volume, increasing disposal costs and creating regulatory complications.
The following diagram outlines the decision-making process for waste segregation.
Caption: Decision workflow for segregating and disposing of waste.
Step-by-Step Waste Collection Protocol
-
Container Selection: Use only designated, leak-proof, and chemically compatible containers, clearly labeled "Halogenated Organic Waste." Suitable materials include high-density polyethylene (HDPE) or glass. The container must have a secure, tight-fitting lid.[6]
-
Labeling: Label the waste container with its contents before adding the first drop of waste. The label must include the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Flammable, Irritant).
-
Collection:
-
Liquid Waste: Carefully pour the waste into the designated halogenated liquid waste container using a funnel. Always perform this action inside a chemical fume hood.
-
Contaminated Solids: Place all contaminated solid waste, including gloves, absorbent pads, and empty chemical bottles, into the designated halogenated solid waste container.
-
-
Empty Containers: An "empty" container that held this compound is not truly empty; it retains hazardous residue.[1] These containers must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[6] After rinsing, the container itself should be disposed of as hazardous solid waste.
-
Storage: Keep waste containers securely closed at all times, except when actively adding waste.[5] Store the containers in a designated, well-ventilated satellite accumulation area that has secondary containment to capture any potential leaks.
By adhering to these rigorous, evidence-based protocols, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research activities are conducted with the utmost respect for environmental integrity.
References
- Thermo Fisher Scientific. (2025, September 10). SAFETY DATA SHEET: 1-Chloro-2,4-difluorobenzene.
- MilliporeSigma. (2025, August 25). SAFETY DATA SHEET.
- Airgas. (2021, September 15). SAFETY DATA SHEET: 4-Chlorobenzotrifluoride.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1-Chloro-4-fluorobenzene, 98%.
- 15 - SAFETY DATA SHEET: 4-Chloro-1,2-difluorobenzene. (n.d.).
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: 1,4-Difluorobenzene.
- Combi-Blocks. (2023, July 11). Safety Data Sheet: 1-Chloro-4-fluoro-2-(trifluoromethoxy)benzene.
-
University of Nevada, Reno. (n.d.). EPA Hazardous Waste. Environmental Health & Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Chloro-2,3-difluorobenzene. PubChem. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Safe Disposal of 1,2,3,5-Tetrachloro-4,6-difluorobenzene Waste.
-
U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Environmental Protection Agency, Ireland. (n.d.). Waste Classification. Retrieved from [Link]
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
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U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. 1-Chloro-4-(chloromethyl)-2,3-difluorobenzene is a key building block in synthetic chemistry, but its handling requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide moves beyond a simple checklist, providing a procedural and logical framework for personal protective equipment (PPE) selection and use, ensuring that your most valuable asset—your well-being—is protected.
Part 1: Hazard Assessment - The 'Why' Behind the Protocol
Effective safety protocols are built on a foundation of knowledge. This compound, like many halogenated aromatic compounds, presents a multi-faceted risk profile that dictates our PPE and handling strategy. The primary hazards include its flammability and its irritant properties upon contact.
Based on data for structurally similar compounds, the following hazard profile should be assumed.
| Hazard Classification | Category | Key Considerations |
| Flammable Liquid | Category 3 | Flash point is approximately 32°C (89.6°F)[1]. Vapors can form explosive mixtures with air and may travel to an ignition source and flash back[1][2]. |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact[1][3][4]. |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][3][4]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[1][3][4]. |
Understanding these risks is not merely a regulatory formality; it is the causal basis for every procedural step that follows. The flammability necessitates stringent control of ignition sources, while the irritant nature demands a complete barrier between the chemical and your body.
Part 2: The Core Ensemble - Your Primary Line of Defense
Your PPE is the most critical barrier between you and potential exposure. The selection of each component must be deliberate and informed by the specific chemical risks.
Eye and Face Protection: A Multi-Tiered Approach
-
Minimum Requirement: At all times when handling the chemical, wear chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses are insufficient as they do not protect against splashes from all angles[5].
-
Best Practice/Large Volumes: When handling quantities greater than 50 mL or when a splash hazard is significant, supplement your goggles with a full-face shield[5][6]. The face shield offers a broader layer of protection for your entire face but must always be used in conjunction with goggles, as it is not a sealed barrier[5].
Hand Protection: Selecting the Right Glove
Glove selection is arguably the most critical and often overlooked aspect of PPE for solvent-based chemistry. Not all gloves are created equal, and the wrong choice can provide a false sense of security. For halogenated aromatic compounds, material compatibility is key.
| Glove Material | Suitability for Chlorinated/Aromatic Solvents | Key Insights |
| Nitrile | Poor to Fair (Incidental Contact Only) | Suitable for brief, incidental splashes only. Nitrile gloves degrade upon prolonged contact with many chlorinated solvents and should not be used for immersive work or extended handling[7]. |
| Neoprene | Fair | Offers moderate chemical resistance but is not recommended for extended contact with halogenated and aromatic hydrocarbons[7]. |
| Butyl Rubber | Poor | While excellent for many polar organics, butyl rubber performs poorly against chlorinated solvents and aromatic hydrocarbons[5][7]. |
| Fluoroelastomer (Viton™) | Excellent | Offers excellent resistance to chlorinated and aromatic solvents, making it a preferred choice for extended contact or situations with a high risk of exposure[6][7]. |
| Silver Shield/Norfoil™ | Excellent | Provides the highest level of overall chemical resistance and is suitable for handling the most hazardous chemicals, including halogenated compounds[6][7]. |
The Causality Behind the Choice: The molecular structure of halogenated aromatics allows them to easily permeate common glove materials like latex and nitrile. Materials like Viton™ are engineered with highly fluorinated polymers that are chemically resistant to these solvents, providing a much longer breakthrough time. Always consult the glove manufacturer's specific chemical resistance data before use.
Body Protection
-
Standard Use: A flame-resistant laboratory coat should be worn and kept fully buttoned.
-
Splash Risk: When handling larger quantities or during procedures with a high potential for splashing, supplement your lab coat with a chemical-resistant apron made from a material like butyl rubber or PVC.
-
Contamination: All contaminated clothing must be removed immediately, and the affected skin washed thoroughly[1][8]. Contaminated clothing should be decontaminated before being washed for reuse[8].
Respiratory Protection: Engineering Controls First
The primary method for respiratory protection is not a mask, but a properly functioning engineering control.
-
Chemical Fume Hood: All work with this compound must be conducted in a certified chemical fume hood to control vapor inhalation[2][9].
-
Respirator Use: In the rare event of an engineering control failure (e.g., a large spill), or in situations where exposure limits may be exceeded, respiratory protection is necessary. A full-face respirator with an organic vapor cartridge is the recommended choice, as it also provides eye protection[9]. All respirator use must be done under a formal respiratory protection program, including fit testing and training, as required by OSHA.
Part 3: Operational Protocols - From Benchtop to Disposal
A successful safety plan integrates PPE with procedural workflows. The following diagram and steps outline a self-validating system for handling this chemical safely.
Caption: Workflow for Safe Handling of Halogenated Aromatic Compounds.
Step-by-Step Handling Procedure
-
Preparation: Before bringing the chemical into the workspace, ensure a certified eyewash station and safety shower are accessible[2]. Confirm the chemical fume hood is functioning correctly.
-
Donning PPE: Don your lab coat, followed by chemical splash goggles. Don the appropriate chemical-resistant gloves (e.g., Viton™) last.
-
Chemical Transfer: Conduct all transfers within the fume hood. Ground and bond containers when transferring material to prevent static electricity buildup, which can be an ignition source[2][10]. Use only spark-proof tools[2].
-
During Reaction: Keep the container tightly closed when not in use[1][9]. Maintain the fume hood sash at the lowest practical height.
-
Decontamination: After the procedure, decontaminate all glassware with an initial rinse of a suitable organic solvent (e.g., acetone). This rinsate must be collected as halogenated hazardous waste[11].
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Remove your lab coat and apron first. Remove gloves using the proper technique (e.g., peeling them off without touching the outer surface) and dispose of them immediately. Remove goggles last.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves[10].
Emergency Response Plan
Spill Cleanup:
-
Evacuate all non-essential personnel from the area.
-
Ensure the area is well-ventilated, but do not place yourself in the vapor cloud.
-
Wearing your full PPE ensemble (including respirator if necessary), contain the spill using an inert absorbent material like vermiculite or sand[2][11].
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, clearly labeled container for hazardous waste[9][11].
-
Decontaminate the spill area with a cloth and a suitable solvent, collecting all cleaning materials as hazardous waste[11].
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1][2].
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention[1][8].
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][2][8].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2].
Waste Disposal Plan
-
Segregation: All waste containing this compound, including rinsate and contaminated materials, must be collected in a dedicated "Halogenated Organic Waste" container[11]. Do not mix with non-halogenated waste, as this significantly complicates and increases the cost of disposal[11].
-
Container: Use a chemically compatible and properly sealed waste container (e.g., glass or high-density polyethylene)[11].
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard pictograms[11].
-
Storage: Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area with secondary containment[11].
-
Disposal: The final disposal must be handled by a licensed hazardous waste management company, typically via high-temperature incineration[1][11]. Never dispose of this chemical down the drain[11].
By integrating this expert-level understanding of the risks with meticulous operational protocols, you can confidently and safely utilize this compound in your critical research endeavors.
References
-
Personal Protective Equipment: Hands. (2024, May 10). San Jose State University Environmental Health & Safety. Available at: [Link]
-
SAFETY DATA SHEET - 1-Chloro-2,4-difluorobenzene. (2025, September 10). Thermo Fisher Scientific. Available at: [Link]
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety. (n.d.). Princeton University. Available at: [Link]
-
Personal Protective Equipment | US EPA. (2025, September 12). U.S. Environmental Protection Agency. Available at: [Link]
-
Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Material Safety Data Sheet - 1-Chloro-4-fluorobenzene, 98%. (2005, October 3). Cole-Parmer. Available at: [Link]
-
SAFETY DATA SHEET - 1-chloro-4-(trifluoromethyl)benzene. (2021, September 15). Airgas. Available at: [Link]
-
1-Chloro-2,4-difluorobenzene | C6H3ClF2 | CID 137001. (n.d.). PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Polycyclic Aromatic Hydrocarbons. (n.d.). 3M. Available at: [Link]
-
1-Chloro-2,4-difluorobenzene. (n.d.). DC Fine Chemicals. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
